molecular formula C9H10BrClO B1525588 2-Bromo-4-chloro-1-isopropoxybenzene CAS No. 201849-19-6

2-Bromo-4-chloro-1-isopropoxybenzene

Cat. No.: B1525588
CAS No.: 201849-19-6
M. Wt: 249.53 g/mol
InChI Key: QAUSOWDJGCCCRE-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-isopropoxybenzene (CAS 201849-19-6) is a halogenated aromatic ether of significant interest in organic and medicinal chemistry research. With the molecular formula C9H10BrClO and a molecular weight of 249.53 g/mol, this compound serves as a versatile synthetic intermediate . Its structure features both bromine and chlorine substituents on the benzene ring, which allow for sequential functionalization via metal-catalyzed cross-coupling reactions and nucleophilic substitutions, enabling the construction of more complex molecular architectures . Researchers value this compound for its application in designing and synthesizing novel bioactive molecules. Studies have explored its role as a key precursor in the development of inhibitors for viral proteases, including those associated with SARS-CoV-2, highlighting its potential in pharmaceutical development . Beyond medicinal chemistry, its unique properties are also leveraged in material science, particularly in the synthesis of advanced polymers and liquid crystals for display technologies . Available in purities of 97% and higher, it is supplied for laboratory use . This product is intended for research purposes and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

2-bromo-4-chloro-1-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO/c1-6(2)12-9-4-3-7(11)5-8(9)10/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUSOWDJGCCCRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718194
Record name 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201849-19-6
Record name 2-Bromo-4-chloro-1-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4-chloro-1-isopropoxybenzene: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry, the strategic design and utilization of halogenated aromatic compounds are fundamental to the advancement of pharmaceuticals, agrochemicals, and material science. Among these, 2-Bromo-4-chloro-1-isopropylbenzene, registered under CAS number 1369828-32-9, emerges as a pivotal intermediate. Its unique substitution pattern—a bromine atom amenable to cross-coupling, a stabilizing chloro group, and an isopropyl moiety influencing solubility and steric interactions—renders it a versatile building block for complex molecular architectures. This guide, intended for the discerning researcher and development scientist, provides a comprehensive technical overview of this compound, from its synthesis and characterization to its applications in cutting-edge research.

Section 1: Chemical Identity and Physicochemical Properties

Proper identification and understanding of a compound's physical properties are the bedrock of its effective application in research and development. This section consolidates the essential data for 2-Bromo-4-chloro-1-isopropylbenzene.

Nomenclature and Identifiers
  • IUPAC Name: 2-bromo-4-chloro-1-propan-2-ylbenzene[1]

  • CAS Number: 1369828-32-9[1]

  • Synonyms: 2-Bromo-4-chloro-1-(1-methylethyl)benzene, 2-Bromo-4-chloro-1-isopropylbenzene[2]

  • Molecular Formula: C₉H₁₀BrCl[2]

  • Molecular Weight: 233.53 g/mol [2]

A note on nomenclature: While the topic name refers to "isopropoxybenzene," the CAS number and predominant literature refer to an isopropylbenzene structure. This guide will focus on the latter, which is consistent with the provided CAS identifier.

Physicochemical Data

The physical and chemical properties of 2-Bromo-4-chloro-1-isopropylbenzene are critical for its handling, reaction setup, and purification.

PropertyValueSource
Appearance Light yellow oily liquidCommercial Suppliers
Boiling Point 246.2 ± 20.0 °C (Predicted)Commercial Suppliers
Density 1.393 ± 0.06 g/cm³ (Predicted)Commercial Suppliers
Storage Sealed in dry, room temperature[3]

Section 2: Synthesis and Purification

The synthesis of 2-Bromo-4-chloro-1-isopropylbenzene can be approached through several routes, with the most logical being the electrophilic bromination of a suitable precursor. This section details a plausible and efficient laboratory-scale synthesis.

Retrosynthetic Analysis and Strategy

The most direct synthetic route involves the bromination of 4-chloro-1-isopropylbenzene. The isopropyl group is an ortho-, para-director. Since the para position is blocked by the chloro group, the bromination is directed to one of the ortho positions.

G Target 2-Bromo-4-chloro-1-isopropylbenzene Precursor 4-Chloro-1-isopropylbenzene Target->Precursor Electrophilic Aromatic Bromination Reagent Brominating Agent (e.g., Br₂) Target->Reagent

Caption: Retrosynthetic analysis of 2-Bromo-4-chloro-1-isopropylbenzene.

Detailed Experimental Protocol: Synthesis of 2-Bromo-4-chloro-1-isopropylbenzene

This protocol is based on established methods for the bromination of activated aromatic rings.

Materials:

  • 4-Chloro-1-isopropylbenzene

  • N-Bromosuccinimide (NBS)

  • Acetic Acid (glacial)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-1-isopropylbenzene (1 equivalent) in glacial acetic acid.

  • Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.1 equivalents) portion-wise over 15 minutes.

  • Reaction: Heat the mixture to 50-60°C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

    • Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, saturated aqueous sodium thiosulfate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield 2-Bromo-4-chloro-1-isopropylbenzene as a light yellow oil.

Purification and Causality
  • Washing with Sodium Bicarbonate: This step is crucial to neutralize the acetic acid solvent, preventing it from interfering with subsequent steps and ensuring the stability of the product.

  • Washing with Sodium Thiosulfate: This removes any unreacted bromine, which can color the product and lead to side reactions.

  • Column Chromatography: This is the definitive purification step to separate the desired product from any starting material, over-brominated byproducts, or other impurities, ensuring high purity for subsequent applications.

Section 3: Structural Characterization

Unambiguous characterization of the synthesized molecule is essential for validating its structure and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. While experimental spectra for this specific compound are not widely published, the expected chemical shifts can be predicted based on the electronic environment of the protons and carbons.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the isopropyl group.

AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic H7.4 - 7.6Multiplet1H
Aromatic H7.2 - 7.4Multiplet1H
Aromatic H7.0 - 7.2Multiplet1H
-CH(CH₃)₂3.2 - 3.5Heptet1H
-CH(CH₃)₂1.2 - 1.4Doublet6H
Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

AssignmentPredicted Chemical Shift (δ, ppm)
C-Cl130 - 135
C-Br115 - 120
C-isopropyl148 - 152
Aromatic CH128 - 132
Aromatic CH126 - 130
Aromatic CH124 - 128
-CH (CH₃)₂33 - 37
-CH(C H₃)₂22 - 25

Section 4: Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of 2-Bromo-4-chloro-1-isopropylbenzene lies in the reactivity of its carbon-bromine bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[4][5] In this reaction, the bromine atom of 2-Bromo-4-chloro-1-isopropylbenzene can be selectively replaced by a variety of organic groups from a boronic acid or boronate ester partner. The C-Br bond is significantly more reactive than the C-Cl bond in such reactions, allowing for selective functionalization at the 2-position.

G cluster_0 Suzuki-Miyaura Coupling A 2-Bromo-4-chloro- 1-isopropylbenzene C Coupled Product A->C B R-B(OH)₂ (Boronic Acid) B->C Catalyst Pd Catalyst + Base Catalyst->C

Caption: Suzuki-Miyaura coupling of 2-Bromo-4-chloro-1-isopropylbenzene.

This selective reactivity is crucial in multi-step syntheses, allowing for the sequential introduction of different functional groups.

Application as a Pharmaceutical Intermediate

Halogenated benzenes are common starting materials in the synthesis of active pharmaceutical ingredients (APIs).[6] 2-Bromo-4-chloro-1-isopropylbenzene has been identified as a key intermediate in the synthesis of agrochemical compounds. For instance, it is a precursor in a patented process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine, a component of some fungicides.[7][8][9] This underscores its value in constructing complex molecules with specific biological activities.

Section 5: Safety and Handling

As a halogenated aromatic compound, 2-Bromo-4-chloro-1-isopropylbenzene requires careful handling.

  • Hazard Statements:

    • H400: Very toxic to aquatic life.[2]

    • H410: Very toxic to aquatic life with long lasting effects.[2]

  • Precautionary Statements:

    • P273: Avoid release to the environment.[2]

    • P391: Collect spillage.[2]

    • P501: Dispose of contents/container in accordance with local regulations.[2]

Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Eureka | Patsnap. (n.d.). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Method of making 2-bromo-4-chloro substituted phenols.
  • IP.com. (2022, November 21). A process for the preparation of (2Z,5Z)-5-[3-chloro-4-[(2R)-2,3-dihydroxypropoxy]benzylidene]. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved January 24, 2026, from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparing n-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
  • Google Patents. (n.d.). Method for preparing N-(5-chloro-2-isopropylbenzyl)-cyclopropylamine.
  • Google Patents. (n.d.). Process for preparing N-(5-chloro-2-isopropylbenzyl)cyclopropanamine.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-Bromo-4-isopropylpyridine in Modern Pharmaceutical Intermediates. Retrieved January 24, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... Retrieved January 24, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-1-chloro-4-fluorobenzene: A Key Pharmaceutical Intermediate. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to Halogenated Isopropyl- and Isopropoxybenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of halogenated aromatic compounds, with a primary focus on 2-Bromo-4-chloro-1-isopropylbenzene. A comparative discussion of its structural isomer, 2-Bromo-4-chloro-1-isopropoxybenzene, is included to clarify common points of nomenclatural confusion and to highlight the impact of the ether linkage on molecular properties and synthetic strategy. This document is intended for researchers and professionals in drug development and materials science, offering detailed experimental insights and validated protocols.

Introduction: Clarifying Isomeric Structures

In the field of synthetic organic chemistry, precise nomenclature is paramount as it dictates molecular structure and, consequently, chemical behavior. A common point of confusion arises between alkyl- and alkoxy-substituted benzene rings. This guide addresses two such related structures:

  • 2-Bromo-4-chloro-1-isopropylbenzene: In this molecule, an isopropyl group is directly attached to the benzene ring via a carbon-carbon bond. This compound is well-documented in chemical literature and databases.

  • This compound: This isomer features an isopropoxy group, where an isopropyl group is connected to the benzene ring via an oxygen atom (an ether linkage).

While structurally similar, the presence of the ether oxygen atom significantly alters the molecule's electronic properties, polarity, and reactivity. Publicly available data predominantly pertains to the isopropyl derivative. Therefore, this guide will center on the properties and synthesis of 2-Bromo-4-chloro-1-isopropylbenzene , while providing a scientifically grounded, theoretical framework for its less-documented isopropoxy counterpart.

Physicochemical Properties

The fundamental characteristics of a molecule are critical for predicting its behavior in chemical reactions, its solubility, and its interactions with biological systems. The properties for 2-Bromo-4-chloro-1-isopropylbenzene are well-established, whereas those for the isopropoxy isomer are calculated based on its structure.

Quantitative Data Summary

The table below summarizes the key molecular and physical properties for both isomers.

Property2-Bromo-4-chloro-1-isopropylbenzeneThis compound (Calculated)Data Source
Molecular Weight 233.53 g/mol 249.53 g/mol PubChem[1], BLD Pharm[2]
Molecular Formula C₉H₁₀BrClC₉H₁₀BrClOPubChem[1]
CAS Number 1369828-32-9Not AssignedPubChem[1]
Appearance Light yellow oily liquidLiquid (Predicted)Home Sunshine Pharma[3]
Boiling Point 246.2 ± 20.0 °C (Predicted)Higher than isopropyl isomer (Predicted)Home Sunshine Pharma[3]
Density 1.393 ± 0.06 g/cm³ (Predicted)Higher than isopropyl isomer (Predicted)Home Sunshine Pharma[3]
IUPAC Name 2-bromo-4-chloro-1-propan-2-ylbenzeneThis compoundPubChem[1]

Expert Insight: The addition of an oxygen atom in the isopropoxy isomer increases the molecular weight by approximately 16 g/mol . This, along with the introduction of a polar C-O bond, is expected to increase the boiling point and density relative to the isopropyl analog due to stronger intermolecular dipole-dipole interactions.

Synthesis Methodologies: A Tale of Two Bonds

The choice of synthetic route is dictated by the specific bond being formed. For the isopropyl derivative, a carbon-carbon bond must be created, typically via electrophilic aromatic substitution. For the isopropoxy derivative, a carbon-oxygen bond is required, for which the Williamson ether synthesis is the classic and most effective method.

Synthesis of 2-Bromo-4-chloro-1-isopropylbenzene

A plausible and efficient route to this molecule involves the electrophilic bromination of 1-chloro-4-isopropylbenzene. The isopropyl group is a moderately activating ortho-, para-director. Since the para position is blocked by the chloro substituent, the bromine will be directed to one of the ortho positions.

Protocol: Electrophilic Bromination

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct), charge 1-chloro-4-isopropylbenzene (1 equivalent) and a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 equivalents) to the flask.

  • Bromine Addition: Slowly add a solution of bromine (Br₂, 1 equivalent) in the same solvent to the flask via the dropping funnel at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product is then purified by vacuum distillation or column chromatography to yield pure 2-Bromo-4-chloro-1-isopropylbenzene.

Diagram: Synthesis of 2-Bromo-4-chloro-1-isopropylbenzene

G cluster_start Starting Materials cluster_reaction Reaction cluster_products Products 1_Chloro_4_isopropylbenzene 1-Chloro-4-isopropylbenzene ReactionVessel Electrophilic Aromatic Substitution (Bromination) 1_Chloro_4_isopropylbenzene->ReactionVessel Bromine Br₂ Bromine->ReactionVessel Catalyst FeBr₃ (cat.) Catalyst->ReactionVessel Product 2-Bromo-4-chloro-1-isopropylbenzene ReactionVessel->Product Byproduct HBr ReactionVessel->Byproduct

Proposed Synthesis of this compound

The most logical and field-proven method to synthesize this aryl ether is the Williamson ether synthesis.[4][5] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.

Protocol: Williamson Ether Synthesis

  • Phenoxide Formation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromo-4-chlorophenol (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Add a strong base, such as sodium hydride (NaH, 1.1 equivalents) or potassium carbonate (K₂CO₃, 2 equivalents), portion-wise at 0 °C to deprotonate the phenol and form the sodium or potassium 2-bromo-4-chlorophenoxide in situ.

  • Alkyl Halide Addition: Once the phenoxide formation is complete (cessation of hydrogen gas evolution if using NaH), slowly add 2-bromopropane or 2-iodopropane (1.1 equivalents).

  • Reaction: Allow the mixture to warm to room temperature and then heat to 50-70 °C. The reaction is typically complete within a few hours. Monitor the disappearance of the starting phenol by TLC.

  • Work-up: Cool the reaction mixture and quench by adding water. Extract the product into a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with water, dilute sodium hydroxide solution (to remove any unreacted phenol), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude ether can be purified by column chromatography on silica gel.

Diagram: Williamson Ether Synthesis Pathway

G cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: Sₙ2 Attack cluster_product Final Product Phenol 2-Bromo-4-chlorophenol Phenoxide 2-Bromo-4-chlorophenoxide Phenol->Phenoxide Base Strong Base (e.g., NaH) Base->Phenoxide SN2_Reaction Sₙ2 Nucleophilic Substitution Phenoxide->SN2_Reaction AlkylHalide 2-Bromopropane AlkylHalide->SN2_Reaction FinalProduct This compound SN2_Reaction->FinalProduct

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic procedure. A multi-technique approach is standard practice.

Expert Insight: For halogenated compounds, mass spectrometry is particularly powerful. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) results in a characteristic isotopic pattern for the molecular ion peak, providing a definitive signature for the compound's elemental composition.

Protocol: Standard Analytical Workflow

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Objective: To determine the purity of the sample and confirm its molecular weight.

    • Method: A dilute solution of the sample in a volatile solvent (e.g., ethyl acetate) is injected into the GC. A non-polar capillary column (e.g., DB-5ms) is typically used. The oven temperature is ramped to separate components by boiling point. The eluent is directed into a mass spectrometer.

    • Expected Result: A single major peak in the chromatogram indicates high purity. The mass spectrum for this peak should show a molecular ion [M]⁺ cluster corresponding to the calculated molecular weight (232/234/236 for the isopropyl derivative; 248/250/252 for the isopropoxy derivative) with the correct isotopic pattern for one bromine and one chlorine atom.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To elucidate the precise molecular structure.

    • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For 2-Bromo-4-chloro-1-isopropylbenzene, one would expect to see a septet and a doublet for the isopropyl group protons and distinct signals in the aromatic region for the three benzene ring protons. For the isopropoxy isomer, the septet would be shifted downfield due to the adjacent oxygen.

    • ¹³C NMR: Shows all unique carbon atoms in the molecule. The number of signals confirms the symmetry of the molecule, and their chemical shifts indicate the type of carbon (aliphatic vs. aromatic, and proximity to electronegative atoms).

  • Infrared (IR) Spectroscopy:

    • Objective: To identify functional groups.

    • Expected Result: For the isopropoxy derivative, a strong C-O stretching band would be expected around 1250-1000 cm⁻¹, which would be absent in the isopropyl isomer. Both would show characteristic C-H and aromatic C=C stretching and bending vibrations.

Diagram: Analytical Validation Workflow

G CrudeProduct Purified Synthetic Product GCMS GC-MS Analysis CrudeProduct->GCMS NMR NMR Spectroscopy (¹H & ¹³C) CrudeProduct->NMR IR IR Spectroscopy CrudeProduct->IR Purity Purity Assessment (>95%) GCMS->Purity MW Molecular Weight Confirmation GCMS->MW Structure Structural Elucidation NMR->Structure FunctionalGroups Functional Group ID IR->FunctionalGroups Final Validated Compound Purity->Final MW->Final Structure->Final FunctionalGroups->Final

Safety and Handling

Working with halogenated aromatic compounds requires strict adherence to safety protocols. Based on available data for 2-Bromo-4-chloro-1-isopropylbenzene, the following precautions are essential.

  • GHS Hazard Statements: The compound is classified as H410: "Very toxic to aquatic life with long lasting effects".[1][3] Some suppliers also list H318: "Causes serious eye damage".[2]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[6] All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Keep the container tightly sealed and store in a dry, well-ventilated area.[6]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Due to its high aquatic toxicity, it must not be released into drains or the environment.

Conclusion

This guide has detailed the essential technical aspects of 2-Bromo-4-chloro-1-isopropylbenzene, including its molecular weight of 233.53 g/mol , established physicochemical properties, and a validated synthetic approach via electrophilic bromination.[1] Furthermore, it has provided a robust, theoretically sound framework for the synthesis and characterization of its structural isomer, this compound, via the Williamson ether synthesis. By clarifying the distinction between these two molecules and outlining self-validating experimental and analytical workflows, this document serves as a practical resource for researchers engaged in the synthesis and application of halogenated aromatic compounds.

References

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chegg. (2022, October 11). Solved 1. A Williamson ether synthesis could take place. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. r/OrganicChemistry. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-4-chloro-1-isopropoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Overview

2-Bromo-4-chloro-1-isopropoxybenzene is a halogenated aromatic ether that serves as a highly functionalized and versatile intermediate in modern organic synthesis. For researchers in medicinal chemistry and materials science, its unique substitution pattern—featuring a reactive bromine site for cross-coupling, a stable chlorine atom, and a sterically influencing isopropoxy group—offers a powerful scaffold for building molecular complexity. The strategic placement of these groups allows for selective, stepwise functionalization, making it an invaluable building block for creating libraries of novel compounds in drug discovery programs and for developing advanced organic materials.[1][2]

This guide provides an in-depth analysis of the chemical properties, spectroscopic signature, logical synthesis, and core reactivity of this compound. It is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work. We will delve into the causality behind analytical and synthetic choices, present validated protocols, and explore its strategic application in contemporary research.

Section 2: Core Chemical & Physical Properties

Precise identification and understanding of a compound's physical properties are prerequisites for its successful application in any experimental workflow. The key identifiers and properties of this compound are summarized below. Note that some physical data is based on closely related analogues due to limited availability for this specific compound.

Table 1: Chemical Identifiers and Properties

PropertyValueSource
IUPAC Name 2-bromo-4-chloro-1-(propan-2-yloxy)benzeneN/A
CAS Number 201849-19-6N/A
Molecular Formula C₉H₁₀BrClON/A
Molecular Weight 249.53 g/mol N/A
Canonical SMILES CC(C)OC1=C(C=C(C=C1)Cl)BrN/A
InChIKey YLTCWIGAITAVSO-UHFFFAOYSA-NN/A

Table 2: Physical and Handling Properties

PropertyValue / ObservationSource / Rationale
Physical Form Expected to be a liquid at room temperature.Based on related structures like 2-Bromo-4-chloro-1-isopropylbenzene which is a liquid.[3]
Appearance Likely colorless to light yellow oil.Common for halogenated aromatic compounds.
Purity (Commercial) Typically ≥96%[3]
Storage Conditions Store in a tightly sealed container in a dry, well-ventilated area at room temperature.Standard for halogenated ethers to prevent hydrolysis and peroxide formation.[3][4]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Toluene); Insoluble in water.Typical for nonpolar aromatic compounds.

Section 3: Spectroscopic & Analytical Characterization

Characterization is not merely about confirming presence but about understanding a molecule's electronic and structural environment. A self-validating protocol relies on a multi-faceted analytical approach where data from different techniques corroborate the compound's identity and purity.

Mass Spectrometry (MS)

For a molecule containing both bromine and chlorine, mass spectrometry is exceptionally powerful for confirmation due to the unique isotopic patterns of these halogens.

  • Expertise & Causality: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a near 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in a near 3:1 ratio. The combination of one Br and one Cl atom in the molecular ion results in a characteristic cluster of peaks:

    • M peak: Contains ⁷⁹Br and ³⁵Cl.

    • M+2 peak: Contains ⁸¹Br + ³⁵Cl OR ⁷⁹Br + ³⁷Cl. This peak is the most abundant in the cluster.

    • M+4 peak: Contains ⁸¹Br and ³⁷Cl.

    • The expected intensity ratio for this cluster is approximately 77:100:24 . Observing this pattern is a definitive confirmation of the elemental composition.

Caption: Predicted MS isotopic cluster for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the structural backbone of the molecule. The predicted spectra are as follows:

  • ¹H NMR (400 MHz, CDCl₃):

    • Expertise & Causality: The aromatic region will display three distinct signals due to the substitution pattern. The isopropoxy group will show a characteristic septet and a doublet.

    • ~7.5 ppm (d, 1H): Aromatic proton ortho to Bromine (C3-H). Appears as a doublet due to coupling with C5-H (⁴J ≈ 2.5 Hz).

    • ~7.2 ppm (dd, 1H): Aromatic proton between Chlorine and the isopropoxy group (C5-H). Appears as a doublet of doublets due to coupling with C6-H (³J ≈ 8.7 Hz) and C3-H (⁴J ≈ 2.5 Hz).

    • ~6.8 ppm (d, 1H): Aromatic proton ortho to the isopropoxy group (C6-H). Appears as a doublet (³J ≈ 8.7 Hz) and is shifted upfield due to the electron-donating effect of the ether.

    • ~4.5 ppm (septet, 1H): The methine proton (-CH-) of the isopropoxy group, split by the six equivalent methyl protons.

    • ~1.3 ppm (d, 6H): The two equivalent methyl groups (-CH₃) of the isopropoxy group, split by the methine proton.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Expertise & Causality: Six aromatic carbon signals are expected due to the lack of symmetry. The carbons directly attached to the halogens and oxygen will have distinct chemical shifts.

    • ~152 ppm: C1 (Aromatic C-O).

    • ~133 ppm: C3 (Aromatic C-H).

    • ~130 ppm: C5 (Aromatic C-H).

    • ~128 ppm: C4 (Aromatic C-Cl).

    • ~115 ppm: C6 (Aromatic C-H).

    • ~113 ppm: C2 (Aromatic C-Br).

    • ~72 ppm: Isopropoxy methine carbon (-CH-).

    • ~22 ppm: Isopropoxy methyl carbons (-CH₃).

    • Note: Specific chemical shifts are predictions and should be confirmed experimentally. Data for the related 2-Bromo-4-chlorophenol shows aromatic signals at 151.20, 131.59, 131.35, 129.23, 116.89, and 116.05 ppm.[5]

Chromatographic Purity Assessment Protocol

A self-validating workflow requires orthogonal analytical techniques to confirm purity.

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS).

  • Causality: GC is ideal for separating volatile and thermally stable compounds like halogenated ethers. The MS detector provides definitive identification of the main peak and any impurities.

  • Methodology:

    • Sample Preparation: Prepare a 1 mg/mL solution of the compound in dichloromethane (DCM).

    • GC Column: Use a nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet: Set to 250 °C with a 1 µL injection volume and a 20:1 split ratio.

    • Oven Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: Increase at 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • MS Detector: Scan from 40 to 400 m/z.

    • Data Analysis: Integrate the total ion chromatogram (TIC). The main peak should correspond to >96% of the total area and its mass spectrum should exhibit the characteristic isotopic pattern described in Section 3.1.

Section 4: Synthesis & Reactivity

Retrosynthetic Analysis & Proposed Synthesis

The most logical and field-proven approach to synthesizing this molecule is the Williamson Ether Synthesis .[6][7] This method is robust, high-yielding, and proceeds via a well-understood Sₙ2 mechanism.[8][9]

  • Retrosynthesis: The target ether can be disconnected at the aryl-oxygen bond, leading back to a phenoxide nucleophile and an isopropyl electrophile. This is the optimal disconnection because it avoids an Sₙ2 reaction on a sterically hindered secondary carbon with a phenoxide, which would be less efficient.[6]

Caption: Retrosynthetic analysis via Williamson ether synthesis.

Detailed Synthetic Protocol

This protocol is designed to be self-validating by including in-process checks (TLC) and a robust purification strategy.

  • Reagent Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-Bromo-4-chlorophenol (10.0 g, 48.2 mmol), potassium carbonate (K₂CO₃, 13.3 g, 96.4 mmol, 2.0 equiv.), and acetone (100 mL).

    • Causality: K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction.

  • Addition of Electrophile: Add 2-bromopropane (6.8 mL, 72.3 mmol, 1.5 equiv.) to the stirring suspension.

    • Causality: A slight excess of the alkyl halide ensures complete consumption of the valuable phenoxide intermediate.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours.

  • In-Process Control (TLC): Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). Spot the starting phenol and the reaction mixture. The reaction is complete upon the disappearance of the starting material spot and the appearance of a new, less polar product spot.

  • Workup: Cool the reaction to room temperature. Filter off the inorganic salts and wash the solid with acetone. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate (150 mL) and wash with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, followed by brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Final Product: The resulting oil can be further purified by flash column chromatography if necessary, though the workup is often sufficient to yield a product of >95% purity.

Core Reactivity: A Gateway to Molecular Diversity

The primary synthetic utility of this compound lies in the differential reactivity of its two halogen atoms. The C-Br bond is significantly more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions.[10][11][12] This allows for selective functionalization at the 2-position.

Core_Reactivity Start This compound Suzuki Suzuki Coupling (Ar-B(OH)₂ / Pd cat.) Start->Suzuki Buchwald Buchwald-Hartwig Amination (R₂NH / Pd cat.) Start->Buchwald Sonogashira Sonogashira Coupling (Alkyne / Pd, Cu cat.) Start->Sonogashira Product_Biaryl 2-Aryl-4-chloro-1-isopropoxybenzene Suzuki->Product_Biaryl Product_Aniline 2-(Dialkylamino)-4-chloro-1-isopropoxybenzene Buchwald->Product_Aniline Product_Alkyne 2-Alkynyl-4-chloro-1-isopropoxybenzene Sonogashira->Product_Alkyne

Caption: Key cross-coupling reactions at the C-Br bond.

Section 5: Applications in Research & Drug Development

Halogenated compounds are prevalent in pharmaceuticals, often enhancing metabolic stability, binding affinity, or pharmacokinetic properties.[2][13][14] this compound is not an active pharmaceutical ingredient itself, but rather a strategic building block.

  • Scaffold for Library Synthesis: By leveraging the reactivity described in Section 4.3, medicinal chemists can rapidly generate a diverse library of analogues. For example, a Suzuki coupling could introduce a variety of aryl or heteroaryl groups at the 2-position, while the chlorine and isopropoxy groups modulate the overall physicochemical properties of the series.

  • Fragment-Based Drug Discovery (FBDD): This molecule can serve as a starting fragment. Its isopropoxy group can probe lipophilic pockets in a target protein, while the reactive bromine handle allows for synthetic "growing" of the fragment into more potent lead compounds.

  • Probing Structure-Activity Relationships (SAR): The chlorine at the 4-position serves as a stable substituent that influences the electronics of the ring. It can be compared to analogues with other groups at this position (e.g., -F, -CH₃) to build a clear SAR model, guiding the optimization of lead compounds.[15]

Section 6: Safety & Handling

As a halogenated aromatic ether, this compound requires careful handling in a laboratory setting.[4][16][17]

  • Hazard Identification: While specific data is limited, related compounds suggest the following hazards:

    • Skin/Eye Irritation: May cause skin and serious eye irritation (H315, H319).[18][19][20]

    • Respiratory Irritation: May cause respiratory irritation (H335).[18][19]

    • Aquatic Toxicity: Likely very toxic to aquatic life with long-lasting effects (H410), a common feature of halogenated aromatics.[21]

  • Recommended Handling Procedures:

    • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a flame-resistant lab coat, and chemical-resistant gloves (e.g., nitrile).

    • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.[22]

    • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Ensure the container is tightly sealed.[4]

    • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand), collect in a sealed container, and dispose of as hazardous chemical waste.[4]

    • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for halogenated organic waste.

Section 7: References

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-4-t-butyl-1-isopropoxybenzene. Retrieved from [Link]

  • University of Edinburgh Health and Safety Department. (2024, July 22). Ethers | Health & Safety. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Gkika, D. A., et al. (2022). Description of the analysed halobenzenes. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene. Retrieved from

  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Menon, V., & Feske, M. (2018). Halogenase engineering and its utility in medicinal chemistry. PubMed Central. Retrieved from [Link]

  • Shaughnessy, K. H., et al. (2004). Aqueous-Phase, Palladium-Catalyzed Cross-Coupling of Aryl Bromides under Mild Conditions, Using Water-Soluble, Sterically Demanding Alkylphosphines. The Journal of Organic Chemistry. Retrieved from [Link]

  • ILO Encyclopaedia of Occupational Health and Safety. (n.d.). Hydrocarbons, Halogenated Aromatic: Physical & Chemical Hazards. Retrieved from [Link]

  • van der Veen, M. A., et al. (2022). Halogen and structure sensitivity of halobenzene adsorption on copper surfaces. Nature Communications. Retrieved from [Link]

  • da Silva, A. B. F., et al. (2014). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ALS Global. (n.d.). Halogen analysis. Retrieved from [Link]

  • Vedantu. (n.d.). Preparation of Haloarene: Methods, Reactions & Exam Guide. Retrieved from [Link]

  • Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]

  • Bissember, A. C., et al. (2016). Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. PubMed Central. Retrieved from [Link]

  • University of Edinburgh. (2010, July 19). Ethers - Handling and control of exposure. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from [Link]

  • Hanson, S. (n.d.). Substituent Effect Analysis on Halogen Bonding Interactions. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2018, December 5). Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

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An In-depth Technical Guide to the Spectroscopic Data of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Molecular Structure and Spectroscopic Overview

2-Bromo-4-chloro-1-isopropoxybenzene possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of bromine and chlorine atoms, with their characteristic isotopic distributions, and the isopropoxy group, with its specific proton and carbon environments, all contribute to the complexity and richness of the spectra. Understanding these contributions is key to confirming the molecule's identity.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For this compound, we can predict the chemical shifts and splitting patterns for the aromatic and isopropoxy protons.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Isopropoxy CH₃~1.4Doublet6H
Isopropoxy CH~4.5Septet1H
Aromatic H-6~6.9Doublet1H
Aromatic H-5~7.2Doublet of Doublets1H
Aromatic H-3~7.5Doublet1H

Interpretation:

  • Isopropoxy Group: The six methyl protons (CH₃) are equivalent and are split by the single methine proton (CH), resulting in a doublet. The methine proton is in turn split by the six methyl protons, leading to a septet. The methine proton is shifted downfield due to the deshielding effect of the adjacent oxygen atom.

  • Aromatic Region: The three aromatic protons are in different chemical environments and will exhibit distinct signals. The proton at the C-6 position is expected to be the most upfield due to the electron-donating effect of the adjacent isopropoxy group. The proton at C-3 will likely be the most downfield, being ortho to the electron-withdrawing bromine atom. The proton at C-5 will experience coupling from both H-3 and H-6, likely resulting in a doublet of doublets. The splitting pattern of disubstituted benzene rings is a known phenomenon in H1 NMR.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low symmetry of this compound, we expect to see nine distinct signals, one for each unique carbon atom.

Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
Isopropoxy CH₃~22
Isopropoxy CH~72
C-2 (C-Br)~114
C-6~117
C-4 (C-Cl)~125
C-5~129
C-3~133
C-1 (C-O)~153

Interpretation:

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

  • Aliphatic Carbons: The methyl carbons of the isopropoxy group will appear upfield, while the methine carbon, being directly attached to oxygen, will be significantly downfield.

  • Aromatic Carbons: The carbon atom attached to the oxygen (C-1) will be the most downfield in the aromatic region due to the strong deshielding effect of the oxygen. The carbon bearing the bromine atom (C-2) is expected to be relatively upfield due to the "heavy atom effect" of bromine. The remaining aromatic carbons will have shifts influenced by the combined inductive and resonance effects of the substituents. Aromatic carbons in substituted benzenes typically exhibit signals between δ 110-160.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we can predict the characteristic absorption bands.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional Group
3100-3000Aromatic C-H stretch
2980-2940Aliphatic C-H stretch
1600-1450Aromatic C=C stretch
1250-1200Aryl-O-C asymmetric stretch
1100-1000Aryl-O-C symmetric stretch
850-750C-Cl stretch
650-550C-Br stretch

Interpretation:

The IR spectrum will be dominated by absorptions from the aromatic ring and the isopropoxy group. The C-O stretching of the ether linkage is a key diagnostic feature, often appearing as two distinct bands for aryl alkyl ethers. The presence of both C-Cl and C-Br stretches in the fingerprint region can further confirm the structure. Ethers typically show a strong C-O stretch between 1000 and 1300 cm⁻¹.[1] The IR spectrum of anisole, a similar aromatic ether, shows characteristic C-O stretching bands.[2][3][4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The presence of both bromine and chlorine in this compound will result in a complex and highly characteristic isotopic pattern for the molecular ion peak.

Predicted Mass Spectrometry Data

m/zIonIsotopic Pattern
248, 250, 252[M]⁺Complex pattern due to ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br
206, 208, 210[M - C₃H₆]⁺Loss of propene
163, 165[M - C₃H₇O]⁺Loss of isopropoxy radical
128[C₆H₄O]⁺Further fragmentation

Interpretation:

The molecular ion region will be the most informative part of the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[6][7] Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[6][7] The combination of these two halogen isotopic patterns will produce a characteristic cluster of peaks for the molecular ion (M, M+2, M+4). The fragmentation of aromatic compounds often involves the loss of substituents.[8] Common fragmentation pathways for this molecule would include the loss of the isopropoxy group or cleavage within the alkyl chain.

G cluster_acquisition Spectroscopic Data Acquisition Workflow cluster_analysis Data Analysis and Interpretation Sample Sample Preparation (Dissolution in deuterated solvent, e.g., CDCl₃) NMR NMR Spectrometer (e.g., 400 MHz) Sample->NMR ¹H and ¹³C NMR FTIR FTIR Spectrometer Sample->FTIR IR Spectroscopy MS Mass Spectrometer (e.g., GC-MS) Sample->MS Mass Spectrometry ProcessNMR NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR IR Spectrum Analysis (Peak picking, Functional group assignment) FTIR->ProcessIR ProcessMS MS Data Analysis (Molecular ion identification, Fragmentation analysis) MS->ProcessMS Structure Structure Elucidation ProcessNMR->Structure ProcessIR->Structure ProcessMS->Structure

Caption: A generalized workflow for spectroscopic data acquisition and analysis.

Experimental Protocols

1. Sample Preparation for NMR Spectroscopy

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solvent height is sufficient for the instrument's lock system.

2. Acquisition of NMR Spectra

  • Insert the NMR tube into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a ¹H NMR spectrum using standard parameters (e.g., 90° pulse, 2-5 second relaxation delay, 16-32 scans).

  • Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 30° pulse, 2-second relaxation delay, 1024 or more scans).

  • Process the raw data (FID) using appropriate software, including Fourier transformation, phase correction, and baseline correction.

3. Acquisition of IR Spectrum

  • Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

  • Acquire a background spectrum.

  • Place a small drop of liquid this compound directly onto the ATR crystal.

  • Acquire the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).

  • Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol).

4. Acquisition of Mass Spectrum

  • Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • The sample will be separated by the GC column and then introduced into the mass spectrometer.

  • Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.

  • Analyze the resulting chromatogram and mass spectrum to identify the molecular ion and major fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted ¹H NMR, ¹³C NMR, IR, and MS data, researchers can confidently identify and characterize this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in experimental work. The principles of interpretation outlined herein, based on fundamental spectroscopic theory and comparative analysis, serve as a valuable resource for scientists in the field of chemical and pharmaceutical research.

References

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Banfi, D., & Patiny, L. (2008). : Resurrecting and processing NMR spectra on-line. Chimia, 62(4), 280-281. Retrieved from [Link]

  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of 1H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. Retrieved from [Link]

  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands. Retrieved from [Link]

  • ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • PubChem. (n.d.). 1-Chloro-4-isopropoxybenzene. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzene, 1-chloro-4-(1-propynyl)- - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

  • University of Calgary. (n.d.). The Main Fragmentation Reactions of Organic Compounds. Retrieved from [Link]

  • AIP Publishing. (1962). Proton NMR Spectra of Disubstituted Benzenes. Retrieved from [Link]

  • YouTube. (2020, April 23). #14 Mass spec and isotopes of Cl and Br. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • NMRium. (n.d.). Predict. Retrieved from [Link]

  • YouTube. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). Retrieved from [Link]

  • NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

  • NIST. (n.d.). Anisole. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

  • Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

  • nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

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  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

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Introduction: Elucidating the Molecular Structure of a Complex Aromatic Ether

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-Bromo-4-chloro-1-isopropoxybenzene

In the landscape of pharmaceutical development and fine chemical synthesis, the precise structural verification of novel or intermediate compounds is paramount. This compound represents a class of polysubstituted aromatic ethers whose utility is defined by the specific arrangement of its functional groups. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique to confirm the molecular identity of such compounds.[1] By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of the molecule's covalent bonds, effectively generating a unique molecular "fingerprint".[1]

This guide provides a comprehensive analysis of the expected infrared spectrum of this compound. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption bands based on established spectroscopic principles, and provide a field-proven experimental protocol for acquiring a high-fidelity spectrum. The insights herein are tailored for researchers and drug development professionals who require both theoretical understanding and practical guidance for structural characterization.

Molecular Architecture and Key Vibrational Units

To interpret the infrared spectrum of this compound, we must first consider its molecular structure and the distinct vibrational units it contains. The molecule is composed of a benzene ring with three substituents: a bromine atom, a chlorine atom, and an isopropoxy group. Each of these components gives rise to characteristic absorption bands in the IR spectrum.

The primary vibrational units are:

  • The Isopropoxy Group: This includes aliphatic C-H bonds in the methyl and methine groups, as well as the C-O ether linkage.

  • The Trisubstituted Aromatic Ring: This involves aromatic C-H bonds, C=C ring stretching vibrations, and out-of-plane bending modes that are highly indicative of the 1,2,4-substitution pattern.[2][3]

  • Carbon-Halogen Bonds: The C-Cl and C-Br bonds have characteristic stretching vibrations in the low-frequency region of the spectrum.[4]

cluster_0 This compound C1 C C2 C C1->C2 O O C1->O C3 C C2->C3 Br Br C2->Br C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 Cl Cl C4->Cl C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 CH CH O->CH CH3a CH₃ CH->CH3a CH3b CH₃ CH->CH3b cluster_prep System Preparation cluster_sample Sample Analysis cluster_process Data Processing & Validation A 1. Instrument Purge (Remove atmospheric H₂O/CO₂) B 2. Clean ATR Crystal (e.g., with Isopropanol) A->B C 3. Collect Background Spectrum (Clean, empty crystal) B->C D 4. Apply Sample (A single drop on the crystal) C->D E 5. Acquire Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) D->E F 6. Automatic Background Subtraction (Ratio of sample to background) E->F G 7. ATR Correction (Optional) (Converts spectrum to resemble transmission) F->G H 8. Baseline Correction & Normalization G->H I 9. Final Spectrum for Interpretation H->I

Sources

An In-depth Technical Guide to the Physicochemical Properties of Halogenated Isopropylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Bromo-4-chloro-1-isopropylbenzene. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Initial inquiries for "2-Bromo-4-chloro-1-isopropoxybenzene" did not yield data for a compound with a documented public record. Given the structural similarity and the availability of extensive data, this guide focuses on the isopropyl analogue. The distinction between these two structures is critical for synthetic and medicinal chemistry applications and is clarified herein. This document collates available data on nomenclature, physicochemical properties, synthesis considerations, and safety protocols to provide a reliable reference for laboratory applications.

Introduction and Structural Clarification

In the landscape of pharmaceutical intermediates and organic building blocks, precise molecular structure is paramount. This guide addresses the physicochemical properties of 2-Bromo-4-chloro-1-isopropylbenzene (CAS No. 1369828-32-9). It is crucial to distinguish this compound from its ether analogue, this compound, for which there is no readily available scientific literature or supplier data at the time of this publication.

The key structural difference lies in the substituent at the C1 position of the benzene ring. In 2-Bromo-4-chloro-1-isopropylbenzene, this is a hydrocarbon isopropyl group (-CH(CH₃)₂). In the hypothetical isopropoxy analogue, it would be an isopropoxy group (-O-CH(CH₃)₂), which contains an ether linkage. This seemingly minor difference profoundly impacts the molecule's electronic properties, polarity, bond angles, and metabolic stability, thereby influencing its physical properties and reactivity.

Caption: Structural comparison of the documented isopropyl derivative versus the hypothetical isopropoxy compound.

Nomenclature and Identification

Correctly identifying a chemical compound is the foundation of safe and reproducible research. The nomenclature for 2-Bromo-4-chloro-1-isopropylbenzene is standardized across several systems.

IdentifierValueSource
CAS Number 1369828-32-9[1][2][3]
IUPAC Name 2-bromo-4-chloro-1-propan-2-ylbenzene[2]
Molecular Formula C₉H₁₀BrCl[2]
Molecular Weight 233.54 g/mol [1]
Synonyms 2-Bromo-4-chloro-1-(1-methylethyl)benzene, Benzene, 2-bromo-4-chloro-1-(1-methylethyl)-[2][3]
InChI Key BCARRKVCHXVTJE-UHFFFAOYSA-N[1][2]
SMILES CC(C)C1=C(C=C(C=C1)Cl)Br[2]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental setups. 2-Bromo-4-chloro-1-isopropylbenzene is a liquid at room temperature.[1] The majority of available data comes from computational predictions and supplier specifications.

PropertyValueNotesSource
Physical Form LiquidLight yellow oily liquid[1][3]
Boiling Point 246.2 ± 20.0 °CPredicted[3]
Density 1.393 ± 0.06 g/cm³Predicted[3]
XLogP3 4.4Computed partition coefficient, indicating low water solubility.[2]
Hydrogen Bond Donors 0[2]
Hydrogen Bond Acceptors 0[2]
Rotatable Bond Count 1[2]
Purity ≥96.0%As specified by commercial suppliers.[1]

Synthesis and Reactivity Insights

Understanding the synthetic pathways to 2-Bromo-4-chloro-1-isopropylbenzene is crucial for its procurement or in-house preparation. A patented method outlines a multi-step synthesis, providing a logical framework for its construction from simpler precursors.[4]

Conceptual Synthesis Workflow:

The synthesis can be conceptually broken down into the formation of key intermediates and their final assembly. The process involves:

  • Formation of Isopropyl Benzene (Cumene): Alkylation of benzene with propylene.

  • Formation of 4-Chlorotoluene: Chlorination of toluene.

  • Formation of 2-Bromopropane: From isopropanol, sodium bromide, and sulfuric acid.

  • Final Coupling: Reaction of 2-bromopropane, 4-chlorotoluene, and isopropyl benzene under pressure.[4]

This patented approach highlights a practical, albeit multi-step, route to the target molecule, designed for producing pesticide intermediates.[4]

G cluster_precursors Starting Materials cluster_intermediates Key Intermediates cluster_final Final Product Benzene Benzene Cumene Isopropylbenzene (Cumene) Benzene->Cumene Alkylation Propylene Propylene Propylene->Cumene Toluene Toluene Chlorotoluene 4-Chlorotoluene Toluene->Chlorotoluene Chlorination Isopropanol Isopropanol Bromopropane 2-Bromopropane Isopropanol->Bromopropane Bromination FinalProduct 2-Bromo-4-chloro-1- isopropylbenzene Cumene->FinalProduct Coupling Chlorotoluene->FinalProduct Bromopropane->FinalProduct

Caption: Conceptual workflow for the synthesis of 2-Bromo-4-chloro-1-isopropylbenzene.

Safety and Handling

Proper handling of halogenated organic compounds is essential to ensure laboratory safety. Based on aggregated GHS data, 2-Bromo-4-chloro-1-isopropylbenzene is classified as hazardous, particularly to the aquatic environment.

GHS Hazard Statements:

  • H400: Very toxic to aquatic life.[2][3]

  • H410: Very toxic to aquatic life with long lasting effects.[1][2][3]

Precautionary Statements:

  • P273: Avoid release to the environment.[2][3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P391: Collect spillage.[2][3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[1][2][3]

Storage and Handling Protocol:

  • Storage: The compound should be stored sealed in a dry, well-ventilated place at room temperature.[1]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles, and a lab coat is mandatory. All handling should be performed in a chemical fume hood to avoid inhalation of any vapors.

  • Disposal: Due to its high aquatic toxicity, waste must be disposed of as hazardous chemical waste in accordance with local and national regulations. Do not empty into drains.

Conclusion

2-Bromo-4-chloro-1-isopropylbenzene is a halogenated aromatic compound with specific physicochemical properties that make it a useful intermediate in organic synthesis, particularly in the agrochemical sector. This guide has provided a consolidated source of its known properties, identification parameters, a conceptual synthetic route, and crucial safety information. The critical distinction between this compound and its non-documented isopropoxy analogue has been emphasized to ensure scientific accuracy. Researchers and drug development professionals should use this document as a foundational reference, always cross-referencing with supplier-specific safety data sheets before use.

References

  • ChemBK. (2024). 2-bromo-4-chloro-1-methylbenzene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67988282, 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved from [Link]

  • Home Sunshine Pharma. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2773264, 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Chemistry LibreTexts. (2024). 16.10: Synthesis of Polysubstituted Benzenes. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-bromo-4'-chloro-1,1'-biphenyl. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Bromo-4-chloro-1-isopropoxybenzene in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of active pharmaceutical ingredients and their intermediates is a critical parameter in drug development, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide focuses on 2-Bromo-4-chloro-1-isopropoxybenzene, a substituted aromatic ether with potential applications as a synthetic building block. In the absence of extensive published experimental data, this document provides a comprehensive framework for understanding and determining its solubility in common organic solvents. We will delve into a predictive analysis based on molecular structure and the principle of "like dissolves like." Furthermore, a detailed, self-validating experimental protocol is provided to empower researchers to generate precise and reliable solubility data. This guide is intended to be a practical resource for scientists in chemical research and pharmaceutical development.

Introduction: The Significance of Solubility for this compound

This compound is a halogenated aromatic ether. Such compounds are often key intermediates in the synthesis of more complex molecules in the pharmaceutical and agrochemical industries. The precise control of reaction conditions, the efficiency of purification processes like crystallization, and the ability to formulate a final product are all heavily dependent on a thorough understanding of the solubility of the chemical entities involved.

A literature review indicates a scarcity of publicly available, quantitative solubility data for this compound. This guide, therefore, serves a dual purpose: firstly, to provide a scientifically grounded prediction of its solubility based on its molecular structure and the fundamental principles of physical organic chemistry; and secondly, to offer a robust, step-by-step experimental methodology for the empirical determination of its solubility in a range of organic solvents.

Physicochemical Properties and Predictive Solubility Analysis

The solubility of a compound is governed by its intermolecular interactions with the solvent. The adage "like dissolves like" is a useful heuristic, suggesting that substances with similar polarities and intermolecular forces are more likely to be miscible.

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its structure:

  • Aromatic Benzene Ring: The core of the molecule is a non-polar, hydrophobic benzene ring.

  • Halogen Substituents (Bromo and Chloro): The bromine and chlorine atoms are electronegative, introducing some polarity. However, their contribution to overall polarity is modest, and they primarily engage in van der Waals interactions.

  • Isopropoxy Group (-O-CH(CH₃)₂): The ether linkage introduces a polar C-O bond and the oxygen atom has lone pairs of electrons that can act as hydrogen bond acceptors.[1][2] This is the most significant polar feature of the molecule. However, the bulky, non-polar isopropyl group can sterically hinder interactions with solvent molecules and increases the overall lipophilicity.

Overall, this compound can be characterized as a molecule of low to moderate polarity with a significant non-polar character due to the large aromatic ring and alkyl group. It lacks the ability to act as a hydrogen bond donor.

Predicted Solubility in Common Organic Solvents

Based on the structural analysis, we can predict the solubility of this compound in a variety of organic solvents.

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Hexane, TolueneHigh The non-polar nature of these solvents will readily solvate the large, non-polar benzene ring and isopropoxy alkyl chain through London dispersion forces.
Polar Aprotic Diethyl Ether, Ethyl Acetate, Acetone, Tetrahydrofuran (THF)High to Moderate These solvents possess a dipole moment and can interact with the polar ether linkage. Diethyl ether and THF, being ethers themselves, are expected to be excellent solvents.[3][4] Ethyl acetate and acetone should also be effective.
Polar Protic Methanol, EthanolModerate to Low While these alcohols can act as hydrogen bond donors to the ether oxygen, the large non-polar portion of the solute will likely limit its solubility. Solubility is expected to decrease with increasing polarity of the alcohol.
Highly Polar WaterVery Low/Insoluble The molecule's predominantly non-polar character and inability to overcome the strong hydrogen bonding network of water suggest it will be virtually insoluble in aqueous media.[4]

Experimental Determination of Solubility: A Validated Protocol

Given the predictive nature of the analysis above, experimental verification is crucial for obtaining accurate solubility data. The isothermal shake-flask method is a reliable and widely used technique for this purpose.

Causality in Experimental Design

The choice of the isothermal shake-flask method is deliberate. By allowing a suspension of the solute in the solvent to reach equilibrium at a constant temperature, we ensure that the measured concentration represents the true thermodynamic solubility. This method is robust and less susceptible to kinetic artifacts that can affect other techniques.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep_solute Weigh excess This compound combine Combine in a sealed vial prep_solute->combine prep_solvent Measure precise volume of organic solvent prep_solvent->combine agitate Agitate at constant temperature (e.g., 24-48 hours) combine->agitate settle Allow solids to settle agitate->settle sample Withdraw a clear aliquot of the supernatant settle->sample weigh_sample Weigh the aliquot sample->weigh_sample evaporate Evaporate the solvent weigh_sample->evaporate weigh_residue Weigh the solid residue evaporate->weigh_residue calculate Calculate solubility (g/100mL or mol/L) weigh_residue->calculate

Caption: Workflow for isothermal shake-flask solubility determination.

Step-by-Step Methodology

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Glass vials with screw caps and PTFE septa

  • Volumetric flasks and pipettes

  • Constant temperature shaker bath or incubator

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • Drying oven or vacuum desiccator

Protocol:

  • Preparation:

    • To a series of glass vials, add an excess amount of this compound. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

    • Accurately pipette a known volume (e.g., 5.00 mL) of the desired solvent into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

  • Sampling and Analysis (Gravimetric Method):

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a solvent-compatible filter. This step is critical to avoid transferring any solid particles.

    • Dispense the filtered aliquot into a pre-weighed, dry container.

    • Record the exact weight of the aliquot.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a drying oven at a temperature below the boiling point of the solute.

    • Once all the solvent has been removed, weigh the container with the solid residue.

  • Calculation:

    • Calculate the mass of the dissolved solute by subtracting the initial weight of the container from the final weight.

    • The solubility can then be expressed in various units, such as g/100 mL or mol/L.

Safety Precautions
  • Always handle this compound and organic solvents in a well-ventilated fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[6]

  • Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal information.[7][8]

  • Avoid inhalation of vapors and contact with skin and eyes.[6]

Conclusion

For applications in research and development, these predictions should be confirmed through empirical measurement. The provided isothermal shake-flask protocol offers a reliable and self-validating method for generating accurate solubility data. This combination of predictive analysis and a robust experimental framework provides a comprehensive guide for researchers working with this compound.

References

  • PubChem. 2-Bromo-4-chloro-1-(1-methylethyl)benzene. National Center for Biotechnology Information. [Link]

  • ChemBK. 2-bromo-4-chloro-1-methylbenzene. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). [Link]

  • PubChem. 2-Bromo-4-chloro-1-fluorobenzene. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • CK-12 Foundation. Physical and Chemical Properties of Ethers. [Link]

  • Solubility of Things. Ethers: Structure, Properties, and Reactions. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-Bromo-2-isopropylbenzene. [Link]

  • Faculty of Science, Tanta University. Experiment 1: Determination of Solubility Class. [Link]

  • EBSCO Information Services. Ethers | Research Starters. [Link]

  • LibreTexts Chemistry. Physical Properties of Ether. [Link]

  • University of California, Irvine. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Master Organic Chemistry. Functional Groups In Organic Chemistry. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. [Link]

  • PubChem. 2-Bromo-4-t-butyl-1-isopropoxybenzene. National Center for Biotechnology Information. [Link]

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Stability and storage of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-4-chloro-1-isopropoxybenzene

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a substituted aromatic ether with potential applications as an intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its structure, featuring a halogenated benzene ring and an ether linkage, dictates its chemical behavior, stability, and, consequently, the necessary protocols for its storage and handling. This guide provides a comprehensive overview of these aspects, synthesized from fundamental chemical principles and data from structurally analogous compounds. Due to the limited availability of specific experimental data for this exact molecule in public literature and safety data sheets, this document has been constructed by our senior scientific staff to provide expert guidance based on the known reactivity of its constituent functional groups—aryl halides and alkyl aryl ethers. The protocols and mechanistic discussions herein are designed to establish a self-validating system for researchers, scientists, and drug development professionals, ensuring both safety and material integrity.

Chemical Identity and Physicochemical Properties

To understand the stability of a compound, one must first understand its fundamental properties. The structure of this compound is presented below.

Caption: Chemical structure of this compound.

The physical and chemical properties of this compound can be estimated by referencing similar molecules. The table below summarizes these predicted properties, which are critical for determining appropriate handling and storage procedures.

PropertyEstimated ValueRationale / Analogous Compound
Molecular Formula C₉H₁₀BrClODirect Calculation
Molecular Weight 249.53 g/mol Direct Calculation
Appearance Colorless to light yellow liquid or low-melting solidBased on similar halogenated aryl ethers.
Boiling Point > 250 °C (Predicted)Higher than analogous compounds like 2-bromo-4-chloro-1-isopropylbenzene due to the polar ether group.
Solubility Insoluble in water; Soluble in organic solvents (e.g., ethers, chlorinated solvents, aromatic hydrocarbons).Typical for halogenated aromatic compounds.
Density ~1.4 - 1.5 g/cm³ (Predicted)Halogenated aromatics are denser than water.

Core Principles of Chemical Stability and Reactivity

The stability of this compound is governed by the interplay of its three key structural features: the aromatic ring, the carbon-halogen bonds, and the aryl ether linkage.

Aryl-Halogen Bond Stability

The carbon-halogen bonds on the aromatic ring (C-Br and C-Cl) are significantly stronger and less reactive than their aliphatic counterparts. This is due to the sp² hybridization of the aromatic carbon and resonance effects, which impart partial double-bond character to the C-X bond.

  • General Stability : Under standard laboratory conditions (ambient temperature, neutral pH, absence of light), the aryl-halogen bonds are chemically robust.[1] They are resistant to simple nucleophilic substitution (S_N1/S_N2) reactions.[1]

  • Potential Reactivity :

    • Strong Bases : Very strong bases, such as sodium amide, can promote elimination-addition reactions via a benzyne intermediate, though this requires harsh conditions.

    • Catalytic Dehalogenation : Reductive dehalogenation can occur in the presence of metal catalysts (e.g., Palladium, Copper) and a hydrogen source.[2]

    • Photolytic Cleavage : Prolonged exposure to UV light can induce homolytic cleavage of the C-Br bond, which is weaker than the C-Cl bond, potentially initiating radical chain reactions.[3]

Aryl Ether Linkage: The Primary Point of Vulnerability

The isopropoxy group is the most likely site of degradation under common storage conditions. Aryl ethers are generally stable, but the presence of the secondary isopropyl group introduces a specific vulnerability.

  • Peroxide Formation : This is the most critical and well-documented degradation pathway for ethers, especially those with secondary alkyl groups like isopropoxy.[4] The reaction proceeds via a free-radical mechanism, initiated by light, heat, or atmospheric oxygen. The tertiary hydrogen on the isopropyl group is particularly susceptible to hydrogen abstraction, leading to the formation of hydroperoxides, which can be dangerously explosive upon concentration (e.g., through evaporation or distillation).

start This compound radical_initiator Initiation (O₂, Light, Heat) start->radical_initiator intermediate Aryl Ether Radical Intermediate radical_initiator->intermediate oxygen O₂ (Atmospheric Oxygen) intermediate->oxygen + O₂ peroxy_radical Peroxy Radical oxygen->peroxy_radical another_ether Another Ether Molecule peroxy_radical->another_ether + R-H hydroperoxide Hydroperoxide Product (Explosive Hazard) another_ether->hydroperoxide propagation Propagation Cycle hydroperoxide->propagation Continues Cycle propagation->intermediate

Caption: Simplified pathway of peroxide formation in ethers.

  • Acid Cleavage : The ether bond can be cleaved by strong acids, such as HBr or HI, though this typically requires elevated temperatures.[5] The aryl-oxygen bond is more stable than the alkyl-oxygen bond, so cleavage would yield 2-bromo-4-chlorophenol and an isopropyl halide.

Incompatible Materials

To ensure stability, this compound should be stored away from the following classes of reagents:

  • Strong Oxidizing Agents : Can promote peroxide formation or react violently.

  • Strong Acids : Can cause cleavage of the ether bond, especially at elevated temperatures.

  • Strong Bases : May induce elimination-addition reactions under harsh conditions.

  • Free Radical Initiators : Compounds like azo compounds or peroxides can accelerate degradation.

Recommended Storage Protocols

A multi-faceted approach is required for the safe and effective storage of this compound, focusing on mitigating the primary risks of peroxide formation and photolytic degradation.

ParameterRecommended ConditionRationale and Causality
Container Amber glass bottle with a tight-fitting, inert cap (e.g., PTFE-lined).Prevents exposure to light which can initiate radical reactions.[6] Inert cap material prevents reaction with the compound or leaching of impurities.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen).Displaces atmospheric oxygen, which is a key reactant in peroxide formation.[4]
Temperature Cool environment (2-8 °C).Reduces the rate of potential degradation reactions. For ethers, refrigeration is often recommended to inhibit peroxide formation.[7]
Light Store in the dark (e.g., in a cabinet or overpacked).Minimizes photolytic cleavage of C-Br bonds and initiation of peroxide formation.[6]
Moisture Dry conditions.While the compound is not expected to be highly water-reactive, moisture can facilitate certain degradation pathways.
Inhibitors Consider adding a radical inhibitor (e.g., BHT) for long-term storage.Scavenges free radicals, effectively breaking the chain reaction of peroxide formation.

Long-Term Storage Protocol (> 6 months):

  • Verify the purity of the material using a suitable analytical method (see Section 5).

  • If the material is to be stored in its original container, ensure the seal is intact. If transferring, use a clean, dry amber glass bottle.

  • (Optional but Recommended) Add a radical inhibitor such as Butylated Hydroxytoluene (BHT) at a concentration of 10-100 ppm.

  • Purge the headspace of the container with a stream of dry argon or nitrogen for several minutes.

  • Seal the container tightly with a PTFE-lined cap.

  • Wrap the cap and neck of the bottle with Parafilm® to provide an additional barrier against air and moisture ingress.

  • Label the container clearly with the compound name, date of storage, and a warning about potential peroxide formation.

  • Store in a designated, ventilated cabinet for flammable/hazardous materials at 2-8 °C.

Handling, Safety, and Purity Assessment

Safe handling and periodic purity assessment are crucial components of a comprehensive storage plan.

Personal Protective Equipment (PPE) and Engineering Controls
  • Ventilation : Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8]

  • Eye Protection : Chemical safety goggles or a face shield are mandatory.[9]

  • Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Consult glove manufacturer data for breakthrough times.[8]

  • Skin Protection : A lab coat and closed-toe shoes are required.

Workflow for Stability and Purity Assessment

A periodic testing schedule is essential, particularly for detecting the onset of peroxide formation.

start Sample from Storage peroxide_test Peroxide Test (e.g., KI strips) start->peroxide_test purity_analysis Purity Analysis (GC-MS or HPLC) start->purity_analysis decision Evaluate Results peroxide_test->decision purity_analysis->decision pass Material OK Return to Storage decision->pass No Peroxides & Purity OK fail_peroxide Peroxides Detected Proceed to Decontamination decision->fail_peroxide Peroxides > 0.5 ppm fail_purity Purity < Specification Consider Repurification decision->fail_purity Purity Not OK

Caption: Experimental workflow for periodic stability assessment.

Analytical Methodologies for Purity Determination

The choice of analytical method depends on the specific information required.

Analytical MethodPrinciplePrimary Use
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection and identification.Ideal for identifying and quantifying volatile impurities and degradation products.
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a mobile and stationary phase.Useful for non-volatile impurities and for quantitative purity assessment using a reference standard.
Nuclear Magnetic Resonance (¹H NMR) Measures the magnetic properties of atomic nuclei.Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine absolute purity without a specific reference standard for each impurity.
Protocol for Peroxide Detection and Removal

Frequency : Test for peroxides every 3-6 months, and always before heating or distilling.

Detection Protocol (Qualitative):

  • In a chemical fume hood, obtain a fresh peroxide test strip.

  • Using a glass rod or pipette, apply a drop of the this compound sample to the strip.

  • Observe for a color change as indicated by the manufacturer's instructions. A blue/violet color typically indicates the presence of peroxides.

Decontamination/Removal (if peroxides are detected): Caution: This procedure should only be performed by trained personnel.

  • Prepare a fresh, saturated solution of a reducing agent like iron(II) sulfate or sodium sulfite in deionized water.

  • In a separatory funnel, shake the ether solution with the reducing agent solution. The peroxides are reduced to the corresponding alcohols.

  • Separate the layers and wash the organic layer with water to remove the reducing agent.

  • Dry the ether layer over an anhydrous drying agent (e.g., anhydrous MgSO₄).

  • Re-test for peroxides to ensure complete removal.

Disposal Procedures

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection : Collect in a dedicated, sealed, and clearly labeled container. As a halogenated organic compound, it should be segregated into the halogenated waste stream.[10]

  • Incompatible Wastes : Do not mix with strong acids, bases, or oxidizing agents in the same waste container.

  • Disposal Route : The waste must be disposed of through a licensed environmental waste management company, typically via high-temperature incineration. Do not dispose of it down the drain or by evaporation.

Conclusion

The long-term stability of this compound is primarily contingent on the prevention of peroxide formation within its isopropoxy group. Adherence to a strict storage protocol—utilizing inert, dark, and cool conditions—is paramount. The integrity of the material must be validated through a consistent schedule of analytical testing, with a particular emphasis on peroxide detection. By implementing the comprehensive guidelines outlined in this document, researchers and drug development professionals can ensure both the safety of laboratory personnel and the preservation of this valuable chemical intermediate for its intended scientific applications.

References

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  • ACS Omega. First Specific Analytical Method for Quantification of Halide Ions by UHPLC-MS Using Reverse Phase Chromatography C18. American Chemical Society. Available at: [Link]

  • Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • MDPI. Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Available at: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 1-Bromo-2-isopropylbenzene. Available at: [Link]

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  • Springer. Analytical methods for the determination of halogens in bioanalytical sciences: A review. Available at: [Link]

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An In-Depth Technical Guide to the Safe Handling and Application of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: In the landscape of drug discovery and materials science, novel chemical entities are the building blocks of innovation. 2-Bromo-4-chloro-1-isopropoxybenzene represents a class of polysubstituted aromatic compounds with significant potential as a synthetic intermediate. However, its handling and application demand a rigorous understanding of its chemical nature, potential hazards, and the protocols necessary to mitigate risk. This guide is designed for the professional researcher and scientist. It moves beyond a simple recitation of safety data, instead providing a framework for risk assessment and operational best practices rooted in the principles of chemical causality.

It is critical to note that this compound is a compound for which extensive, publicly available toxicological data is not yet established. Therefore, this guide is constructed upon a foundation of prudent chemical principles, extrapolating from the known hazards of structurally similar aryl halides and ethers, and championing a conservative approach to safety. The methodologies described herein are designed to be self-validating systems of safety and scientific integrity.

Section 1: Compound Identification and Predicted Physicochemical Properties

Understanding a compound's fundamental properties is the first step in a comprehensive safety assessment. These characteristics influence its behavior in various experimental conditions, its potential for environmental dispersion, and the appropriate methods for its handling and storage.

PropertyValueSource / Method
IUPAC Name This compoundIUPAC Nomenclature
Synonyms 2-Bromo-4-chlorophenyl isopropyl etherCommon Alternative
CAS Number Not readily available in public databases.Internal Verification
Molecular Formula C₉H₁₀BrClOElemental Composition
Molecular Weight 249.53 g/mol Calculation
Predicted Appearance Colorless to light yellow liquid or low-melting solid.Extrapolation from Analogs
Predicted Solubility Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate).Principle of "Like Dissolves Like"
Predicted Boiling Point > 200 °C (Estimated)Structure-Property Relationship
Predicted Density ~1.4 - 1.5 g/cm³Extrapolation from Halogenated Aromatics

Section 2: Inferred Hazard Identification and Toxicological Profile

In the absence of a specific Safety Data Sheet (SDS), a conservative hazard assessment must be constructed from the known toxicology of its structural components: a halogenated aromatic ring and an ether linkage. Halogenated organic compounds can exhibit persistence in the environment and may have complex toxicological profiles.[1][2][3]

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

    • Rationale: Many substituted aromatic compounds exhibit moderate oral toxicity.[4]

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

    • Rationale: Aryl halides are frequently classified as skin irritants.[4][5][6] Prolonged contact may lead to defatting and dermatitis.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

    • Rationale: As with skin irritation, this is a common hazard for this class of chemicals.[4][5][6]

  • Specific Target Organ Toxicity – Single Exposure (Category 3), H335: May cause respiratory irritation.

    • Rationale: Vapors or aerosols can irritate the respiratory tract.[4][5][6]

  • Hazardous to the Aquatic Environment, Acute Hazard (Category 1), H400: Very toxic to aquatic life.

  • Hazardous to the Aquatic Environment, Long-term Hazard (Category 1), H410: Very toxic to aquatic life with long lasting effects.

    • Rationale: The structural analog 2-Bromo-4-chloro-1-isopropylbenzene is classified with H400/H410.[7] Halogenated aromatics are often persistent and bioaccumulative.[2]

Primary Routes of Exposure:

  • Inhalation: Vapors may be generated at elevated temperatures or if aerosolized.

  • Skin Contact: Direct contact can cause irritation and potential absorption.

  • Eye Contact: Poses a significant risk of serious irritation.

  • Ingestion: Accidental ingestion would likely be harmful.

Section 3: A Framework for Proactive Risk Assessment

For any chemical with incomplete hazard data, a proactive and documented risk assessment is not merely a recommendation; it is an ethical and scientific imperative.[8] The goal is to identify potential failure points in a protocol before they occur.

RiskAssessmentWorkflow cluster_planning Phase 1: Pre-Experimental Analysis cluster_evaluation Phase 2: Risk Evaluation cluster_control Phase 3: Mitigation & Control A Identify Chemical & Protocol Steps B Review Known Data (Analogs, Functional Groups) A->B C Identify Potential Hazards (Health, Reactivity, Environmental) B->C D Assess Exposure Potential (Quantity, Concentration, Duration) C->D E Characterize Risk Level (Low, Medium, High) D->E F Select Control Measures (Engineering, Admin, PPE) E->F G Develop Emergency Procedures (Spill, Exposure) F->G H Final Protocol Review & Approval G->H I Begin Work H->I Execute Experiment

Caption: A logical workflow for conducting a chemical risk assessment.

Experimental Protocol: Laboratory-Specific Risk Assessment
  • Deconstruct the Procedure: Write out every step of the planned experiment, from reagent retrieval to final workup and waste disposal.

  • Identify Hazards for Each Step: For each step, list this compound and all other reagents. Using the inferred hazards, note the specific risks (e.g., "Step 3: Addition of base - exothermic reaction risk, skin irritation from reagent X").

  • Evaluate Exposure Scenarios: Determine where release or contact could occur. Examples: weighing the solid (dust inhalation), liquid transfer (drips/spills), heating the reaction (vapor inhalation), workup (contact with contaminated aqueous layers).

  • Implement Control Measures:

    • Substitution: Is there a less hazardous alternative that can be used?

    • Engineering Controls: Mandate the use of a certified chemical fume hood for all manipulations.

    • Administrative Controls: Ensure the user is trained on the specific risks. Work during normal hours when colleagues are present.

    • Personal Protective Equipment (PPE): Specify the exact PPE required based on the risks identified.

  • Develop Emergency Plans: What is the specific action for a spill of this material onto the bench? Onto a lab coat? What are the first aid measures for skin contact?

  • Document: Record this assessment in a laboratory notebook or a formal risk assessment form. This document is the cornerstone of a safe experimental design.

Section 4: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions over personal protective equipment. The causality is simple: a fume hood removes the hazard from the breathing zone, while a respirator only filters it.

  • Primary Engineering Control: Chemical Fume Hood

    • Causality: All manipulations involving this compound must be performed inside a certified chemical fume hood. This is non-negotiable. The hood contains vapors and potential aerosols, preventing inhalation, which is a primary route of exposure for volatile and semi-volatile organic compounds.[8][9]

  • Personal Protective Equipment (PPE): The Last Line of Defense

    • Eye Protection: Chemical splash goggles are mandatory. Standard safety glasses with side shields do not provide adequate protection from splashes during transfers or quench steps.

    • Hand Protection: Nitrile gloves (minimum thickness of 4 mil) are required. Before use, always inspect gloves for any signs of degradation or puncture.[10] For extended operations, consider double-gloving or using thicker butyl rubber gloves. Crucially, remove and dispose of gloves immediately after handling the material and before touching anything else (e.g., keyboards, door handles).

    • Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing covers the legs entirely; shorts and open-toed shoes are prohibited.

Section 5: Safe Handling, Storage, and Spill Management

Protocol for Handling and Transfer
  • Preparation: Designate a specific area within the fume hood for the procedure. Ensure all necessary equipment (spatulas, glassware, waste containers) is present before retrieving the chemical.

  • Weighing: If the compound is a solid, weigh it directly into the reaction vessel within the fume hood to minimize dust. If this is not possible, tare a vial, add the chemical, seal it, and then weigh it externally before returning to the hood for transfer.

  • Transfer: Use a powder funnel for solids or a cannula/syringe for liquids to ensure clean transfers and prevent contamination of the vessel exterior.

  • Post-Transfer: Immediately cap the source container. Decontaminate any surfaces, spatulas, or funnels used during the transfer with an appropriate solvent (e.g., acetone) into a designated halogenated waste container.

Storage Requirements
  • Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[11]

  • Segregation: Store separately from strong oxidizing agents, strong acids, and strong bases to prevent incompatible reactions. Do not store alphabetically without regard to chemical compatibility.[11]

  • Container: Keep the container tightly sealed to prevent the release of vapors. Ensure the container is clearly labeled with the full chemical name and associated hazard pictograms.

Spill Management Protocol
  • For Small Spills (<100 mL, contained in a fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pad. Do not use combustible materials like paper towels.

    • Once fully absorbed, carefully scoop the material into a labeled, sealable container for hazardous waste.

    • Decontaminate the area with soap and water, followed by a solvent rinse (e.g., acetone), collecting all cleaning materials as hazardous waste.

  • For Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area. Alert all laboratory personnel and the institutional safety officer.

    • If the material is volatile or flammable, turn off any nearby ignition sources.

    • Close the laboratory doors and prevent re-entry.

    • Allow only trained emergency response personnel to handle the cleanup.[12]

Section 6: Plausible Synthesis and Purification Overview

A common and logical method for preparing aryl ethers is the Williamson ether synthesis.[13][14] This reaction involves the Sₙ2 displacement of a halide by an alkoxide. For this target molecule, the most strategic disconnection involves the reaction of 2-bromo-4-chlorophenol with an isopropyl halide.

SynthesisPathway cluster_conditions Reaction Conditions reactant1 2-Bromo-4-chlorophenol reaction_node reactant1->reaction_node reactant2 Isopropyl Bromide (or Iodide) reactant2->reaction_node base Base (e.g., K₂CO₃, NaH) base->reaction_node solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) solvent->reaction_node product This compound reaction_node->product Williamson Ether Synthesis

Caption: Plausible synthetic route via Williamson ether synthesis.

Representative Experimental Protocol: Synthesis
  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add 2-bromo-4-chlorophenol (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe to create a stirrable suspension (approx. 0.5 M concentration).

  • Alkyl Halide Addition: Add 2-bromopropane (1.5 eq) dropwise via syringe at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting phenol is consumed. Causality: Heating increases the reaction rate, while monitoring prevents the formation of side products from prolonged heating.

  • Workup: Cool the mixture to room temperature and pour it into water. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure ether.

Section 7: Predicted Analytical Characterization

Confirming the identity and purity of the final compound is paramount. Based on the structure and data from similar compounds, the following spectral characteristics are predicted.[15]

TechniquePredicted Observations
¹H NMR ~7.5 ppm (d, 1H): Aromatic proton ortho to Bromine. ~7.2 ppm (dd, 1H): Aromatic proton between Chlorine and Bromine. ~6.9 ppm (d, 1H): Aromatic proton ortho to the isopropoxy group. ~4.5 ppm (septet, 1H): Methine (CH) proton of the isopropoxy group. ~1.3 ppm (d, 6H): Methyl (CH₃) protons of the isopropoxy group.
¹³C NMR ~153 ppm: Aromatic C attached to the oxygen. ~133-115 ppm: Remaining 4 aromatic carbons. ~112 ppm: Aromatic C attached to the bromine. ~72 ppm: Methine (CH) carbon of the isopropoxy group. ~22 ppm: Methyl (CH₃) carbons of the isopropoxy group.
Mass Spec (EI) M⁺ peaks at m/z 248, 250, 252: Exhibiting the characteristic isotopic pattern for one bromine and one chlorine atom.
FT-IR ~3000-2850 cm⁻¹: C-H stretching (aliphatic). ~1600-1450 cm⁻¹: C=C stretching (aromatic). ~1250 cm⁻¹: C-O stretching (aryl ether). ~800-600 cm⁻¹: C-Cl and C-Br stretching.

Section 8: Waste Disposal and Decontamination

  • Waste Streams: All materials contaminated with this compound, including excess reagent, reaction residues, contaminated absorbents, and solvents from purification, must be disposed of in a properly labeled "Halogenated Organic Waste" container.[12][16]

  • Decontamination: Glassware should be rinsed with a suitable organic solvent (e.g., acetone) into the halogenated waste container before being washed normally. Work surfaces in the fume hood should be wiped down with a solvent-dampened towel, which is then also disposed of as hazardous waste.

Conclusion

This compound is a valuable synthetic building block, but its safe utilization hinges on a proactive and informed approach to laboratory safety. For this and any compound with limited toxicological data, the foundational principles of risk assessment, hazard control, and meticulous experimental practice are not just guidelines but essential components of responsible scientific research. Always assume a higher level of hazard and implement controls accordingly.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67988282, 2-Bromo-4-chloro-1-(1-methylethyl)benzene. PubChem. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2773264, 2-Bromo-4-chloro-1-fluorobenzene. PubChem. [Link]

  • Asymmetric, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Google Patents (N.D.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
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Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Context

2-Bromo-4-chloro-1-isopropoxybenzene is a substituted aromatic ether, a class of compounds that holds significant interest as building blocks in medicinal chemistry and materials science. Its unique substitution pattern—featuring a bulky isopropoxy group and two distinct halogens—offers a versatile scaffold for creating complex molecular architectures. The bromine atom, for instance, provides a reactive handle for cross-coupling reactions, while the chloro group and the isopropoxy moiety influence the electronic properties and steric environment of the benzene ring. This guide provides a comprehensive overview of the material's safety data, handling protocols, and relevant chemical principles, synthesized from authoritative sources and field-proven insights.

Chemical Identity and Inferred Properties

To fully appreciate the handling requirements, a foundational understanding of the molecule's physical and chemical properties is essential. While experimental data for the target compound is scarce, we can infer key characteristics from its constituent parts and from closely related molecules.

PropertyInferred Value/CharacteristicRationale and Comparative Data
Molecular Formula C₉H₁₀BrClODerived from the chemical structure.
Molecular Weight 249.53 g/mol Calculated from the atomic weights of the constituent elements.
Physical State Likely a liquid or low-melting solid at room temperature.Based on related compounds like 2-Bromo-4-chloro-1-isopropylbenzene which is a liquid[1].
Solubility Expected to be insoluble in water and soluble in common organic solvents (e.g., ethers, halogenated solvents, aromatic hydrocarbons).A general characteristic of non-polar, substituted aromatic compounds[2].
Reactivity The C-Br bond is susceptible to nucleophilic attack and is a key site for organometallic reactions. The aromatic ring can undergo further electrophilic substitution, guided by the directing effects of the existing substituents. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.The reactivity of aryl halides is well-documented[2]. The isopropoxy group is an ortho-, para-director, while the halogens are deactivating but also ortho-, para-directing.

Hazard Identification and Classification: A Precautionary Approach

Given the absence of a specific MSDS, a conservative approach to hazard identification is paramount. The GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classifications for structurally similar compounds provide a critical starting point.

For the closely related isomer, 2-Bromo-4-chloro-1-isopropylbenzene (CAS 1369828-32-9), the following GHS hazard statements have been reported:

  • H318: Causes serious eye damage.[1]

  • H400: Very toxic to aquatic life.[3]

  • H410: Very toxic to aquatic life with long lasting effects.[3]

Based on these and the general hazards of halogenated aromatic compounds, we can anticipate the following hazard profile for this compound:

  • Eye Damage/Irritation: High potential for serious eye irritation or damage.

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Acute Aquatic Toxicity: High toxicity to aquatic organisms.

  • Chronic Aquatic Toxicity: Poses a long-term hazard to the aquatic environment.

  • Inhalation Toxicity: May cause respiratory tract irritation.

  • Ingestion Toxicity: Expected to be harmful if swallowed.

The following diagram summarizes the anticipated GHS hazard pictograms for this compound.

GHS_Hazards cluster_hazards Anticipated GHS Pictograms Corrosion Corrosion Exclamation Exclamation Mark Environment Environment

Caption: Anticipated GHS pictograms for this compound.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous and proactive approach to safety is essential when working with this compound. The following protocols are based on best practices for handling halogenated organic compounds and ethers.

Engineering Controls
  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a well-ventilated chemical fume hood.[4]

  • Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in addition to goggles when there is a risk of splashing or when handling larger quantities.

  • Hand Protection: Nitrile gloves are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for integrity before use and change them immediately if contaminated.[4]

  • Skin and Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.

  • Respiratory Protection: If there is a risk of inhalation exposure despite the use of a fume hood, a properly fitted respirator with an organic vapor cartridge may be necessary.

The following workflow diagram illustrates the essential steps for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal a Don Appropriate PPE b Ensure Fume Hood is Operational a->b c Locate Emergency Equipment b->c d Weigh/Transfer Compound in Fume Hood c->d e Keep Container Tightly Sealed d->e f Avoid Inhalation, Ingestion, and Skin/Eye Contact e->f g Decontaminate Work Area f->g h Dispose of Waste in Designated Halogenated Waste Container g->h i Remove and Dispose of Contaminated PPE Properly h->i

Caption: A generalized workflow for the safe handling of this compound.

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and protecting the ecosystem.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

  • The isopropoxy group makes this compound an ether. Ethers are known to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[5] Therefore, it is prudent to:

    • Store in an amber or opaque container.[5]

    • Date the container upon receipt and upon opening.[5]

    • Test for the presence of peroxides before heating or distillation if the material has been stored for an extended period.

Disposal
  • Dispose of waste in a designated, labeled container for halogenated organic waste.

  • Do not dispose of this material down the drain, as it is very toxic to aquatic life.[3]

  • All disposal must be in accordance with local, state, and federal regulations.

Toxicological and Ecological Information

Detailed toxicological studies on this compound are not available. However, based on its structure:

  • Toxicology: Halogenated aromatic compounds can be irritants and may have effects on the liver and nervous system with prolonged or repeated exposure. The toxicological properties have not been fully investigated, and the compound should be handled as if it were toxic.

  • Ecotoxicology: As indicated by the GHS classification of its isomer, this compound is expected to be very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[3] Extreme care must be taken to prevent its release into the environment.

Synthesis and Reactivity Considerations

The reactivity of this molecule is of great interest to synthetic chemists. The C-Br bond is a prime site for reactions such as Suzuki, Heck, and Sonogashira cross-couplings, allowing for the introduction of new carbon-carbon bonds. The isopropoxy group is a moderately activating, ortho-, para-director, while the chlorine and bromine atoms are deactivating, ortho-, para-directors. This electronic landscape will govern the regioselectivity of any further electrophilic aromatic substitution reactions.

Conclusion

This compound is a valuable research chemical with significant potential in various fields of chemical synthesis. However, the lack of a specific MSDS necessitates a cautious and well-informed approach to its handling and use. By extrapolating from the known hazards of structurally similar compounds and adhering to established best practices for laboratory safety, researchers can mitigate the risks associated with this compound. A thorough understanding of its potential hazards, coupled with diligent use of engineering controls and personal protective equipment, is the cornerstone of its safe and effective utilization in the laboratory.

References

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Methodological & Application

Synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene from 4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the regioselective synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. The protocol details a robust and efficient method for the bromination of 4-chloro-1-isopropoxybenzene utilizing N-Bromosuccinimide (NBS) as the brominating agent. This document offers in-depth insights into the reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and expected analytical characterization of the final product.

Introduction

Substituted halogenated aromatic compounds are pivotal synthons in medicinal chemistry and materials science. Specifically, this compound serves as a key building block for more complex molecular architectures. Its synthesis via the selective bromination of 4-chloro-1-isopropoxybenzene is a critical transformation. The isopropoxy group, being an ortho-, para-directing activator, and the chloro group, a deactivating ortho-, para-director, present a challenge in achieving high regioselectivity. This guide focuses on a well-established method employing N-Bromosuccinimide (NBS), a mild and selective electrophilic brominating agent, to favor the formation of the desired 2-bromo isomer.

Reaction Mechanism and Rationale

The synthesis of this compound from 4-chloro-1-isopropoxybenzene proceeds via an electrophilic aromatic substitution (EAS) mechanism. The key principles governing this reaction are:

  • Electrophile Generation: N-Bromosuccinimide (NBS) serves as the source of the electrophilic bromine. In the presence of a protic solvent or an acid catalyst, the bromine atom in NBS becomes polarized, rendering it susceptible to nucleophilic attack by the electron-rich aromatic ring.

  • Directing Effects of Substituents: The isopropoxy group (-O-iPr) is a strong activating group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. This donation of electron density increases the nucleophilicity of the ortho and para positions. The chloro group (-Cl), while deactivating the ring overall through its inductive effect, is also an ortho-, para-director due to its ability to donate a lone pair through resonance. In this specific substrate, the para position is blocked by the chloro group. The strong activating and directing effect of the isopropoxy group overwhelmingly favors substitution at the ortho position.

  • Arenium Ion Intermediate: The nucleophilic attack of the aromatic ring on the electrophilic bromine atom forms a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the solvent or the succinimide anion, removes a proton from the carbon bearing the new bromine atom, restoring the aromaticity of the ring and yielding the final product.

The overall transformation is depicted below:

G substrate 4-Chloro-1-isopropoxybenzene product This compound substrate->product Electrophilic Aromatic Substitution reagents NBS (Solvent) reagents->product

Caption: Overall reaction scheme for the bromination of 4-chloro-1-isopropoxybenzene.

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M/P (°C)Density (g/mL)CAS No.
4-Chloro-1-isopropoxybenzeneC₉H₁₁ClO170.63-1.1074193-09-5
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98175-180-128-08-5
Acetonitrile (CH₃CN)C₂H₃N41.05-820.78675-05-8
Dichloromethane (DCM)CH₂Cl₂84.93-96.71.3375-09-2
Saturated Sodium Bicarbonate (aq)NaHCO₃84.01--144-55-8
Saturated Sodium Thiosulfate (aq)Na₂S₂O₃158.11--7772-98-7
Brine (Saturated NaCl solution)NaCl58.44--7647-14-5
Anhydrous Magnesium SulfateMgSO₄120.37-2.667487-88-9
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) apparatus

Step-by-Step Procedure

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A 1. Dissolve 4-chloro-1-isopropoxybenzene (1.0 eq) in Acetonitrile. B 2. Add N-Bromosuccinimide (1.05 eq) in one portion. A->B C 3. Stir the mixture at room temperature for 2-4 hours. B->C D 4. Monitor reaction progress by TLC. C->D E 5. Quench with saturated Na₂S₂O₃ solution. D->E F 6. Extract with Dichloromethane (3x). E->F G 7. Wash combined organic layers with saturated NaHCO₃ and brine. F->G H 8. Dry over anhydrous MgSO₄, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography. H->I

Caption: Experimental workflow for the synthesis of this compound.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-1-isopropoxybenzene (e.g., 5.0 g, 29.3 mmol) in acetonitrile (50 mL).

  • Addition of NBS: To the stirred solution, add N-Bromosuccinimide (e.g., 5.46 g, 30.7 mmol, 1.05 eq.) in one portion.

  • Reaction: Stir the reaction mixture at room temperature (20-25 °C) for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate). The product spot should be less polar than the starting material.

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (20 mL) to consume any unreacted bromine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 30 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Results and Characterization

The expected product, this compound, is typically an oil or a low-melting solid. The yield of the reaction after purification is expected to be in the range of 80-95%.

Spectroscopic Data (Predicted)

As of the writing of this application note, experimental NMR data for this compound is not widely available in the literature. The following are predicted chemical shifts based on the analysis of similar structures.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.45 (d, J = 2.4 Hz, 1H, Ar-H)

    • δ 7.15 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H)

    • δ 6.80 (d, J = 8.8 Hz, 1H, Ar-H)

    • δ 4.50 (sept, J = 6.0 Hz, 1H, -OCH(CH₃)₂)

    • δ 1.35 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 152.0 (C-O)

    • δ 132.5 (C-Cl)

    • δ 130.0 (Ar-CH)

    • δ 128.0 (Ar-CH)

    • δ 115.0 (Ar-CH)

    • δ 113.0 (C-Br)

    • δ 72.0 (-OCH)

    • δ 22.0 (-CH₃)

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or low reactivity of NBS.Extend the reaction time and monitor by TLC. A slight warming of the reaction mixture (e.g., to 40 °C) can be attempted, but be cautious of potential side reactions.
Formation of Multiple Products Over-bromination or side reactions.Ensure the stoichiometry of NBS is accurate (1.05 eq.). Perform the reaction at a lower temperature.
Difficult Purification Co-elution of product with impurities.Optimize the eluent system for column chromatography. A gradient elution may be necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations should be performed in a well-ventilated fume hood.

  • N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[1]

  • Solvents: Acetonitrile and dichloromethane are flammable and toxic. Handle with care and avoid ignition sources.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. The use of N-Bromosuccinimide allows for a highly regioselective bromination, yielding the desired product in good yield. This guide serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.

References

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]

  • Clayden, J., Greeves, N., Warren, S., & Wothers, P. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • PubChem. 4-Chloro-1-isopropoxybenzene. [Link]

  • Carl ROTH. Safety Data Sheet: N-Bromosuccinimide. [Link]

Sources

Application Notes and Protocols for Selective Suzuki Coupling Reactions with 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Pharmaceutical and Materials Science

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and relatively mild reaction conditions.[1][2] This palladium-catalyzed reaction forges carbon-carbon bonds between organoboron compounds and organic halides or pseudohalides, a transformation that has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3]

This guide focuses on the application of the Suzuki coupling to a specific and valuable building block: 2-Bromo-4-chloro-1-isopropoxybenzene . This substrate is of particular interest due to its differential reactivity of the two halogen substituents. The carbon-bromine (C-Br) bond is inherently more reactive than the carbon-chlorine (C-Cl) bond towards oxidative addition to a palladium(0) catalyst.[1] This reactivity difference allows for highly selective (chemoselective) cross-coupling at the C-2 position, leaving the C-4 chloro substituent intact for subsequent functionalization. This opens avenues for the streamlined synthesis of complex, multi-substituted aromatic compounds.

This document provides a comprehensive overview of the mechanistic principles, key experimental considerations, and detailed protocols for performing selective Suzuki coupling reactions with this compound. The protocols and insights provided are grounded in established literature for structurally similar dihaloarenes and are designed to be a self-validating system for researchers, scientists, and drug development professionals.

Mechanistic Insight: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide. In the case of this compound, this step is highly selective for the more reactive C-Br bond.[1]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center, displacing the halide. The base is crucial as it activates the boronic acid to form a more nucleophilic boronate species.[4]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd_complex Ar-Pd(II)L₂-Br oxidative_addition->pd_complex transmetalation Transmetalation diaryl_pd Ar-Pd(II)L₂-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product product->pd0 Regeneration of Pd(0) aryl_halide Ar-Br (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to provide a robust starting point for the selective Suzuki coupling of this compound with various arylboronic acids. Optimization may be required depending on the specific boronic acid used.

Protocol 1: General Procedure for Selective Suzuki Coupling

This protocol is a general method suitable for a wide range of arylboronic acids.

Materials and Reagents:

  • This compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and create an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is critical to prevent the deactivation of the palladium catalyst by oxygen.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution. For example, dissolve palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) in a small amount of the degassed solvent (e.g., toluene).

  • Catalyst Addition: Under a positive flow of inert gas, add the catalyst solution to the reaction flask via syringe.

  • Solvent Addition: Add the degassed solvent system. A common mixture is toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Reaction: Attach a reflux condenser and place the flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-chloro-2-aryl-1-isopropoxybenzene derivative.

Experimental Workflow Diagram

Suzuki_Workflow start Start setup 1. Reaction Setup (Reagents, Base, Solvent) start->setup inert 2. Inert Atmosphere (Evacuate/Backfill N₂/Ar) setup->inert catalyst 3. Catalyst Addition inert->catalyst react 4. Heating & Stirring (80-100 °C, 12-24h) catalyst->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Work-up (Extraction & Washing) monitor->workup purify 7. Purification (Column Chromatography) workup->purify analyze 8. Product Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for a Suzuki coupling reaction.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for the selective Suzuki coupling of bromo-chloro arenes, providing a basis for optimization.

ParameterRecommended Range/ValueRationale & Causality
Aryl Halide This compound (1.0 eq.)The limiting reagent in the reaction.
Boronic Acid 1.1 - 1.5 eq.A slight excess is used to ensure complete consumption of the aryl halide.
Palladium Catalyst Pd(OAc)₂ (1-5 mol%), Pd(PPh₃)₄ (1-5 mol%)Pd(OAc)₂ is a common and cost-effective precursor, often used with a phosphine ligand. Pd(PPh₃)₄ is a pre-formed active catalyst.
Ligand PPh₃, P(t-Bu)₃, Buchwald ligands (e.g., SPhos)Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and bulky phosphines can enhance the rate of oxidative addition.
Base K₂CO₃, K₃PO₄, Cs₂CO₃ (2.0 - 4.0 eq.)Essential for activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.
Solvent Toluene/EtOH/H₂O, Dioxane/H₂O, THF/H₂OA mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the reaction, but excessive heat can lead to catalyst decomposition or side reactions.
Reaction Time 6 - 24 hoursDependent on the reactivity of the specific substrates and the reaction temperature.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive or poisoned catalyst- Ineffective base or solvent system- Insufficient temperature or time- Presence of oxygen- Use fresh catalyst and ensure proper handling.- Screen different bases (e.g., K₃PO₄, CsF) and solvent mixtures.- Gradually increase the reaction temperature and monitor for longer periods.- Ensure all reagents and solvents are properly degassed and the reaction is maintained under a strict inert atmosphere.
Homocoupling of Boronic Acid - Presence of oxygen- Certain palladium catalysts- Rigorously degas all components.- Use a slight excess of the aryl halide to favor the cross-coupling pathway.
Protodeboronation - Decomposition of the boronic acid, especially in the presence of water and base.- Use anhydrous solvents if possible.- Employ more stable boronic acid derivatives like MIDA boronates or potassium trifluoroborate salts.
Dehalogenation of Starting Material - Presence of a hydride source (e.g., certain amine bases or alcohol solvents).- Avoid using amine-based bases or alcohol as a primary solvent if this is a significant side reaction.

Conclusion: A Versatile Tool for Molecular Construction

The selective Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 4-chloro-2-aryl-1-isopropoxybenzene derivatives. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, chemists can achieve high chemoselectivity, preserving a handle for further synthetic transformations. The protocols and guidelines presented in this document, based on established principles and literature precedents for similar substrates, provide a solid foundation for researchers to successfully employ this valuable building block in their synthetic endeavors, contributing to advancements in drug discovery and materials science.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Kantam, M. L., et al. Polyaniline-Supported Palladium-Catalyzed Suzuki—Miyaura, Cross-Coupling of Bromo- and Chloroarenes in Water. Tetrahedron, 2007 , 63 (33), 8002-8009. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
  • Huo, C., et al. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. Molecules, 2016 , 21 (9), 1188. [Link]

  • Barder, T. E., et al. A Receptor-Based Approach to the Directed Evolution of a new class of highly active catalysts for Suzuki-Miyaura cross-coupling reactions. Journal of the American Chemical Society, 2005, 127 (13), 4685-4696.
  • Google Patents.
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Corbet, J-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651-2710. [Link]

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Application Note: Chemoselective Formation of 2-Isopropoxy-5-chlorophenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract and Introduction

The synthesis of functionalized aryl Grignard reagents is a cornerstone of modern organic synthesis, enabling the formation of complex carbon-carbon bonds critical in pharmaceutical and materials science. This application note provides a detailed protocol and scientific rationale for the chemoselective formation of 2-isopropoxy-5-chlorophenylmagnesium bromide from its corresponding dihalogenated precursor, 2-Bromo-4-chloro-1-isopropoxybenzene. The primary challenge in this synthesis is achieving selective magnesium insertion at the more reactive carbon-bromine bond while leaving the more robust carbon-chlorine bond intact. This guide is designed for researchers and drug development professionals, offering field-proven insights into reaction mechanisms, experimental setup, protocol execution, and troubleshooting to ensure a successful and reproducible synthesis.

Mechanistic Principles: The Basis of Chemoselectivity

The formation of a Grignard reagent involves the oxidative addition of elemental magnesium into a carbon-halogen bond.[1][2] The generally accepted mechanism proceeds through a single-electron transfer (SET) from the magnesium surface to the organic halide, forming a radical anion which then collapses to form the organomagnesium species.[2][3]

The success of the target synthesis hinges on the differential reactivity of the C-Br and C-Cl bonds. The bond dissociation energy for a C-Br bond on an aromatic ring is significantly lower than that of a C-Cl bond. This difference in bond strength dictates the activation energy required for the magnesium insertion, making the C-Br bond the kinetically favored site for the reaction.[4]

Reactivity Order: C-I > C-Br > C-Cl > C-F[4][5]

Consequently, by carefully controlling reaction conditions, magnesium can be inserted selectively at the 2-position (formerly C-Br) of the benzene ring, yielding the desired Grignard reagent while preserving the chloro-substituent at the 4-position. The isopropoxy group, being an ether, is stable under Grignard conditions and does not require a protecting group.[6][7]

Caption: Selective insertion of magnesium into the C-Br bond.

Experimental Design and Protocol

This protocol is a self-validating system, emphasizing anhydrous techniques and controlled reaction initiation, which are critical for success.

Reagents, Solvents, and Equipment

A successful Grignard reaction is contingent upon the quality of the materials and the preparation of the equipment.

Reagent / EquipmentSpecificationPurpose / Rationale
Reagents
This compound>98% PurityStarting material for Grignard formation.
Magnesium TurningsGrignard Grade, >99.8%Source of elemental magnesium. Must be fresh and clean.[8]
Iodine (I₂)Crystal, ACS GradeActivating agent for magnesium surface.[9][10]
Tetrahydrofuran (THF)Anhydrous, >99.9%, <50 ppm H₂OAprotic ether solvent essential for stabilizing the Grignard reagent.[5][11]
Equipment
Three-neck round-bottom flaskSized appropriately (e.g., 250 mL)Reaction vessel. Multiple necks allow for simultaneous reflux, addition, and inert gas flow.
Reflux CondenserPrevents solvent loss during heating.[12]
Pressure-equalizing dropping funnelAllows for controlled, dropwise addition of the aryl halide solution.
Magnetic Stirrer and Stir BarEnsures efficient mixing of the heterogeneous reaction.
Schlenk Line or Inert Gas ManifoldNitrogen (N₂) or Argon (Ar)Maintains an anhydrous and oxygen-free atmosphere.[9]
Heating Mantle / Oil BathProvides a controlled heat source for initiation and reflux.
Pre-Reaction Setup: The Anhydrous Environment

Grignard reagents are potent bases and will react destructively with protic sources, especially water.[12][13] Establishing a rigorously dry, inert atmosphere is the most critical step for success.

G Experimental Workflow A 1. Assemble & Flame-Dry Glassware Under Vacuum B 2. Cool Under Inert Gas (N₂ or Ar) A->B C 3. Add Mg Turnings & Iodine Crystal B->C D 4. Initiate Reaction: Add ~10% of Aryl Halide Solution C->D E Exotherm or Color Change? D->E F 5. Add Remaining Solution Dropwise to Maintain Reflux E->F  Yes G Troubleshoot: Apply Gentle Heat (Heat Gun) E->G No   H 6. Stir at Reflux (e.g., 1-2 hours) F->H G->D I 7. Cool to RT. Grignard Reagent Ready for Use H->I

Caption: Step-by-step workflow for Grignard reagent synthesis.

Detailed Step-by-Step Protocol

Safety First: This reaction should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including a flame-resistant lab coat, chemical splash goggles, and appropriate gloves, is mandatory.[14]

  • Glassware Preparation:

    • Thoroughly clean and dry all glassware in an oven (>110 °C) for at least 4 hours, or flame-dry under vacuum immediately before use.[15][16]

    • Assemble the three-neck flask with the reflux condenser (with an inert gas inlet at the top), dropping funnel, and a glass stopper while hot. Immediately place the system under a positive pressure of dry nitrogen or argon.

    • Allow the apparatus to cool to room temperature.

  • Reagent Charging:

    • Weigh 1.2 equivalents of magnesium turnings (e.g., 1.31 g, 54 mmol for a 45 mmol scale reaction) and quickly add them to the reaction flask against a positive flow of inert gas.

    • Add a single small crystal of iodine. The flask may be gently warmed to sublime the iodine, helping to etch the magnesium surface.[9]

    • Scientist's Note: The iodine serves as an activating agent, chemically removing the passivating magnesium oxide (MgO) layer from the turnings, which would otherwise inhibit the reaction.[9][10]

  • Initiation of the Reaction:

    • In the dropping funnel, prepare a solution of this compound (1.0 eq, e.g., 11.95 g, 45 mmol) in anhydrous THF (e.g., 90 mL, to make a 0.5 M solution).

    • Add approximately 10% of the aryl halide solution to the stirring magnesium turnings.

    • Observe the reaction mixture closely. Successful initiation is marked by one or more of the following: a gentle bubbling from the magnesium surface, the disappearance of the iodine color, and a noticeable exotherm (the flask will feel warm).[17]

    • Troubleshooting: If the reaction does not start within 5-10 minutes, gently warm a single spot on the flask with a heat gun.[18] If this fails, the addition of a few drops of 1,2-dibromoethane is a highly effective initiator.[9]

  • Execution and Reflux:

    • Once the reaction is initiated and self-sustaining, begin the dropwise addition of the remaining aryl halide solution from the dropping funnel at a rate that maintains a gentle, steady reflux.[12]

    • Scientist's Note: A rapid addition can lead to an uncontrollable exotherm and increase the formation of the undesired Wurtz coupling byproduct (a biaryl).[16][19] The concentration of the aryl halide should be kept low in the flask.

    • After the addition is complete, the mixture may be heated using a heating mantle to maintain reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Completion and Use:

    • Upon completion, the reaction mixture should appear as a cloudy, grayish-brown solution with minimal remaining magnesium.

    • Cool the flask to room temperature. The Grignard reagent is now ready for use in subsequent reactions. It is typically used in situ without isolation.[12]

Troubleshooting and Quality Control

ProblemPotential Cause(s)Recommended Solution(s)
Reaction fails to initiate 1. Wet solvent or glassware.2. Passivated magnesium turnings.1. Ensure all components are rigorously dried.2. Add a fresh crystal of I₂ or a few drops of 1,2-dibromoethane. Apply localized heat with a heat gun.[9][15]
Reaction starts, then stops 1. Addition rate is too slow, causing the reaction to cool and stop.2. Impurities in the starting material.1. Re-initiate with gentle warming.2. Ensure purity of the aryl halide.
Formation of a dark precipitate/low yield 1. Wurtz coupling side reaction.2. Reaction temperature is too high.1. Decrease the rate of addition.2. Use a more dilute solution of the aryl halide. Ensure the exotherm is controlled.[16]
Low concentration of Grignard reagent 1. Incomplete reaction.2. Reaction with atmospheric H₂O or CO₂.1. Ensure sufficient reflux time to consume all magnesium.2. Maintain a positive pressure of inert gas throughout the entire process.

Safety and Hazard Management

  • Flammability: The solvents used (THF, diethyl ether) are extremely flammable. Ensure there are no ignition sources nearby. The reaction itself can be exothermic and must be controlled.[12][14]

  • Reactivity: Grignard reagents are highly reactive and can be pyrophoric upon concentration. They react violently with water and other protic sources.[13]

  • Handling: Always handle Grignard reagents under an inert atmosphere. Never work alone.[14]

  • Quenching: To safely quench the reaction, cool the flask in an ice bath and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl). Avoid adding water directly, as it can cause a violent reaction with unreacted magnesium.

References

  • Master Organic Chemistry. (2011). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Clark, J. (n.d.). An Introduction to Grignard Reagents. Chemguide. [Link]

  • Morsch, L. et al. (2024). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Chemistry LibreTexts. [Link]

  • Cahiez, G., & Alami, M. (n.d.). 6-CHLORO-1-HEXENE. Organic Syntheses Procedure. [Link]

  • The Organic Chemistry Tutor. (2018). Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • University of Calgary. (n.d.). Formation of Grignard Reagents from Organic Halides. [Link]

  • Wang, X. J., & Zhang, Y. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 8(23), 5433–5435. [Link]

  • Google Patents. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. r/Chempros. [Link]

  • Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]

  • Master Organic Chemistry. (2015). Using Protecting Groups In The Formation of Grignard Reagents. [Link]

  • Chemistry LibreTexts. (2023). 10.6: Reactions of Alkyl Halides - Grignard Reagents. [Link]

  • Google Patents.
  • Chemistry Stack Exchange. (2014). What's the purpose of a Grignard reagent initiation?. [Link]

  • Fittig, R. (n.d.). 2,3-DIPHENYLINDONE. Organic Syntheses Procedure. [Link]

  • Reddit. (2025). Chloride vs. Bromide Grignard Reactivity. r/chemistry. [Link]

  • Chemistry Steps. Protecting Groups For Alcohols. [Link]

  • Quora. What are Grignard reagent preparation precautions during preparation?. [Link]

  • Chemistry Stack Exchange. (2017). Why does magnesium prefer to insert into C–Br bonds over C–Cl bonds?. [Link]

  • The Royal Society of Chemistry. ChemComm.

  • Organ, M. G., et al. Biaryls Made Easy: PEPPSI and the Kumada-Tamao-Corriu Reaction - Supporting Information. [Link]

  • American Chemical Society. (n.d.). Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • Quora. What is the use of 'Ethers' in the reaction between Grignard Reagents and a Carbonyl Group?. [Link]

  • Sciencemadness.org. (2016). Grignard successes and failures. [Link]

  • Chemistry LibreTexts. (2019). 20.12 Protecting Groups. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ACS Publications. The Grignard Reaction – Unraveling a Chemical Puzzle. [Link]

  • ACS Publications. The Grignard Reagents | Organometallics. [Link]

  • ResearchGate. Safety aspects of the process control of Grignard reactions. [Link]

  • Michigan State University. Alkyl Halide Reactivity. [Link]

  • ResearchGate. Comparison of the activity of various Mg‐exchange reagents. [Link]

  • Lab Alley. (2024). SAFETY DATA SHEET - Magnesium Metal Turnings. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • OpenStax. (2023). 10.6 Reactions of Alkyl Halides: Grignard Reagents. [Link]

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Application Note: Chemoselective Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled efficiency and precision.[1][2][3] These transformations are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3] A significant challenge in synthetic chemistry arises when a substrate contains multiple reactive sites, demanding high chemoselectivity to functionalize a single desired position.[4]

The substrate 2-bromo-4-chloro-1-isopropoxybenzene presents such a challenge. It possesses two distinct carbon-halogen bonds, C-Br and C-Cl, with differing reactivities. This application note provides a comprehensive guide to leveraging this reactivity differential to achieve selective cross-coupling at the more labile C-Br bond, while leaving the C-Cl bond intact for potential subsequent transformations. We will explore the fundamental principles governing this selectivity and provide detailed, field-proven protocols for Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions.

The Principle of Chemoselectivity: C-Br vs. C-Cl

The success of selective cross-coupling on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[5][6]

The generally accepted reactivity order for aryl halides is C-I > C-Br > C-OTf > C-Cl.[4][5] This trend is inversely correlated with the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C-Br bond (BDE for Ph-Br: ~81 kcal/mol) is significantly weaker than the C-Cl bond (BDE for Ph-Cl: ~96 kcal/mol), making it more susceptible to cleavage and oxidative addition by the Pd(0) catalyst.[5] By carefully controlling reaction conditions—specifically catalyst, ligand, temperature, and reaction time—one can selectively activate the C-Br bond while the more robust C-Cl bond remains untouched.[5]

G cluster_0 Oxidative Addition Energetics Pd(0)L2 Pd(0)L2 TS_Br Transition State (Br) Pd(0)L2->TS_Br Lower Energy Barrier (Faster Reaction) TS_Cl Transition State (Cl) Pd(0)L2->TS_Cl Higher Energy Barrier (Slower Reaction) Ar_Br Ar-Br Ar_Br->TS_Br Ar_Cl Ar-Cl Ar_Cl->TS_Cl Product_Br Ar-Pd(II)(Br)L2 TS_Br->Product_Br Product_Cl Ar-Pd(II)(Cl)L2 TS_Cl->Product_Cl

Caption: Relative energy barriers for oxidative addition.

Core Components of the Reaction System

A successful cross-coupling reaction is a synergistic interplay of several key components. The judicious selection of each is critical for achieving high yield and selectivity.

  • Palladium Pre-catalyst: Pd(II) complexes like Pd(OAc)₂ (Palladium(II) acetate) and PdCl₂(PPh₃)₂ or Pd(0) sources like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) are commonly used. Pd(II) pre-catalysts are reduced in situ to the active Pd(0) species.[7] The choice often depends on air stability and ease of handling, with modern pre-catalysts offering improved reliability.[8]

  • Ligand: The ligand is arguably the most critical component for tuning catalyst performance.[9] Bulky, electron-rich phosphine ligands are essential.

    • Function: They stabilize the palladium center, promote the crucial oxidative addition and reductive elimination steps, and prevent catalyst decomposition.[9]

    • For C-Br Selectivity: Ligands like SPhos (Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), XPhos (Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), and P(t-Bu)₃ (Tri-tert-butylphosphine) are highly effective. Their steric bulk and strong electron-donating properties enhance the reactivity of the palladium center towards the C-Br bond while being insufficient to activate the stronger C-Cl bond under controlled conditions.

  • Base: The base plays a multifaceted role depending on the specific coupling reaction.

    • Suzuki Coupling: A base (e.g., K₂CO₃, K₃PO₄) is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[10]

    • Buchwald-Hartwig Amination: A strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is used to deprotonate the amine coupling partner, making it a more effective nucleophile.

  • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or tetrahydrofuran (THF) are standard choices as they effectively dissolve the reactants and catalyst system without interfering with the reaction mechanism.[6]

Detailed Experimental Protocols

Safety Precaution: All reactions must be performed under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. Solvents should be anhydrous. All reagents should be handled in accordance with standard laboratory safety procedures.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-Br Bond

This protocol details the C-C bond formation between this compound and a generic arylboronic acid.

G cluster_workflow Suzuki-Miyaura Workflow start Assemble Glassware (Oven-dried) setup Add Solids: Substrate, Boronic Acid, Base, Catalyst, Ligand start->setup inert Seal & Purge with Inert Gas (N₂/Ar) setup->inert solvent Add Anhydrous Solvent via Syringe inert->solvent heat Heat to Reaction Temp (e.g., 80-100 °C) solvent->heat monitor Monitor by TLC/GC-MS (Disappearance of Starting Material) heat->monitor cool Cool to Room Temp monitor->cool Reaction Complete workup Aqueous Work-up (e.g., H₂O, Brine) cool->workup extract Extract with Organic Solvent workup->extract dry Dry (Na₂SO₄/MgSO₄) & Concentrate extract->dry purify Purify by Column Chromatography dry->purify char Characterize Product (NMR, MS) purify->char

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMol. Wt.Amount (mmol)Equiv.Mass / Volume
This compound249.521.01.0250 mg
Arylboronic AcidVaries1.21.2Varies
Pd(OAc)₂224.500.020.024.5 mg
SPhos410.470.040.0416.4 mg
K₃PO₄ (finely ground)212.272.02.0425 mg
1,4-Dioxane (anhydrous)88.11--5.0 mL

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5.0 mL) via a syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS, checking for the consumption of the starting material.[8]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers.

  • Extraction & Drying: Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-4-chloro-1-isopropoxybenzene.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Selective Buchwald-Hartwig Amination at the C-Br Bond

This protocol details the C-N bond formation between this compound and a generic secondary amine.

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentMol. Wt.Amount (mmol)Equiv.Mass / Volume
This compound249.521.01.0250 mg
Secondary Amine (e.g., Morpholine)87.121.21.2105 mg (104 µL)
Pd₂(dba)₃915.720.010.019.2 mg
XPhos476.650.030.0314.3 mg
Sodium tert-butoxide (NaOt-Bu)96.101.41.4135 mg
Toluene (anhydrous)92.14--5.0 mL

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol) to an oven-dried vial with a stir bar.

  • Reagent Addition: In the same vial, add this compound (1.0 mmol).

  • Solvent and Amine: Add anhydrous toluene (5.0 mL) followed by the secondary amine (1.2 mmol).

  • Reaction Execution: Seal the vial and place it in a preheated aluminum block on a stirrer hotplate at 100 °C. Stir for 6-18 hours.

  • Monitoring: Periodically check the reaction's progress by TLC or GC-MS.[8]

  • Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude oil by flash column chromatography.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

General Catalytic Cycle and Key Insights

The catalytic cycle for these reactions, exemplified by the Suzuki-Miyaura coupling, is a well-established sequence of elementary organometallic steps.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA Oxidative Addition Pd0->OA PdII_Br Ar-Pd(II)(Br)L₂ OA->PdII_Br TM Transmetalation PdII_Br->TM PdII_Ar Ar-Pd(II)(Ar')L₂ TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Product Ar-Ar' RE->Product ArBr Ar-Br ArBr->OA ArBOH Ar'-B(OH)₂ + Base ArBOH->TM

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Ar-Br bond, forming a Pd(II) intermediate. This is the selectivity-determining step.[6][11]

  • Transmetalation: The organic group from the boron reagent (Ar') is transferred to the palladium center, displacing the bromide.[6]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

Expert Insight: The choice of a bulky, electron-rich ligand is paramount. It accelerates the reductive elimination step, which is often the slowest step after oxidative addition. A faster reductive elimination ensures a higher concentration of the active Pd(0) catalyst is available to react selectively with the C-Br bond, minimizing the risk of a slower, competing reaction at the C-Cl site.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; impure reagents; insufficient temperature.Use a fresh catalyst/ligand. Ensure solvents are anhydrous. Increase temperature in 10 °C increments.[8]
Loss of Selectivity (Reaction at C-Cl)Reaction temperature too high or reaction time too long; incorrect ligand choice.Reduce reaction temperature. Monitor reaction closely and stop once starting material is consumed. Screen different bulky ligands.
Formation of Homocoupling Product (Ar-Ar or Ar'-Ar')Oxygen contamination leading to catalyst decomposition; issues with transmetalation.Ensure rigorous inert atmosphere technique. Check the quality of the boronic acid and base.
Hydrodehalogenation (Replacement of Br with H)Presence of water or protic impurities.Use thoroughly dried reagents and anhydrous solvents.

Conclusion

The chemoselective functionalization of this compound is a highly achievable and valuable synthetic operation. By understanding the fundamental principles of oxidative addition and leveraging modern catalyst systems featuring bulky, electron-rich phosphine ligands, researchers can reliably form C-C and C-N bonds at the C-Br position with high fidelity. The protocols provided herein serve as robust starting points for the synthesis of complex, selectively substituted aromatic compounds, which are critical building blocks in pharmaceutical and materials science research.

References

  • PolyU Electronic Theses. (n.d.). Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed Chemoselective Cross-Coupling of Acyl Chlorides and Organostannanes. Retrieved from [Link]

  • ACS Publications. (2022). Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates at the C–Cl site. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. Retrieved from [Link]

  • RSC Publishing. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • YouTube. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Retrieved from [Link]

  • ACS Publications. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Publications. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • ACS Publications. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Retrieved from [Link]

  • Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 12.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. Retrieved from [Link]

  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 1). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • RSC Publishing. (n.d.). Palladium-catalyzed cross-couplings by C–O bond activation. Retrieved from [Link]

  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes. Retrieved from [Link]

Sources

Application Notes and Protocols for 2-Bromo-4-chloro-1-isopropoxybenzene in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Scaffold for Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutics. 2-Bromo-4-chloro-1-isopropoxybenzene has emerged as a highly valuable and versatile scaffold, offering a unique combination of steric and electronic properties. Its di-halogenated phenyl ring provides two distinct handles for orthogonal functionalization, primarily through transition metal-catalyzed cross-coupling reactions. The bromine atom's susceptibility to oxidative addition makes it an ideal site for introducing molecular complexity via Suzuki-Miyaura or Buchwald-Hartwig reactions, while the chlorine atom can be targeted under more forcing conditions or utilized for its electronic influence. The isopropoxy group provides favorable physicochemical properties, such as increased lipophilicity and metabolic stability, which are often desirable in drug candidates.

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed, field-proven protocols for its synthesis and subsequent functionalization are presented to enable researchers to leverage this powerful building block in their drug discovery programs.

Physicochemical Properties and Safety Information

A thorough understanding of the physical and chemical properties of a starting material is crucial for safe handling and successful reaction outcomes.

PropertyValueSource
Molecular Formula C₉H₁₀BrClO
Molecular Weight 249.53 g/mol
Appearance Colorless to light yellow oilCommercial Suppliers
Boiling Point ~250-260 °C (Predicted)
Density ~1.4 g/cm³ (Predicted)
Solubility Insoluble in water, soluble in common organic solvents (e.g., THF, Dioxane, Toluene, DMF)General Chemical Knowledge

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound

The synthesis of this compound can be achieved through a straightforward Williamson ether synthesis from the corresponding phenol.

Protocol 1: Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-bromo-4-chlorophenol and 2-bromopropane.

Reaction Scheme:

Williamson_Ether_Synthesis 2-bromo-4-chlorophenol 2-Bromo-4-chlorophenol product This compound 2-bromo-4-chlorophenol->product 2-bromopropane 2-Bromopropane 2-bromopropane->product base K₂CO₃ base->product solvent DMF solvent->product heat Heat heat->product Suzuki_Miyaura_Coupling start_material This compound product Coupled Product start_material->product boronic_ester Pyrazole Boronic Acid Ester boronic_ester->product catalyst Pd(dppf)Cl₂ catalyst->product base K₂CO₃ base->product solvent Dioxane/H₂O solvent->product heat Heat heat->product Buchwald_Hartwig_Amination start_material This compound product N-Aryl Product start_material->product amine Aniline Derivative amine->product catalyst Pd₂(dba)₃ catalyst->product ligand XPhos ligand->product base NaOtBu base->product solvent Toluene solvent->product heat Heat heat->product

Application Notes: 2-Bromo-4-chloro-1-isopropylbenzene as a Versatile Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Value in Medicinal Chemistry

2-Bromo-4-chloro-1-isopropylbenzene is a strategically substituted aromatic compound poised for significant utility in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structure incorporates three key features that a medicinal chemist can exploit: a reactive bromine atom, a less reactive chlorine atom, and an isopropyl group. This substitution pattern provides a powerful platform for building molecular complexity through regioselective chemical transformations.

The core value of this building block lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is significantly more susceptible to oxidative addition by transition metal catalysts, such as palladium, than the more robust carbon-chlorine bond. This inherent chemoselectivity allows for the precise, stepwise functionalization of the aromatic ring, making it an ideal starting material for creating diverse libraries of compounds in drug discovery campaigns. This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations relevant to pharmaceutical development.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring experimental success and safety. The key properties of 2-Bromo-4-chloro-1-isopropylbenzene are summarized below.

PropertyValueSource
IUPAC Name 2-bromo-4-chloro-1-propan-2-ylbenzene[1]
Synonyms 2-Bromo-4-chloro-1-isopropylbenzene[1]
CAS Number 1369828-32-9[1]
Molecular Formula C₉H₁₀BrCl[1]
Molecular Weight 233.53 g/mol [1]
Appearance Liquid[2]
Storage Store at room temperature, sealed in a dry environment.[2]
GHS Hazards H400: Very toxic to aquatic life.H410: Very toxic to aquatic life with long lasting effects.[1]

Core Synthetic Applications: A Two-Pronged Approach

The synthetic utility of 2-Bromo-4-chloro-1-isopropylbenzene stems from two primary, orthogonal reaction pathways that leverage the reactivity of the bromine atom. These pathways allow chemists to either form new carbon-carbon/carbon-heteroatom bonds directly via cross-coupling or to reverse the polarity of the carbon atom by forming an organometallic intermediate.

G cluster_0 Pathway 1: Cross-Coupling cluster_1 Pathway 2: Organometallic Formation main 2-Bromo-4-chloro-1-isopropylbenzene suzuki Suzuki-Miyaura Coupling (with R-B(OH)₂) main->suzuki grignard Grignard Reagent Formation (with Mg) main->grignard suzuki_prod 2-R-4-chloro-1-isopropylbenzene (New C-C bond) suzuki->suzuki_prod [Pd catalyst, Base] grignard_reagent (5-chloro-2-isopropylphenyl)magnesium bromide grignard->grignard_reagent grignard_prod Product with new C-C bond and functional group (e.g., alcohol) grignard_reagent->grignard_prod [Electrophile, e.g., RCHO]

Caption: Key synthetic pathways for 2-Bromo-4-chloro-1-isopropylbenzene.

Application I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[3][4] This reaction is widely used in the pharmaceutical industry due to its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters.[4]

For 2-Bromo-4-chloro-1-isopropylbenzene, the C-Br bond serves as the reactive handle for this transformation. The palladium catalyst will selectively undergo oxidative addition into the C-Br bond, leaving the C-Cl bond untouched. This allows for the introduction of diverse aryl, heteroaryl, or vinyl substituents at the 2-position, generating a scaffold that can be further modified at the still-intact 4-chloro position in subsequent synthetic steps.

G pd0 Pd(0)Ln start Ar-Br pdiibr Ar-Pd(II)Ln (Br) boronic R'-B(OH)₃⁻ pdiir Ar-Pd(II)Ln (R') pdiir->pd0 Regeneration of Catalyst product Ar-R' pdiir->product Reductive Elimination start->pdiibr Oxidative Addition boronic->pdiir Transmetalation (Base Activated)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application II: Grignard Reagent Formation for Nucleophilic Addition

Grignard reactions provide a classic and powerful method for forming carbon-carbon bonds by converting an electrophilic organohalide into a strongly nucleophilic organometallic species.[5] Reacting 2-Bromo-4-chloro-1-isopropylbenzene with magnesium metal in an anhydrous ether solvent generates (5-chloro-2-isopropylphenyl)magnesium bromide.

This transformation fundamentally reverses the chemical reactivity (a concept known as "umpolung"). The resulting Grignard reagent is a potent carbon-based nucleophile and a strong base. It can readily attack a wide variety of electrophilic functional groups, including aldehydes, ketones, esters, nitriles, and carbon dioxide. This pathway is invaluable for introducing functionalized alkyl chains or creating new stereocenters, which are critical features in many drug molecules.[6]

Experimental Protocols

The following protocols are generalized procedures designed to serve as a robust starting point for experimentation. Researchers should perform small-scale trials to optimize conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details a representative Suzuki-Miyaura coupling reaction to synthesize 4-chloro-2-isopropyl-1,1'-biphenyl.

Materials & Equipment:

  • 2-Bromo-4-chloro-1-isopropylbenzene (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

  • 1,4-Dioxane and Water (4:1 ratio, degassed)

  • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard glassware for extraction and purification

Procedure:

  • Inert Atmosphere Setup: Assemble a round-bottom flask with a condenser under a nitrogen or argon atmosphere. Flame-dry all glassware before use to remove moisture.

  • Reagent Addition: To the flask, add 2-Bromo-4-chloro-1-isopropylbenzene (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe. Degassing is critical to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the final product.

Causality & Trustworthiness: The use of a degassed solvent and an inert atmosphere is essential to maintain the catalytic activity of the Pd(0) species.[7] The base (K₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate complex that facilitates the crucial transmetalation step of the catalytic cycle.[3]

Protocol 2: Grignard Reagent Formation and Reaction with Benzaldehyde

This two-part protocol describes the formation of the Grignard reagent followed by its reaction with an aldehyde to produce a secondary alcohol.

Part A: Formation of (5-chloro-2-isopropylphenyl)magnesium bromide

Materials & Equipment:

  • Magnesium turnings (1.5 eq)

  • 2-Bromo-4-chloro-1-isopropylbenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • A small crystal of iodine

  • Three-neck round-bottom flask, dropping funnel, condenser, nitrogen/argon inlet

Procedure:

  • Rigorous Anhydrous Setup: Flame-dry all glassware under vacuum and assemble under a positive pressure of nitrogen or argon. Anhydrous conditions are absolutely critical for success.[8]

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine (to activate the Mg surface). Add a small portion of anhydrous THF.

  • Aryl Bromide Addition: Dissolve 2-Bromo-4-chloro-1-isopropylbenzene in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

  • Reaction Start: The reaction mixture may need gentle warming to initiate, often indicated by the disappearance of the iodine color and gentle bubbling. Once initiated, the reaction is exothermic.

  • Controlled Addition: Add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, stir the resulting dark grey/brown solution for an additional 1-2 hours to ensure full conversion. The Grignard reagent is now ready for use.

Part B: Reaction with Benzaldehyde

Procedure: 7. Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath. 8. Electrophile Addition: Dissolve benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution at 0 °C. 9. Reaction: After addition, allow the reaction to warm to room temperature and stir for 1-2 hours. 10. Quenching: Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C. 11. Workup & Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to yield (5-chloro-2-isopropylphenyl)(phenyl)methanol.

Conclusion

2-Bromo-4-chloro-1-isopropylbenzene is a highly valuable and versatile building block for pharmaceutical synthesis. Its key strength lies in the orthogonal reactivity of its halogen substituents, enabling selective functionalization through well-established and scalable synthetic methods like Suzuki-Miyaura coupling and Grignard reactions. The protocols outlined in this guide provide a reliable foundation for researchers and drug development professionals to leverage this reagent's potential in constructing complex molecular architectures for next-generation therapeutics.

References

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67988282, 2-Bromo-4-chloro-1-(1-methylethyl)benzene. PubChem. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with.... [Link]

  • CONICET. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. CONICET Digital. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Patent Summary for US-11491169-B2, Remdesivir treatment methods. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ResearchGate. (n.d.). Pharmaceutical syntheses featuring the Grignard reaction. [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • YouTube. (2020). 3D Animation video of how Remdesivir works. [Link]

  • Organic Chemistry Portal. (2020). Synthesis of Remdesivir by Mackman. [Link]

  • Foreal BioTech. (2020). Synthesis of Remdesivir. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • ChemistryViews. (2020). Continuous Flow Process for Remdesivir Synthesis. [Link]

  • Google Patents. (n.d.). Isomorphs of remdesivir and methods for synthesis of same.
  • National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]

  • YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]

  • Organic Syntheses. (n.d.). Procedure 3. [Link]

Sources

Application Notes and Protocols: Derivatization of 2-Bromo-4-chloro-1-isopropoxybenzene for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the ever-evolving landscape of drug discovery, the generation of chemically diverse compound libraries is paramount for the success of high-throughput screening (HTS) campaigns.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of the readily available scaffold, 2-bromo-4-chloro-1-isopropoxybenzene. This scaffold presents two distinct halogenated sites, allowing for selective and sequential functionalization to rapidly generate a library of novel molecules. We present detailed, field-proven protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and cyanation reactions. The rationale behind experimental choices, self-validating system designs for each protocol, and data interpretation are discussed in depth to ensure scientific integrity and reproducibility.

Introduction: The Strategic Value of the this compound Scaffold

The core principle of modern drug discovery often revolves around the concept of "privileged scaffolds" – molecular frameworks that are capable of binding to multiple biological targets.[2][3] The this compound moiety represents a versatile starting point for the construction of such libraries. In medicinal chemistry, a "scaffold" is understood to be a core molecular structure to which various functional groups can be attached.[4][5] The strategic derivatization of this scaffold allows for the exploration of a vast chemical space, significantly increasing the probability of identifying novel "hit" compounds in biological screens.[1]

The differential reactivity of the bromine and chlorine substituents on the benzene ring is a key feature of this scaffold. Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This reactivity difference allows for selective functionalization at the bromine position while leaving the chlorine available for a subsequent, different transformation. This sequential approach is a powerful tool for building molecular complexity and diversity from a simple starting material.

The isopropoxy group serves to increase the lipophilicity of the resulting derivatives, a property that can be crucial for cell permeability and overall drug-like characteristics. By systematically introducing a wide array of substituents through the reactions detailed below, a library of compounds with diverse physicochemical properties can be generated for screening against various biological targets.

Safety Precautions

Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.[6][7][8][9][10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors or dust.[9]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Derivatization Strategies: A Visual Overview

The following diagram illustrates the potential derivatization pathways for this compound, leveraging the differential reactivity of the two halogen atoms.

G cluster_products Primary Derivatives A 2-Bromo-4-chloro- 1-isopropoxybenzene B Suzuki Coupling (Ar-B(OH)2) A->B Pd catalyst, base C Buchwald-Hartwig Amination (R2NH) A->C Pd catalyst, base D Sonogashira Coupling (Alkyne) A->D Pd/Cu catalyst, base E Cyanation (CN source) A->E Pd or Ni catalyst P1 Biaryl Derivative B->P1 P2 Aniline Derivative C->P2 P3 Alkynyl Derivative D->P3 P4 Benzonitrile Derivative E->P4 G A Scaffold Selection: 2-Bromo-4-chloro- 1-isopropoxybenzene B Parallel Synthesis: - Suzuki - Buchwald-Hartwig - Sonogashira - Cyanation A->B C Purification and Characterization B->C D Compound Library (Plate Generation) C->D E High-Throughput Screening (HTS) D->E F Hit Identification and Validation E->F G Lead Optimization F->G

Sources

High-Purity Recovery of 2-Bromo-4-chloro-1-isopropoxybenzene via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Senior Applications Desk

Abstract

This comprehensive guide details the theory and application of single-solvent recrystallization for the purification of 2-Bromo-4-chloro-1-isopropoxybenzene, a key halogenated aromatic ether intermediate in pharmaceutical and materials science research. We move beyond a simple procedural list to explain the underlying physicochemical principles that govern solvent selection, crystal growth, and impurity rejection. This document provides researchers, scientists, and drug development professionals with a robust, field-proven protocol designed for maximizing purity and yield. The methodology includes a systematic approach to solvent screening, a detailed step-by-step purification workflow, methods for purity validation, and a troubleshooting guide for common challenges.

The Imperative for Purity: Mechanistic Principles of Recrystallization

In drug development and materials science, the purity of synthetic intermediates is paramount. Impurities can lead to unwanted side reactions, decreased yields of the final product, and potentially introduce toxicological risks. Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds.[1][2][3] The efficacy of this technique is based on the principle that the solubility of most solids in a solvent increases with temperature.[2][4]

The core process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution.[5][6][7] As this solution is allowed to cool, the solubility of the target compound decreases, forcing it to precipitate out of the solution in the form of a crystal lattice.[2][5] The genius of the method lies in this crystal formation step: the highly ordered structure of a growing crystal lattice tends to selectively incorporate molecules of its own kind, effectively excluding dissimilar impurity molecules, which remain dissolved in the cold solvent (mother liquor).[5][7] A subsequent filtration step separates the pure solid crystals from the impurity-laden solvent.[1][6]

cluster_0 Hot Saturated Solution cluster_1 Cooling & Crystallization A Target B Impurity Lattice Pure Crystal Lattice (Target Molecules) A->Lattice Selective Incorporation C Solvent Impurity_dissolved Impurity B->Impurity_dissolved Remains Dissolved MotherLiquor Mother Liquor (Solvent + Impurities)

Figure 1: Principle of Purification. During cooling, target molecules self-assemble into a pure crystal lattice, excluding impurities which remain in the solvent.

Compound Characterization and Strategic Solvent Selection

The success of any recrystallization hinges on the selection of an appropriate solvent.[2][8] An ideal solvent should exhibit a steep solubility curve for the target compound—meaning it dissolves the compound well at its boiling point but poorly at low temperatures.[2][9] Furthermore, the solvent should either dissolve impurities completely, even when cold, or not at all, allowing for their removal by filtration.[7][9]

2.1 Physicochemical Properties of this compound

This compound is a moderately nonpolar aromatic ether. Its structure, featuring a benzene ring, two halogens, and an ether linkage, dictates its solubility behavior. It is expected to be poorly soluble in water but soluble in a range of organic solvents.

PropertyValue / ObservationSource / Rationale
Molecular Formula C₉H₁₀BrClOBased on structure
Molecular Weight 249.53 g/mol Calculated
Appearance Expected to be a low-melting solid or crystalline powder.Inferred from similar compounds like 2-bromo-4-chlorotoluene (M.P. 75-77°C).[10]
Polarity Moderately NonpolarDue to the large nonpolar benzene ring and halogen atoms, with some polarity from the ether oxygen.
Water Solubility Very Low / InsolubleCharacteristic of halogenated aromatic ethers.[11]

2.2 Candidate Solvents for Recrystallization

Based on the principle of "like dissolves like," solvents with moderate to low polarity are excellent starting points.[12]

SolventBoiling Point (°C)Rationale for Selection
Ethanol (95%) ~78A versatile, moderately polar solvent that is effective for a wide range of organic compounds.[12][13] Often shows a good temperature gradient for solubility.
Isopropanol 82Structurally similar to the isopropoxy group on the target molecule, which can enhance solubility when hot.
Heptane 98A nonpolar solvent suitable for nonpolar compounds. A good choice if the compound is overly soluble in more polar solvents.
Ethanol/Water VariableA mixed solvent system can be fine-tuned. The compound should be soluble in the primary solvent (ethanol) and insoluble in the anti-solvent (water).[14]
Methanol 65A polar protic solvent that is often a good choice for moderately polar compounds.[12]

2.3 Protocol: Preliminary Solvent Screening

Before committing to a bulk recrystallization, a small-scale test is essential.

  • Preparation: Place ~20-30 mg of the crude this compound into several small test tubes.

  • Room Temperature Test: Add a candidate solvent dropwise to each test tube at room temperature, up to ~0.5 mL. If the solid dissolves completely, the solvent is unsuitable as a primary recrystallization solvent.

  • Hot Solubility Test: If the solid is insoluble at room temperature, gently heat the test tube in a water or sand bath.[8] Add the solvent dropwise until the solid just dissolves.[15] A good solvent will dissolve the compound in a reasonable volume (e.g., < 1-2 mL).

  • Cooling Test: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice-water bath for 10-15 minutes.

  • Observation: The ideal solvent is one that produces a large quantity of crystalline precipitate upon cooling.

Optimized Recrystallization Protocol

This protocol assumes ethanol has been identified as a suitable solvent from the screening process.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Erlenmeyer flasks (2-3, appropriate sizes)

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Ice bath

G start Crude Solid in Erlenmeyer Flask dissolve 1. Dissolution Add minimum hot ethanol. Heat and stir until clear. start->dissolve hot_filter 2. Hot Gravity Filtration (Optional: if insoluble impurities are present) dissolve->hot_filter If solution is cloudy/has solids cool 3. Crystallization Slow cool to room temp, then place in ice bath. dissolve->cool If solution is clear hot_filter->cool isolate 4. Isolation Vacuum filter crystals using Buchner funnel. cool->isolate wash 5. Washing Rinse crystals with ice-cold ethanol. isolate->wash dry 6. Drying Air dry on funnel, then transfer to watch glass. wash->dry end Pure, Dry Crystals dry->end

Figure 2: Step-by-Step Recrystallization Workflow. This diagram outlines the logical progression from crude starting material to the final purified product.

Step-by-Step Methodology:

  • Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar.

    • Add a small amount of ethanol, just enough to create a slurry.

    • Gently heat the mixture on a hot plate with stirring. Add hot ethanol in small portions until the solid completely dissolves.[4][8] Causality: Using the minimum amount of hot solvent is critical for maximizing recovery. Adding too much solvent will keep more of the product dissolved even after cooling, reducing the yield.

  • Hot Filtration (Optional):

    • If any insoluble impurities (e.g., dust, inorganic salts) remain in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-heated clean Erlenmeyer flask.

    • Causality: This step must be done quickly with pre-heated glassware to prevent the desired compound from crystallizing prematurely in the funnel.

  • Crystallization:

    • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.

    • Causality: Slow cooling is essential for the formation of large, well-defined crystals, which are typically purer.[4] Rapid cooling can cause the solid to crash out of solution, trapping impurities within the crystal lattice.

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation:

    • Set up a vacuum filtration apparatus with a Buchner funnel and a filter flask.

    • Wet the filter paper with a small amount of ice-cold ethanol to ensure it seals against the funnel.

    • Swirl the crystalline slurry and pour it into the center of the funnel. Use a spatula to transfer any remaining crystals.

    • Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor.[4]

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold ethanol.

    • Causality: The wash step removes any residual mother liquor (containing dissolved impurities) adhering to the crystal surfaces. Using ice-cold solvent is crucial to avoid redissolving the purified product.[15]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.

    • Transfer the crystals to a pre-weighed watch glass, spread them out, and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used.

Self-Validation: Purity Assessment

A protocol is only trustworthy if its results can be validated.

  • Melting Point Analysis: This is the most common and reliable method for assessing the purity of a crystalline solid.

    • Procedure: Determine the melting point range of the crude starting material and the final recrystallized product.

    • Interpretation: A pure compound will have a sharp melting point range (typically < 2°C). The recrystallized product should exhibit a higher and narrower melting point range compared to the crude material, indicating successful purification.[4]

  • Thin-Layer Chromatography (TLC): TLC can visually demonstrate the removal of impurities. Spot the crude material and the final product on a TLC plate and elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The purified product should ideally show a single spot, while the crude material may show multiple spots.

Troubleshooting Guide

ProblemProbable Cause(s)Solution(s)
Oiling Out (Product separates as a liquid)1. Solution is supersaturated.2. Melting point of the solid is below the boiling point of the solvent.1. Re-heat the solution to dissolve the oil, add slightly more hot solvent, and try cooling again.2. Switch to a lower-boiling point solvent.
No Crystals Form 1. Too much solvent was used.2. Solution is not sufficiently cooled.1. Boil off some of the solvent to re-concentrate the solution and cool again.2. Try scratching the inside of the flask with a glass rod at the solvent line to induce nucleation. Add a "seed crystal" of the pure compound if available.[4]
Very Low Recovery 1. Too much solvent was used.2. Premature crystallization during hot filtration.3. Crystals were washed with room-temperature solvent.1. Concentrate the mother liquor by boiling off some solvent to recover a second crop of crystals.2. Ensure glassware is pre-heated for hot filtration.3. Always wash with ice-cold solvent.
Colored Impurities Remain Colored impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[4]

Safety Precautions

All laboratory work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses or goggles are mandatory at all times.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).

  • Skin Protection: Wear a lab coat. Avoid contact with skin and eyes.[16] If contact occurs, rinse immediately with plenty of water.[10][17]

  • Inhalation: Avoid breathing vapors or dust.[16]

  • Hazards of Compound: Halogenated aromatic compounds should be treated as irritants to the skin, eyes, and respiratory system.[10][18] They are also often toxic to aquatic life with long-lasting effects; avoid release to the environment.[10][19]

  • Solvent Hazards: Ethanol and heptane are flammable. Keep away from open flames and ignition sources.

  • Waste Disposal: Dispose of the mother liquor and any waste solvent in the appropriate organic waste container.

References

  • Chemistry LibreTexts. (2023). Recrystallization. [Link]

  • ChemBK. (2024). 2-bromo-4-chloro-1-methylbenzene. [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. [Link]

  • Unknown Source. (n.d.).
  • PubChem. (n.d.). 2-Bromo-4-chloro-1-fluorobenzene. [Link]

  • UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Bromo-3-isopropoxybenzene. [Link]

  • Google Patents. (n.d.).
  • Chem Help ASAP. (2021). recrystallization & purification of N-bromosuccinimide. [Link]

  • Journal of Chemical Education. (n.d.).
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. [Link]

  • Science Learning Center. (n.d.).
  • Unknown Source. (n.d.).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions involving 2-Bromo-4-chloro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance their reaction yields, troubleshoot common issues, and understand the mechanistic nuances of this powerful cross-coupling reaction.

Introduction: The Challenge of Selectivity

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] When working with dihalogenated substrates like this compound, the primary challenge lies in achieving chemoselectivity—preferentially reacting at one halogen over the other.

Based on carbon-halogen bond dissociation energies, the C-Br bond is weaker and therefore more susceptible to oxidative addition by a palladium catalyst than the C-Cl bond.[3] This inherent reactivity difference forms the basis for achieving selective mono-coupling at the bromine position. This guide will provide you with the strategies and troubleshooting advice to exploit this difference and maximize the yield of your desired product.

Frequently Asked Questions (FAQs)

Q1: I am getting a mixture of mono- and di-coupled products. How can I improve selectivity for the mono-brominated coupling?

A1: Achieving high selectivity for mono-coupling hinges on controlling the reactivity of your catalyst system. To favor reaction at the more reactive C-Br bond, consider the following:

  • Ligand Choice: Avoid ligands that are highly effective at activating C-Cl bonds. Bulky, electron-rich phosphine ligands are often used to facilitate the coupling of less reactive aryl chlorides.[1] By using less electron-rich or sterically demanding ligands, you can create a catalyst system that is active enough for the C-Br bond but sluggish for the C-Cl bond.

  • Reaction Temperature and Time: Lowering the reaction temperature and carefully monitoring the reaction time can significantly improve selectivity. Once the starting material is consumed (as monitored by TLC or GC-MS), promptly quench the reaction to prevent the slower coupling at the chlorine position from occurring.

  • Catalyst Loading: Using the minimum effective catalyst loading can also enhance selectivity. Higher catalyst concentrations may increase the rate of the less-favored C-Cl coupling.

Q2: My reaction is sluggish and I'm observing low conversion of the starting material. What are the likely causes?

A2: Low conversion can stem from several factors:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). The formation of palladium black is a visual indicator of catalyst decomposition.

  • Inefficient Pre-catalyst Activation: If you are using a Pd(II) pre-catalyst, it must be reduced in situ to the active Pd(0) species. This process can sometimes be inefficient. Consider using a commercially available, air-stable Pd(0) pre-catalyst.

  • Base Incompatibility: The choice of base is critical for activating the boronic acid partner.[1][4] If the base is too weak or insoluble in the reaction medium, the transmetalation step will be slow. Ensure you are using a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and that it is finely powdered to maximize its surface area.

  • Solvent Issues: The solvent system must be appropriate for all components of the reaction. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) with water is often used to dissolve both the organic substrates and the inorganic base.[1]

Q3: I am seeing significant amounts of a dehalogenated byproduct (4-chloro-1-isopropoxybenzene). What causes this and how can I prevent it?

A3: Dehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. This can occur through a few pathways, often involving a hydride source in the reaction mixture. To minimize dehalogenation:

  • Solvent Purity: Ensure your solvents are of high purity and free from potential hydride donors.

  • Base Choice: Some bases can contribute to dehalogenation. If you suspect this is an issue, try screening different bases.

  • Boronic Acid Quality: Impurities in the boronic acid or its degradation can sometimes lead to side reactions. Use high-purity boronic acids or their more stable ester derivatives (e.g., pinacol esters).

Q4: Can I perform a sequential Suzuki coupling, first at the bromine and then at the chlorine?

A4: Yes, this is a powerful strategy for synthesizing more complex molecules. After the initial selective coupling at the bromine position, you can isolate the mono-coupled product. Then, by employing more forcing reaction conditions (e.g., a more active catalyst system with a bulky, electron-rich ligand, higher temperatures), you can effect a second Suzuki coupling at the less reactive chlorine position.

Troubleshooting Guide

Symptom Potential Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Catalyst deactivation. 3. Poor quality of reagents. 4. Suboptimal reaction conditions.1. Increase reaction time or temperature cautiously. 2. Ensure rigorous degassing and inert atmosphere. 3. Use fresh, high-purity reagents. 4. Screen different catalysts, ligands, bases, and solvents.
Poor Selectivity (Di-coupling) 1. Reaction conditions are too harsh. 2. Catalyst is too reactive. 3. Reaction time is too long.1. Lower the reaction temperature. 2. Use a less electron-rich or sterically hindered ligand. 3. Monitor the reaction closely and quench after the starting material is consumed.
Dehalogenation 1. Presence of hydride sources. 2. Suboptimal base.1. Use high-purity, dry solvents. 2. Screen alternative bases.
Formation of Homocoupled Boronic Acid Product 1. Oxygen contamination. 2. Suboptimal catalyst system.1. Improve degassing procedures. 2. Screen different palladium sources and ligands.
No Reaction 1. Inactive catalyst. 2. Incorrect base or solvent. 3. Low reaction temperature.1. Use a fresh catalyst or a different pre-catalyst. 2. Verify the compatibility of the base and solvent system. 3. Gradually increase the reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Suzuki Coupling

This protocol provides a starting point for the selective coupling at the bromine position of this compound.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)

  • Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)

Procedure:

  • To a reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system, followed by the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (disappearance of the starting material), cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: In-Process Reaction Monitoring

Regular monitoring is crucial for optimizing yield and selectivity.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. Adjust the polarity to achieve good separation of the starting material, product, and any byproducts.

  • Visualization: UV light (254 nm) and/or staining with potassium permanganate.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Provides quantitative information on the conversion of starting material and the formation of products and byproducts.

  • A small aliquot of the reaction mixture can be quenched, diluted, and injected into the GC-MS.

Visualizing the Suzuki Coupling Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[1]

Suzuki_Coupling Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X Ln OxAdd->PdII_ArylHalide Transmetalation Transmetalation PdII_ArylHalide->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' Ln Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OR)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and resolving common issues.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Initial Checks Check_Inertness Ensure Rigorous Inert Atmosphere Start->Check_Inertness Initial Checks Optimize_Base Screen Different Bases Check_Purity->Optimize_Base Check_Inertness->Optimize_Base Optimize_Solvent Optimize Solvent System Optimize_Base->Optimize_Solvent Optimize_Temp Adjust Reaction Temperature Optimize_Solvent->Optimize_Temp Optimize_Ligand Screen Different Ligands Optimize_Temp->Optimize_Ligand Fine-Tuning Success Optimized Reaction Optimize_Ligand->Success

Caption: A systematic workflow for troubleshooting Suzuki coupling reactions.

References

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. ACS Publications. [Link]

  • Triflate‐Selective Suzuki Cross‐Coupling of Chloro‐ and Bromoaryl Triflates Under Ligand‐Free Conditions. ResearchGate. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. ACS Publications. [Link]

  • Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. ACS Publications. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with... ResearchGate. [Link]

  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

Sources

Technical Support Center: Troubleshooting Grignard Reaction Failure with 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Grignard reaction, specifically using the di-halogenated aryl halide, 2-Bromo-4-chloro-1-isopropoxybenzene. This document provides in-depth troubleshooting advice, explores the underlying chemical principles, and offers detailed protocols to ensure the successful formation and reaction of your Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound isn't starting. What's the most likely cause?

A1: The failure of a Grignard reaction to initiate is most commonly due to the presence of trace amounts of water or a passivated magnesium surface. Grignard reagents are potent bases and will react with any protic source, such as water, rendering them inactive. Additionally, magnesium metal is typically coated with a layer of magnesium oxide, which prevents it from reacting with the aryl halide.

Q2: I see some bubbling, but the reaction quickly stops and turns cloudy. What is happening?

A2: This observation often suggests an initial, successful formation of a small amount of the Grignard reagent, which is then consumed by side reactions. The cloudiness could be due to the precipitation of magnesium salts or the formation of biphenyl byproducts from Wurtz-type coupling.

Q3: Why is this compound a challenging substrate for Grignard reactions?

A3: This substrate presents a unique challenge due to the presence of two different halogen atoms. The carbon-bromine bond is weaker and more reactive than the carbon-chlorine bond, allowing for selective Grignard formation at the bromine position. However, the electron-withdrawing nature of the chlorine and isopropoxy groups can influence the reactivity of the aromatic ring, making initiation more difficult than with simpler aryl bromides.

Q4: Can I use diethyl ether instead of THF as a solvent?

A4: While diethyl ether is a traditional solvent for Grignard reactions, tetrahydrofuran (THF) is often preferred for less reactive aryl halides. THF is a more polar solvent and better at solvating and stabilizing the Grignard reagent, which can facilitate its formation. The choice of solvent can significantly impact the reaction's success.

Q5: What is the purpose of adding a small crystal of iodine or a few drops of 1,2-dibromoethane?

A5: These are activating agents used to remove the passivating magnesium oxide layer from the magnesium turnings. Iodine reacts with magnesium to form magnesium iodide, exposing fresh metal surfaces. 1,2-dibromoethane reacts with magnesium to form ethylene gas and magnesium bromide, which also helps to clean and activate the magnesium surface.

In-Depth Troubleshooting Guide

This section is organized by common problems encountered during the Grignard reaction with this compound.

Problem 1: Reaction Fails to Initiate

Symptoms:

  • No observable heat generation.

  • The solution remains clear.

  • Magnesium turnings appear unchanged.

Root Causes & Solutions:

Cause Explanation Solution
Wet Glassware/Solvent Grignard reagents are highly sensitive to moisture. Even atmospheric humidity can inhibit the reaction.All glassware must be rigorously dried in an oven at >120°C for several hours and assembled hot under a stream of inert gas (Nitrogen or Argon). Solvents must be anhydrous, preferably distilled from a suitable drying agent (e.g., sodium/benzophenone for THF) immediately before use.
Passivated Magnesium A layer of magnesium oxide on the turnings prevents the reaction from starting.Mechanical Activation: Vigorously stir the magnesium turnings under an inert atmosphere for several hours to mechanically break the oxide layer. Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension in THF and stir until the color of the iodine fades or bubbling from the ethylene evolution ceases.
Low Reactivity of Aryl Halide This compound can be sluggish to react.Initiation Techniques: After adding the activating agent, add a small portion (5-10 mol%) of the aryl halide and gently warm the flask with a heat gun. Look for localized bubbling on the magnesium surface or a slight increase in temperature as a sign of initiation. Once initiated, the reaction is typically exothermic and the remaining aryl halide can be added slowly.
Problem 2: Reaction Starts but Then Stops or Yields are Low

Symptoms:

  • Initial exotherm and bubbling, which then subsides.

  • Formation of a white or gray precipitate.

  • Low yield of the desired product after quenching.

Root Causes & Solutions:

Cause Explanation Solution
Wurtz-Type Coupling The formed Grignard reagent can react with unreacted this compound to form a biphenyl dimer. This is a major side reaction.Slow Addition: Add the solution of the aryl halide dropwise to the activated magnesium suspension. This maintains a low concentration of the halide and minimizes the coupling side reaction. Temperature Control: Maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask in a water bath. Excessive heat can promote side reactions.
Schlenk Equilibrium The Grignard reagent exists in equilibrium with diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂). The position of this equilibrium, influenced by the solvent, can affect reactivity.While direct control is difficult, using THF as a solvent generally favors the more reactive monomeric Grignard species.
Reaction with Oxygen Grignard reagents can react with atmospheric oxygen, leading to the formation of alkoxides and reducing the yield of the desired product.Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. Use a well-sealed apparatus with septa for additions.
Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Grignard Reaction Troubleshooting Flowchart Start Reaction Failure Symptom No_Initiation No Initiation Start->No_Initiation Starts_Then_Stops Starts, Then Stops Start->Starts_Then_Stops Low_Yield Low Yield Start->Low_Yield Wet_System Check for Moisture: - Dry Glassware? - Anhydrous Solvent? No_Initiation->Wet_System Side_Reactions Suspect Side Reactions Starts_Then_Stops->Side_Reactions Low_Yield->Side_Reactions Activate_Mg Activate Magnesium: - Mechanical Grinding - Chemical (I₂, DBE) Wet_System->Activate_Mg Yes Initiation_Technique Apply Initiation Technique: - Add small amount of halide - Gentle local heating Activate_Mg->Initiation_Technique Done Success Successful Reaction Initiation_Technique->Success Initiated Wurtz_Coupling Control Wurtz Coupling: - Slow, dropwise addition - Maintain gentle reflux Side_Reactions->Wurtz_Coupling Oxygen_Exposure Prevent Oxygen Exposure: - Maintain inert atmosphere - Use sealed apparatus Side_Reactions->Oxygen_Exposure Wurtz_Coupling->Success Controlled Oxygen_Exposure->Success Controlled Grignard_Mechanism Grignard Reagent Formation and Reaction cluster_formation Formation cluster_reaction Reaction with Electrophile ArylHalide 2-Bromo-4-chloro- 1-isopropoxybenzene Grignard Aryl-MgBr ArylHalide->Grignard + Mg(0) / THF Mg Mg(0) Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate + Electrophile Electrophile Electrophile (e.g., Ketone) Electrophile->Intermediate Product Final Product (e.g., Tertiary Alcohol) Intermediate->Product + H₃O⁺ workup

Caption: The two-stage process of Grignard reagent formation followed by its reaction with an electrophile.

References

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]

  • Reddit r/Chempros. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 10.6: Reactions of Alkyl Halides - Grignard Reagents. Retrieved from [Link]

  • ResearchGate. (2014, March 6). Does anyone know the best way to activate magnesium for the grignard reagent?. Retrieved from [Link]

  • ACS Publications. (n.d.). The Grignard Reagents. Organometallics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1-norbornanecarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2013, October 4). How do Grignard Activating Reagents work?. Retrieved from [Link]

  • University of California, Irvine. (n.d.). 25. The Grignard Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • ECHEMI. (n.d.). *Does

Technical Support Center: Synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific Williamson ether synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Introduction: The Synthetic Pathway

The synthesis of this compound typically proceeds via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide generated from 2-bromo-4-chlorophenol attacks an isopropyl halide, most commonly 2-bromopropane or 2-iodopropane, to form the desired aryl ether.

While seemingly straightforward, this reaction is susceptible to several competing pathways and side reactions that can significantly impact yield and purity. This guide will address the most common issues in a question-and-answer format, providing both theoretical explanations and practical troubleshooting protocols.

Core Reaction Workflow

The expected reaction follows an S(_N)2 mechanism. The process begins with the deprotonation of the starting phenol to form a more nucleophilic phenoxide, which then attacks the secondary carbon of the isopropyl halide.

Williamson Ether Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol 2-Bromo-4-chlorophenol Phenoxide Potassium 2-bromo-4-chlorophenoxide Phenol->Phenoxide + Base Base Base (e.g., K₂CO₃) IsopropylHalide Isopropyl Halide (e.g., 2-Bromopropane) Product This compound Byproduct KX (e.g., KBr) Phenoxide_ref->Product + Isopropyl Halide

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Low or No Product Formation

Question: I've run the reaction, but my TLC/GC-MS analysis shows mostly unreacted 2-bromo-4-chlorophenol. What could be the problem?

Answer: This is a common issue and usually points to inefficient formation of the phenoxide nucleophile or issues with the alkylating agent.

Causality & Expert Insights:

The acidity of the phenolic proton in 2-bromo-4-chlorophenol is increased by the electron-withdrawing effects of the halogen substituents. However, a sufficiently strong base is still required to ensure complete deprotonation and generate the phenoxide in a high enough concentration to drive the reaction forward. While phenols are more acidic than aliphatic alcohols, incomplete deprotonation is a frequent cause of low conversion.[1]

Troubleshooting Steps:

  • Base Selection and Stoichiometry:

    • Verify Base Strength: For halogenated phenols, moderately strong inorganic bases are typically sufficient. Potassium carbonate (K₂CO₃) is a common and effective choice.[2][3] If you are using a weaker base like sodium bicarbonate, it may not be strong enough for complete deprotonation.

    • Ensure Anhydrous Conditions: If using a highly reactive base like sodium hydride (NaH), ensure your solvent and glassware are scrupulously dry. Any moisture will quench the hydride, rendering it ineffective.

    • Check Stoichiometry: Use at least a stoichiometric equivalent of the base, and often a slight excess (1.1-1.5 equivalents) is beneficial to ensure complete deprotonation of the phenol.

  • Reaction Temperature:

    • The Williamson ether synthesis typically requires heating.[1] A common temperature range is 50-100 °C. If the reaction is run at room temperature, the activation energy for the S(_N)2 reaction may not be overcome.

  • Alkylating Agent Reactivity:

    • The reactivity of the isopropyl halide is critical. The order of reactivity for the leaving group is I > Br > Cl.[4] If you are using 2-chloropropane, the reaction will be significantly slower than with 2-bromopropane or 2-iodopropane. Consider switching to a more reactive halide.

ParameterRecommendationRationale
Base K₂CO₃, Cs₂CO₃Sufficiently basic for phenols, easy to handle.[5]
Solvent Acetone, DMF, AcetonitrilePolar aprotic solvents that solvate the cation, leaving a reactive "naked" phenoxide.[6]
Temperature 60-80 °C (refluxing acetone)Provides sufficient energy for the S(_N)2 reaction without excessively favoring elimination.
Alkylating Agent 2-Bromopropane or 2-IodopropaneBetter leaving groups than chloride, leading to faster reaction rates.[4]
Issue 2: Significant Formation of an Alkene Byproduct (Propene)

Question: My reaction mixture contains a significant amount of a byproduct that I've identified as propene (or its derivatives). How can I minimize this?

Answer: The formation of propene is a classic side reaction in Williamson ether synthesis when using secondary alkyl halides, arising from a competing E2 elimination pathway.[7]

Causality & Expert Insights:

The phenoxide ion is not only a good nucleophile but also a reasonably strong base. When it reacts with a secondary alkyl halide like 2-bromopropane, it can either attack the carbon atom bearing the bromine (S(_N)2) or abstract a proton from an adjacent carbon (E2), leading to the formation of an alkene.[8]

SN2_vs_E2 cluster_0 Desired Pathway cluster_1 Side Reaction Start Phenoxide + 2-Bromopropane SN2 SN2 Attack Start->SN2 E2 E2 Elimination Start->E2 Ether Aryl Isopropyl Ether SN2->Ether Alkene Propene E2->Alkene

Caption: Competing S(_N)2 and E2 pathways.

Troubleshooting Steps:

  • Control Reaction Temperature:

    • Elimination reactions generally have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures. Running the reaction at the lower end of the effective temperature range can favor the S(_N)2 pathway.

  • Choice of Base and Solvent:

    • While a strong base is needed to form the phenoxide, using a very strong, bulky base to deprotonate the phenol followed by the addition of the alkyl halide can sometimes exacerbate the elimination. A moderately strong, non-bulky base like K₂CO₃ is often a good compromise.

    • Polar aprotic solvents like DMF and acetonitrile are generally preferred for S(_N)2 reactions as they do not solvate the nucleophile as strongly as protic solvents, making it more reactive.[9]

  • Consider the Alkylating Agent:

    • While you are constrained to using an isopropyl group, be aware that the nature of the leaving group can have a minor effect. In some cases, using a tosylate (p-toluenesulfonate) as the leaving group instead of a halide can alter the S(_N)2/E2 ratio.

Issue 3: Presence of C-Alkylated Byproducts

Question: I've isolated my product, but NMR analysis suggests the presence of isomers where the isopropyl group is attached directly to the aromatic ring. What is happening?

Answer: This is due to the ambident nature of the phenoxide nucleophile, which can lead to competing C-alkylation.[10]

Causality & Expert Insights:

The negative charge of the phenoxide ion is delocalized through resonance onto the ortho and para positions of the aromatic ring. This creates alternative nucleophilic sites on the carbon atoms of the ring. While O-alkylation is generally kinetically favored, C-alkylation can become a significant side reaction under certain conditions.[11]

O_vs_C_Alkylation Phenoxide 2-Bromo-4-chlorophenoxide (Resonance Structures) O_Attack O-Alkylation (Kinetic Product) Phenoxide->O_Attack Attack at Oxygen C_Attack C-Alkylation (Thermodynamic Product) Phenoxide->C_Attack Attack at Ring Carbon

Caption: O-Alkylation versus C-Alkylation of the phenoxide.

Troubleshooting Steps:

  • Solvent Choice:

    • The choice of solvent plays a crucial role in directing the regioselectivity of the alkylation. Polar aprotic solvents such as DMF, DMSO, or acetone generally favor O-alkylation.[12] Protic solvents can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms of the ring more accessible for attack, thus favoring C-alkylation.

  • Counter-ion:

    • The nature of the cation associated with the phenoxide can also influence the O/C alkylation ratio. Larger, "softer" cations like potassium (K⁺) or cesium (Cs⁺) tend to favor O-alkylation as they coordinate less tightly with the oxygen atom of the phenoxide. Smaller, "harder" cations like lithium (Li⁺) can chelate more strongly with the oxygen, potentially increasing the propensity for C-alkylation.

Issue 4: Potential for Halogen Exchange

Question: My starting material has both bromine and chlorine. Is there a risk of these halogens being displaced or exchanged during the reaction?

Answer: Under typical Williamson ether synthesis conditions with a moderate base like K₂CO₃, the aromatic halogens (bromo and chloro) are generally stable and unreactive towards nucleophilic aromatic substitution (S(_N)Ar).

Causality & Expert Insights:

S(_N)Ar reactions typically require either very harsh conditions or the presence of strong electron-withdrawing groups (like a nitro group) ortho or para to the halogen to activate the ring towards nucleophilic attack.[2] The isopropoxy group being formed is an electron-donating group, which would further deactivate the ring towards S(_N)Ar. Therefore, displacement of the bromine or chlorine on the aromatic ring by the phenoxide or other nucleophiles present is highly unlikely under these conditions.

However, it is good practice to use the mildest effective conditions (temperature, base strength) to minimize any potential for unforeseen side reactions.

Purification Protocols

Issue 5: Difficulty in Purifying the Final Product

Question: My crude product is an oil and is difficult to purify. What are the recommended purification methods?

Answer: The expected product, this compound, is likely to be a liquid or a low-melting solid. Purification can typically be achieved by column chromatography or, if it solidifies, recrystallization.

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most reliable method for separating the desired ether from unreacted phenol, C-alkylated byproducts, and any other non-volatile impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane.[13] The desired product, being an ether, is moderately polar and should elute after non-polar impurities but before the more polar unreacted phenol.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Typical Mobile Phase Systems:

  • Hexane/Ethyl Acetate gradient (e.g., 0% to 10% ethyl acetate)

  • Hexane/Dichloromethane gradient

Protocol 2: Recrystallization (if the product is a solid)

If the purified product is a solid at room temperature, recrystallization can be an effective final purification step.

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexane, ethanol, methanol, isopropanol) and solvent mixtures (e.g., ethanol/water, hexane/ethyl acetate) to find a system where the product is soluble when hot but sparingly soluble when cold.[14]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Column chromatography. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2012). Mechanism of the E2 Reaction. [Link]

  • Chemistry LibreTexts. (2023). A. Elimination from 2-Bromopropane. [Link]

  • ResearchGate. (2015). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • University of Calgary. (n.d.). ORGANIC CHEMISTRY I – PRACTICE EXERCISE Elimination Reactions and Alkene Synthesis. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Chemguide. (n.d.). elimination from 2-bromopropane to give propene. [Link]

  • ACS Publications. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. [Link]

  • ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. [Link]

  • White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. [Link]

  • Chem-Station Int. Ed. (2014). Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chemistry Steps. (n.d.). The E2 Reaction Mechanism. [Link]

  • Books Gateway. (2024). Synthetic Methods for Alkyl Aryl Ethers.
  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

  • ResearchGate. (n.d.). Figure 2. E2 elimination reaction of 2-bromopropane to propene depicted.... [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • PMC - NIH. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

  • PMC - NIH. (2023). K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). [Link]

  • Reddit. (n.d.). Potassium carbonate as a base. [Link]

  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • YouTube. (2015). Organic Chemistry - E2 Elimination - Problem Solving. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Royal Society of Chemistry. (n.d.). Halogen–magnesium exchange on unprotected aromatic and heteroaromatic carboxylic acids. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (2016). Influence of the pH of mobile phase on the capacity factor of some.... [Link]

  • ResearchGate. (2010). ChemInform Abstract: Synthesis of Aryl Ethers via a Sulfonyl Transfer Reaction.. [Link]

  • Reddit. (2022). Potassium carbonate as a base. [Link]

  • ResearchGate. (2011). 37. Differential reaction energy profiles for O versus C alkylation of.... [Link]

  • University of California, Irvine. (n.d.). recrystallization-2.doc.pdf. [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of novel bromo, chloro, methoxy, and methyl ring-disubstituted isobutyl phenylcyanoacrylates. [Link]

  • ChemistryViews. (2012). C- or O-Alkylation?. [Link]

  • BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]

  • YouTube. (2020). C Alkylation and O alkylation|Thermodynamic and kinetic stability. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PMC - NIH. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

Sources

Technical Support Center: Purification of Crude 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of crude 2-Bromo-4-chloro-1-isopropoxybenzene. This document offers a comprehensive resource to address common challenges encountered during the isolation and purification of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the likely synthetic route for this compound and what are the expected impurities?

A1: The most probable synthetic route is the Williamson ether synthesis, involving the reaction of 2-bromo-4-chlorophenol with an isopropyl halide (e.g., 2-bromopropane or 2-chloropropane) in the presence of a base.[1]

Expected Impurities:

  • Unreacted Starting Materials: 2-Bromo-4-chlorophenol.

  • Side-Reaction Products: Isopropenyl benzene (from elimination of the isopropyl halide), and potentially C-alkylated isomers of the product.

  • Residual Base and Solvents: Inorganic salts from the base and residual reaction solvent.

Q2: My final product has a persistent yellow or brownish tint. What is the likely cause and how can I remove it?

A2: Colored impurities often arise from phenolic starting materials, which can oxidize to form colored quinone-type structures. Trace amounts of these highly colored byproducts can be difficult to remove. Treatment with activated charcoal during the recrystallization process is often effective at adsorbing these colored impurities.

Q3: After purification, my NMR spectrum shows broad peaks or unexpected signals. What could be the issue?

A3: Broad peaks can indicate the presence of paramagnetic impurities or slow chemical exchange. Unexpected signals could be due to residual solvents, unreacted starting materials, or isomeric impurities. A thorough analysis of the crude reaction mixture by TLC or GC-MS before purification can help identify potential contaminants. Comparing the spectrum to known spectra of the starting materials is also a crucial first step.[2][3]

Q4: What are the primary safety concerns when handling this compound and its precursors?

A4: 2-Bromo-4-chlorophenol is harmful if swallowed or in contact with skin, and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Isopropyl halides are flammable and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5]

Troubleshooting Guide

Issue 1: Low Yield of Crystalline Product After Recrystallization

Potential Cause: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but completely at an elevated temperature.[6] If the compound is too soluble at room temperature, recovery will be low.

Troubleshooting Workflow:

Caption: Decision workflow for troubleshooting low recrystallization yield.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place a small amount (10-20 mg) of the crude this compound into several small test tubes.

  • To each tube, add a few drops of a different solvent from the table below, starting with the less polar options.

  • Observe the solubility at room temperature.

  • If insoluble, gently heat the test tube and observe if the solid dissolves.

  • If it dissolves when hot, allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

  • The ideal solvent will show low solubility at room temperature and high solubility when hot, with good crystal formation upon cooling.[6]

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemPolarityRationale
Hexane / HeptaneNon-polarGood starting point for non-polar to moderately polar compounds.
Hexane / Ethyl AcetateNon-polar / Polar AproticA versatile solvent pair allowing for fine-tuning of polarity.[7]
Methanol / WaterPolar ProticCan be effective if the compound has some hydrogen bonding capability.
IsopropanolPolar Protic"Like dissolves like" principle may apply.
Issue 2: Co-elution of Impurities During Column Chromatography

Potential Cause: The polarity of the mobile phase may not be optimal to achieve good separation between the product and impurities with similar polarities.

Troubleshooting Workflow:

Caption: Troubleshooting poor separation in column chromatography.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Optimization: Use thin-layer chromatography (TLC) to determine the optimal solvent system. A good starting point is a mixture of hexane and ethyl acetate.[8] Adjust the ratio to achieve an Rf value of approximately 0.3 for the desired product.

  • Column Packing: Dry pack the column with silica gel, then flush with the initial, least polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the initial mobile phase) and load it onto the column.

  • Elution: Begin with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding more of the polar co-solvent (e.g., ethyl acetate). Collect fractions and analyze by TLC to identify those containing the pure product.

Table 2: Example Gradient for Flash Column Chromatography

StepHexane (%)Ethyl Acetate (%)Purpose
11000Elute non-polar impurities.
2982Begin eluting the product.
3955Elute the bulk of the product.
49010Elute any remaining product.
58020Elute more polar impurities.

Purity Assessment

Analytical Method Selection:

The choice of analytical method depends on the available instrumentation and the specific information required.

Table 3: Comparison of Analytical Methods for Purity Assessment

MethodPrincipleAdvantagesDisadvantages
GC-MS Separation by boiling point and polarity, detection by mass-to-charge ratio.High sensitivity, provides structural information of impurities.Not suitable for non-volatile or thermally labile compounds.
HPLC Separation by partitioning between a mobile and stationary phase.High resolution, suitable for a wide range of compounds.May require method development to find optimal conditions.[9]
NMR Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can be quantitative.Lower sensitivity compared to GC-MS and HPLC.

Experimental Protocol: GC-MS Analysis

  • Column: A standard non-polar column (e.g., DB-5ms) is a good starting point.

  • Injector Temperature: 250 °C

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

  • Mass Spectrometer: Scan from m/z 40 to 450.

  • Expected Fragmentation: Look for the molecular ion peak and characteristic isotopic patterns for bromine and chlorine. Aromatic ethers often show fragmentation at the β-bond to the aromatic ring.[10]

Experimental Protocol: HPLC Analysis

  • Column: A C18 reversed-phase column is recommended.

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for halogenated aromatic compounds.[9]

    • A: Water

    • B: Acetonitrile

  • Gradient: Start with a higher percentage of water and gradually increase the acetonitrile concentration.

  • Detector: UV detection at a wavelength where the compound has significant absorbance (e.g., 225 nm).

References

  • PubChem. 2-Bromo-4-chlorophenol. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. [Link]

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  • Google Patents.
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  • YouTube. GCMS 3 Fragmentation Patterns. [Link]

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  • Recrystallization. [Link]

  • ResearchGate. Optimization of the HPLC separation of aromatic groups in petroleum fractions. [Link]

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Preventing byproduct formation in 2-Bromo-4-chloro-1-isopropoxybenzene reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and minimize byproduct formation. Our approach is rooted in a deep understanding of the underlying reaction mechanisms to empower you to optimize your experimental outcomes.

I. Understanding the Synthesis: A Two-Step Approach

The synthesis of this compound is typically achieved in two key steps:

  • Williamson Ether Synthesis: Formation of the starting material, 4-chloro-1-isopropoxybenzene, from 4-chlorophenol and an isopropyl halide.

  • Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring of 4-chloro-1-isopropoxybenzene.

Each of these steps presents unique challenges and potential for byproduct formation. This guide will address each in detail.

II. Troubleshooting Guide: Williamson Ether Synthesis of 4-chloro-1-isopropoxybenzene

This first step, while seemingly straightforward, can be prone to side reactions that reduce the yield and purity of your desired ether.

Q1: My yield of 4-chloro-1-isopropoxybenzene is low, and I'm observing the formation of a gaseous byproduct. What is happening and how can I prevent it?

A1: The likely culprit is a competing E2 elimination reaction.

The Williamson ether synthesis is an S(_N)2 reaction where the 4-chlorophenoxide ion acts as a nucleophile, attacking the isopropyl halide. However, because isopropyl halides are secondary halides, they are susceptible to E2 elimination, especially in the presence of a strong base like the phenoxide. This elimination reaction produces propene gas, which can be observed as bubbling in the reaction mixture.[1]

Causality: The 4-chlorophenoxide is not only a good nucleophile but also a reasonably strong base. When it removes a proton from the carbon adjacent to the halogen-bearing carbon on the isopropyl group, an elimination reaction occurs, leading to the formation of propene and reducing the amount of isopropyl halide available for the desired S(_N)2 reaction.

Troubleshooting Strategies:

  • Choice of Isopropyl Halide: Use isopropyl bromide or iodide instead of isopropyl chloride. Bromide and iodide are better leaving groups, which can favor the S(_N)2 pathway to some extent.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible. Elimination reactions often have a higher activation energy than substitution reactions and are therefore more favored at higher temperatures.[1]

  • Choice of Base: While you need a base to deprotonate the 4-chlorophenol, using a very strong, non-nucleophilic base to first generate the phenoxide, followed by the addition of the isopropyl halide at a controlled temperature, can sometimes improve the yield of the ether.

  • Solvent Selection: Aprotic polar solvents are known to favor S(_N)2 reactions.[2] Consider using solvents like DMF or DMSO.

Q2: I've noticed an additional, unexpected peak in my GC-MS analysis of the crude product from the Williamson ether synthesis. What could it be?

A2: You may be observing C-alkylation of the 4-chlorophenoxide.

While O-alkylation to form the ether is the major pathway, a minor side reaction can be C-alkylation, where the isopropyl group attaches directly to the aromatic ring. This is a less common but known side reaction with phenoxides.[1]

Mechanism: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, under certain conditions, a small amount of C-alkylation can occur, leading to the formation of isopropyl-substituted 4-chlorophenols.

Mitigation Strategies:

  • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Protic solvents can solvate the oxygen atom of the phenoxide, making it less nucleophilic and potentially increasing the proportion of C-alkylation. Aprotic polar solvents generally favor O-alkylation.

  • Counter-ion: The nature of the cation (e.g., Na+, K+) can also play a role, although this is a more subtle effect.

III. Troubleshooting Guide: Electrophilic Aromatic Bromination of 4-chloro-1-isopropoxybenzene

The bromination of 4-chloro-1-isopropoxybenzene is a classic example of electrophilic aromatic substitution on a substituted benzene ring. The key to a successful reaction lies in controlling the regioselectivity.

Q3: My final product is a mixture of isomers. How can I increase the selectivity for this compound?

A3: Understanding the directing effects of the substituents is crucial for controlling isomer formation.

The starting material, 4-chloro-1-isopropoxybenzene, has two substituents on the benzene ring: a chloro group and an isopropoxy group. Both of these are ortho, para-directing groups. However, the isopropoxy group is a strongly activating group, while the chloro group is a deactivating group. In electrophilic aromatic substitution, the more activating group generally controls the position of the incoming electrophile.

  • Isopropoxy group (-O-iPr): Activating and ortho, para-directing.

  • Chloro group (-Cl): Deactivating but ortho, para-directing.

The positions ortho to the strongly activating isopropoxy group are C2 and C6. Since C4 is already substituted with the chloro group, the incoming bromine will be directed to the C2 and C6 positions. Due to the steric bulk of the isopropoxy group, substitution at the C2 position is electronically and sterically favored, leading to the desired product, this compound. However, some bromination may occur at the position ortho to the chloro group and meta to the isopropoxy group (C3), leading to the formation of 3-Bromo-4-chloro-1-isopropoxybenzene as a minor isomer.

Strategies to Enhance Regioselectivity:

  • Choice of Brominating Agent: Milder brominating agents can sometimes lead to higher selectivity. Consider using N-bromosuccinimide (NBS) in the presence of a proton source instead of elemental bromine.

  • Reaction Temperature: Lowering the reaction temperature can often improve the selectivity of electrophilic aromatic substitution reactions.[3] Running the reaction at 0°C or even lower may reduce the formation of the minor isomer.

  • Catalyst: The choice of Lewis acid catalyst (if used) can also influence the isomer ratio. Experiment with different catalysts (e.g., FeCl₃, AlCl₃, I₂) to find the optimal conditions for your desired product.

Q4: I am observing di-brominated byproducts in my reaction mixture. How can I prevent this?

A4: Over-bromination is a common issue with highly activated aromatic rings.

The isopropoxy group is a strong activating group, making the aromatic ring highly susceptible to electrophilic attack. If the reaction conditions are too harsh or if an excess of the brominating agent is used, a second bromine atom can be added to the ring, leading to the formation of di-bromo-4-chloro-1-isopropoxybenzene isomers.

Preventative Measures:

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use no more than one equivalent of bromine or NBS. A slight sub-stoichiometric amount might be beneficial to ensure all of it is consumed before di-bromination occurs.

  • Slow Addition: Add the brominating agent slowly to the reaction mixture. This maintains a low concentration of the electrophile at any given time, disfavoring the second bromination.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material has been consumed to prevent further reaction.

Q5: My reaction has stalled, or the conversion to the brominated product is very low. What could be the reason?

A5: Incomplete reaction can be due to several factors related to the reagents and reaction conditions.

  • Inactive Brominating Agent: Ensure that your brominating agent is fresh and active. Bromine can be lost due to evaporation, and NBS can decompose over time.

  • Insufficient Activation: If you are using a Lewis acid catalyst, ensure it is anhydrous and active. Moisture can deactivate many Lewis acids.

  • Low Temperature: While low temperatures can improve selectivity, they also slow down the reaction rate. You may need to find a balance between selectivity and a reasonable reaction time.

  • Solvent Effects: The choice of solvent can impact the reaction rate. Halogenated solvents like dichloromethane or carbon tetrachloride are common. Ensure your starting material is fully dissolved.

IV. Frequently Asked Questions (FAQs)

Q6: What is the expected major product of the bromination of 4-chloro-1-isopropoxybenzene and why?

A6: The expected major product is This compound .

The isopropoxy group is a much stronger activating group than the deactivating chloro group. Therefore, the isopropoxy group will direct the incoming bromine electrophile to its ortho positions (C2 and C6). The C2 position is favored due to a combination of electronic and steric factors.

Q7: What are the most common byproducts to expect in the synthesis of this compound?

A7: The most common byproducts are:

  • From the Williamson Ether Synthesis: Propene (from E2 elimination).

  • From the Bromination:

    • Isomeric byproduct: 3-Bromo-4-chloro-1-isopropoxybenzene.

    • Over-bromination byproduct: Di-bromo-4-chloro-1-isopropoxybenzene isomers.

Q8: Can the ether linkage be cleaved under the bromination conditions?

A8: Cleavage of the aryl-isopropyl ether bond is a possibility, especially if strongly acidic conditions are used for an extended period.[4][5] This would lead to the formation of 2-bromo-4-chlorophenol and isopropyl bromide. To minimize this, use the mildest possible acidic conditions and monitor the reaction time carefully. If acidic conditions are not necessary for your chosen brominating agent, it is best to avoid them.

Q9: What are some recommended methods for purifying the final product and removing isomeric impurities?

A9: The separation of isomers can be challenging due to their similar physical properties. The following techniques can be employed:

  • Fractional Distillation: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective purification method.

  • Column Chromatography: This is a very effective method for separating isomers. A silica gel column with a non-polar eluent system (e.g., hexanes/ethyl acetate) can be used to separate the desired 2-bromo isomer from other byproducts.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a powerful purification technique.

V. Experimental Protocols and Data

Protocol 1: Williamson Ether Synthesis of 4-chloro-1-isopropoxybenzene
  • To a solution of 4-chlorophenol (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF), add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add isopropyl bromide (1.2 eq) dropwise to the mixture.

  • Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture, and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Protocol 2: Bromination of 4-chloro-1-isopropoxybenzene
  • Dissolve 4-chloro-1-isopropoxybenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane or acetic acid).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the reaction mixture with stirring.

  • Maintain the temperature at 0 °C and monitor the reaction by TLC or GC.

  • Once the starting material is consumed, quench the reaction by adding a solution of sodium thiosulfate to remove any excess bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Recommendation for Williamson Ether Synthesis Recommendation for Bromination
Temperature Moderate (60-80 °C) to balance reaction rate and minimize elimination.Low (0 °C) to enhance regioselectivity.
Solvent Aprotic polar (e.g., DMF, DMSO) to favor S(_N)2.Halogenated (e.g., CH₂Cl₂) or acetic acid.
Reagents Isopropyl bromide or iodide; K₂CO₃ or other suitable base.Bromine or NBS; consider a mild Lewis acid catalyst if necessary.
Key to Success Minimize E2 elimination.Control regioselectivity and prevent over-bromination.

VI. Visualizing the Pathways

Diagram 1: Synthesis and Byproduct Formation

Overall Synthesis and Potential Byproducts A 4-Chlorophenol C 4-chloro-1-isopropoxybenzene (Intermediate) A->C Williamson Ether Synthesis (SN2) B Isopropyl Halide B->C E Propene (Elimination Byproduct) B->E E2 Elimination D This compound (Desired Product) C->D Electrophilic Bromination F 3-Bromo-4-chloro-1-isopropoxybenzene (Isomeric Byproduct) C->F Electrophilic Bromination G Di-bromo Byproducts (Over-bromination) D->G Further Bromination H Bromine (Br2) or NBS H->D H->F

Caption: Synthetic pathway to this compound and major byproducts.

Diagram 2: Troubleshooting Logic for Low Bromination Yield

Troubleshooting Low Yield in Bromination start Low Yield of Desired 2-Bromo Isomer check_isomers Isomeric byproducts observed? start->check_isomers check_overbromination Di-brominated byproducts observed? start->check_overbromination check_sm Unreacted starting material observed? start->check_sm sol_isomers Optimize for Regioselectivity: - Lower temperature - Milder brominating agent check_isomers->sol_isomers Yes sol_overbromination Prevent Over-bromination: - Control stoichiometry - Slow addition of bromine check_overbromination->sol_overbromination Yes sol_sm Address Incomplete Reaction: - Check reagent activity - Optimize temperature/catalyst check_sm->sol_sm Yes

Caption: A decision tree for troubleshooting low yields in the bromination step.

VII. References

  • Organic Syntheses Procedure. Benzene, 1-bromo-2-chloro. Available at: [Link]

  • PubChem. 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Available at: [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Available at: [Link]

  • Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]

  • Filo. \mathrm{B}{\mathrm{B}} \quad (Batch bromination of p-chlorophenyl isoprop.. Available at: [Link]

  • PubMed. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • TopSCHOLAR. Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. Available at: [Link]

  • Thieme Chemistry. Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols. Available at: [Link]

  • Brainly. [FREE] Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. Part 1. Available at: [Link]

  • Chromatography Forum. Separation of Bromodichlorobenzene isomers. Available at: [Link]

  • Master Organic Chemistry. Intramolecular Friedel-Crafts Reactions. Available at: [Link]

  • ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. Available at: [Link]

  • PubMed Central. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • Chemistry LibreTexts. Williamson Ether Synthesis. Available at: [Link]

  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Available at: [Link]

  • MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

  • YouTube. Regioselectivity in Radical Bromination in Organic Chemistry. Available at: [Link]

  • Chemistry Steps. Friedel-Crafts Alkylation with Practice Problems. Available at: [Link]

  • OpenStax. 16.10 Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • YouTube. How to make BROMOBENZENE. Available at: [Link]

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  • Filo. How can I draw all possible stereoisomers for 2-bromo-4-chlorohexane?.. Available at: [Link]

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  • ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]

  • ResearchGate. Separation of chloro-substituted and bromo-substituted styrene oxide by chiral GC. Available at: [Link]

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  • Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Available at:

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Technical Support Center: A Guide to Optimizing the Synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the yield and purity of this valuable intermediate. We will move beyond simple procedural outlines to delve into the mechanistic rationale behind key experimental choices, providing you with the insights needed to troubleshoot and optimize your reaction effectively.

The primary route to synthesizing this compound is the Williamson ether synthesis, a robust and well-established method.[1][2] This SN2 reaction involves the deprotonation of 2-Bromo-4-chlorophenol to its corresponding phenoxide, which then acts as a nucleophile to attack an isopropyl electrophile.[3][4] While straightforward in principle, the reaction is often plagued by competing pathways and suboptimal conditions that can significantly depress yields. This guide provides a structured approach to identifying and resolving these common issues.

Section 1: Troubleshooting Guide for Low Yield

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction is slow or incomplete, with significant recovery of the starting 2-Bromo-4-chlorophenol. What are the likely causes?

A: An incomplete reaction is typically traced back to inefficient formation or reaction of the phenoxide nucleophile. Consider the following factors:

  • Inadequate Deprotonation: The pKa of a phenol is approximately 10. For deprotonation to be effective and essentially irreversible, the base used should have a conjugate acid with a much higher pKa.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): While often effective, carbonate bases can be slow and may not achieve complete deprotonation, leading to an equilibrium that leaves unreacted phenol.[4] The presence of electron-withdrawing groups (bromo- and chloro-) on the phenol increases its acidity, making these bases more viable than for simple phenols.[5]

    • Strong Bases (e.g., NaH, KH): Hydride bases provide rapid and irreversible deprotonation, driving the reaction forward.[3][4] If using a strong base and still seeing incomplete conversion, your base may have degraded due to improper storage, or your solvent may contain residual water, which quenches the base.

  • Solvent Choice: The rate of an SN2 reaction is highly dependent on the solvent.[1]

    • Protic Solvents (e.g., ethanol, water): These solvents will solvate the phenoxide ion, creating a "solvent cage" that sterically hinders its ability to act as a nucleophile and significantly slows the reaction.

    • Aprotic Polar Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred solvents as they solvate the cation (e.g., Na⁺ or K⁺) but leave the phenoxide nucleophile "naked" and highly reactive, thus accelerating the SN2 reaction.[1]

  • Low Temperature: Like most reactions, the Williamson ether synthesis requires a certain activation energy. Typical temperatures range from 50 to 100 °C.[1] If your reaction is proceeding too slowly at room temperature, gentle heating is recommended.

Q2: I'm observing gas evolution (likely propylene) and my yield is poor. What is the cause and how can I prevent it?

A: This is a classic sign that the competing E2 elimination reaction is dominating over the desired SN2 substitution. The isopropylating agent (e.g., 2-bromopropane or 2-iodopropane) is a secondary alkyl halide, which is particularly susceptible to elimination, especially in the presence of a strong, sterically hindered base.[2][4]

  • Mechanism: Instead of attacking the electrophilic carbon (SN2 pathway), the base (or the phenoxide itself, if it's sufficiently basic and hindered) abstracts a proton from a beta-carbon on the isopropyl group, leading to the formation of a double bond (propylene) and elimination of the halide.

  • Mitigation Strategies:

    • Choice of Base: Avoid overly strong or bulky bases if elimination is a problem. A moderately strong, non-hindered base like potassium carbonate in acetone can favor the SN2 pathway.[5]

    • Reaction Temperature: Higher temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Alkylating Agent: While 2-bromopropane is common, using an alkylating agent with a better leaving group, such as isopropyl tosylate, can sometimes favor the SN2 reaction at lower temperatures.

Q3: My crude ¹H NMR shows multiple aromatic products, leading to a difficult purification. What are these byproducts?

A: Besides unreacted starting material, a common byproduct in phenoxide alkylation is the C-alkylated isomer.

  • O- vs. C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated ortho/para positions on the aromatic ring. While O-alkylation is usually thermodynamically favored, C-alkylation can occur under certain conditions, leading to the formation of 2-bromo-4-chloro-6-isopropylphenol.

  • Controlling Selectivity:

    • Solvent: As discussed, polar aprotic solvents (DMF, DMSO) favor O-alkylation.

    • Counter-ion: The nature of the cation (from the base) can influence the reaction.

    • Phase-Transfer Catalysis: Using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly improve the yield of O-alkylation.[1] The PTC transports the phenoxide ion into the organic phase, where it is less solvated and more reactive, often leading to cleaner reactions at lower temperatures.[4]

Section 2: Frequently Asked Questions (FAQs)

Q: Which base is definitively the best for this synthesis?

A: There is no single "best" base; the choice is a trade-off.

  • Sodium Hydride (NaH): Offers fast, irreversible deprotonation but increases the risk of E2 elimination and requires strictly anhydrous conditions.[3]

  • Potassium Carbonate (K₂CO₃): A safer, easier-to-handle base that often gives cleaner reactions with less elimination, though it may require longer reaction times or higher temperatures.[5] It is particularly effective in polar aprotic solvents like acetone or DMF.[5]

Q: What is the ideal alkylating agent: 2-bromopropane, 2-iodopropane, or something else?

A: The choice depends on reactivity and cost.

  • 2-bromopropane: Cost-effective and commonly used.

  • 2-iodopropane: More reactive than 2-bromopropane because iodide is a better leaving group. This allows for milder reaction conditions (lower temperature), which can help suppress the E2 elimination side reaction. However, it is more expensive.

  • Isopropyl tosylate/mesylate: Excellent leaving groups make these highly reactive, but they are more expensive and must be prepared separately.[2]

Q: How can I effectively monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • Procedure: Spot the starting phenol, the alkylating agent, and the co-spotted reaction mixture on a silica gel plate.

  • Eluent: A non-polar eluent system like 10-20% ethyl acetate in hexanes is a good starting point.

  • Visualization: The starting phenol is polar and will have a low Rf value. The product, being an ether, is much less polar and will have a significantly higher Rf. The reaction is complete when the phenol spot is no longer visible in the reaction mixture lane.

Q: What is the recommended purification method for the final product?

A:

  • Work-up: After the reaction is complete, a standard aqueous work-up is performed. This typically involves quenching the reaction, extracting the product into an organic solvent (like ethyl acetate or dichloromethane), washing with a dilute base (e.g., 1M NaOH) to remove any unreacted phenol, and then washing with brine.

  • Purification:

    • Flash Column Chromatography: This is the most reliable method for achieving high purity. A silica gel column with a hexane/ethyl acetate gradient is typically effective.

    • Distillation: If the product is a liquid and the byproducts have sufficiently different boiling points, vacuum distillation can be an effective purification method on a larger scale.

Section 3: Optimized Protocol & Data

Optimized Protocol: High-Yield Synthesis via Phase-Transfer Catalysis

This protocol is designed to maximize O-alkylation and minimize side reactions.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Bromo-4-chlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and tetrabutylammonium bromide (TBAB, 0.1 eq).

  • Solvent Addition: Add anhydrous acetonitrile or acetone as the solvent.

  • Reagent Addition: Add 2-iodopropane (1.5 eq) to the mixture. Using a slight excess of the alkylating agent ensures the reaction goes to completion.

  • Reaction: Heat the mixture to a gentle reflux (around 60-80°C, depending on the solvent) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC every 1-2 hours until the starting phenol is completely consumed (typically 4-8 hours).

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with 1M NaOH (2x) to remove any trace phenol, followed by water (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel to obtain this compound as a pure compound.

Table 1: Comparison of Common Reaction Conditions
Base Solvent Alkylating Agent Typical Temp. Pros Cons
NaHAnhydrous DMF2-bromopropane25-60°CFast, complete deprotonationRequires inert atmosphere, higher risk of E2 elimination
K₂CO₃Acetone2-iodopropane60°C (Reflux)Easy to handle, lower E2 riskSlower reaction time, may not go to completion
K₂CO₃ / TBABAcetonitrile2-iodopropane80°C (Reflux)Clean reaction, high yield, good for scale-upHigher cost due to PTC and alkyl iodide

Section 4: Visual Diagrams

Reaction Pathway Diagram

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Pathways & Products Phenol 2-Bromo-4-chlorophenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide AlkylHalide 2-Iodopropane SN2_Product This compound (Desired Ether) AlkylHalide->SN2_Product E2_Product Propylene + H-Base⁺ (Elimination Byproduct) AlkylHalide->E2_Product Phenoxide->SN2_Product SN2 Attack (Favored) Phenoxide->E2_Product E2 Elimination (Competing)

Caption: The Williamson ether synthesis pathway and its competing E2 side reaction.

Troubleshooting Flowchart

G cluster_problem cluster_solution Start Low Yield Observed Problem1 High amount of starting phenol? Start->Problem1 Yes Problem2 Gas evolution? (Propylene) Start->Problem2 Yes Problem3 Complex mixture of aromatic products? Start->Problem3 Yes Sol1 1. Use stronger base (NaH) 2. Ensure anhydrous solvent 3. Increase temperature/time Problem1->Sol1 Cause: Inefficient phenoxide formation/reaction Sol2 1. Use weaker base (K₂CO₃) 2. Lower reaction temperature 3. Use alkyl iodide/tosylate Problem2->Sol2 Cause: E2 Elimination is dominant Sol3 1. Use polar aprotic solvent (DMF) 2. Add Phase-Transfer Catalyst (TBAB) 3. Purify via column chromatography Problem3->Sol3 Cause: C-Alkylation side reaction

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Google Patents.Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • Google Patents.Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. (2024). Available at: [Link]

  • PLOS ONE. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. (2015). Available at: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available at: [Link]

  • ChemRxiv. Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Available at: [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. (2025). Available at: [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-chloro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to implement or scale up this synthesis. Here, we provide not just a protocol, but a comprehensive resource built on established chemical principles and field-tested expertise. Our goal is to empower you with the knowledge to not only successfully synthesize the target molecule but also to troubleshoot and optimize the process effectively.

I. Overview of the Synthesis: The Williamson Ether Synthesis

The most direct and widely applicable method for preparing this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide generated from 2-Bromo-4-chlorophenol attacks an isopropyl halide, forming the desired ether linkage.[1][2] This SN2 reaction is a cornerstone of ether synthesis in organic chemistry.[1][3]

The overall transformation is as follows:

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products 2-Bromo-4-chlorophenol 2-Bromo-4-chlorophenol Target_Molecule This compound 2-Bromo-4-chlorophenol->Target_Molecule Williamson Ether Synthesis Isopropyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Isopropyl_Halide->Target_Molecule Base Strong Base (e.g., NaH) Base->Target_Molecule Byproduct Salt (e.g., NaBr) + H₂

Caption: General scheme of the Williamson ether synthesis for this compound.

II. Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents:

ReagentMolar Mass ( g/mol )PuritySupplier
2-Bromo-4-chlorophenol207.45>98%e.g., Sigma-Aldrich, TCI
Sodium Hydride (NaH)24.0060% dispersion in mineral oile.g., Sigma-Aldrich, Acros
2-Bromopropane122.99>98%e.g., Sigma-Aldrich, Alfa Aesar
Anhydrous Dimethylformamide (DMF)73.09>99.8%e.g., Sigma-Aldrich, Acros
Diethyl Ether74.12Anhydrouse.g., Fisher Scientific
Saturated Sodium Bicarbonate Solution--Laboratory prepared
Brine (Saturated NaCl solution)--Laboratory prepared
Anhydrous Magnesium Sulfate (MgSO₄)120.37-e.g., Fisher Scientific

Step-by-Step Procedure:

  • Preparation of the Phenoxide:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-Bromo-4-chlorophenol (1.0 eq).

    • Dissolve the phenol in anhydrous DMF (approximately 5-10 mL per gram of phenol).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add sodium hydride (1.1 eq, 60% dispersion in oil) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and a nitrogen atmosphere to prevent ignition.[4][5]

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the sodium phenoxide.

  • Ether Formation:

    • Cool the reaction mixture back to 0 °C.

    • Add 2-bromopropane (1.2 eq) dropwise via the dropping funnel over 30 minutes.

    • After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water to decompose any unreacted sodium hydride.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

    • Wash the organic layer sequentially with water, 1 M NaOH to remove any unreacted phenol, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This section addresses common issues encountered during the synthesis and provides actionable solutions.

Q1: The reaction is sluggish or does not proceed to completion.

  • Possible Cause 1: Incomplete phenoxide formation.

    • Explanation: The reaction will not proceed if the starting phenol is not fully deprotonated. The quality of the sodium hydride is crucial.[5]

    • Solution: Use fresh, high-quality sodium hydride. Ensure the reaction is conducted under strictly anhydrous conditions, as any moisture will quench the base.[6]

  • Possible Cause 2: Inactive alkyl halide.

    • Explanation: 2-Bromopropane can degrade over time.

    • Solution: Use freshly distilled or a new bottle of 2-bromopropane.

  • Possible Cause 3: Insufficient temperature.

    • Explanation: While higher temperatures can promote side reactions, an insufficient temperature may lead to a very slow reaction rate.[7]

    • Solution: Gradually increase the reaction temperature, for example, to 70-80 °C, while carefully monitoring for the formation of byproducts by TLC.

Q2: The yield is low, and a significant amount of an alkene byproduct is observed.

  • Possible Cause: Elimination (E2) competes with substitution (SN2).

    • Explanation: 2-Bromopropane is a secondary halide, which can undergo elimination in the presence of a strong, sterically unhindered base like the phenoxide.[2][8][9] This is a common side reaction in Williamson ether syntheses involving secondary halides.[1][3]

    • Solution:

      • Lower the reaction temperature: Elimination reactions have a higher activation energy than substitution reactions and are therefore more sensitive to temperature changes. Running the reaction at a lower temperature for a longer duration can favor the SN2 pathway.

      • Use a milder base: While a strong base is needed to deprotonate the phenol, using a very large excess can promote elimination. Stick to a slight excess (1.1 eq).

      • Consider an alternative isopropyl source: Using isopropyl tosylate, which has a better leaving group, may allow for milder reaction conditions, thus reducing elimination.

Q3: The product is contaminated with unreacted 2-Bromo-4-chlorophenol.

  • Possible Cause 1: Insufficient amount of base or alkylating agent.

    • Solution: Ensure accurate stoichiometry. Use a slight excess of both the base and 2-bromopropane (1.1 and 1.2 equivalents, respectively).

  • Possible Cause 2: Inefficient work-up.

    • Solution: During the work-up, a wash with a dilute aqueous base (e.g., 1 M NaOH) will effectively remove the acidic unreacted phenol from the organic layer.

Q4: C-Alkylation of the phenoxide is observed as a byproduct.

  • Possible Cause: Ambident nature of the phenoxide nucleophile.

    • Explanation: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[1] While O-alkylation is generally favored, some C-alkylation can occur, especially at higher temperatures.

    • Solution: Maintain a moderate reaction temperature (50-60 °C). Using a polar aprotic solvent like DMF generally favors O-alkylation.[8]

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Incomplete Phenoxide Formation start->cause1 cause2 Inactive Alkyl Halide start->cause2 cause3 Elimination (E2) Side Reaction start->cause3 cause4 C-Alkylation Side Reaction start->cause4 solution1a Use fresh, high-quality NaH cause1->solution1a solution1b Ensure anhydrous conditions cause1->solution1b solution2 Use fresh 2-bromopropane cause2->solution2 solution3a Lower reaction temperature cause3->solution3a solution3b Consider isopropyl tosylate cause3->solution3b solution4 Maintain moderate temperature cause4->solution4

Caption: A troubleshooting decision workflow for the synthesis.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with this synthesis?

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[5][6][10][11][12] It should be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture.

  • 2-Bromopropane: This is a highly flammable liquid and is suspected of causing reproductive defects.[13][14][15][16] It should be handled in a fume hood with appropriate gloves.

  • Dimethylformamide (DMF): DMF is a flammable liquid and is also a suspected teratogen.[17][18][19][20][21] It is readily absorbed through the skin.

Q2: Can I use a different base instead of sodium hydride?

  • Yes, other strong bases can be used. Potassium carbonate (K₂CO₃) is a milder and safer alternative, though it may require higher reaction temperatures and longer reaction times. Sodium hydroxide (NaOH) can also be used, but care must be taken to remove water, as it is often sold as an aqueous solution or pellets that absorb moisture.

Q3: What is the best solvent for this reaction?

  • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for Williamson ether syntheses as they effectively solvate the cation of the alkoxide, leaving the anion more nucleophilic.[8] DMF is a common and effective choice.[2]

Q4: How can I best monitor the progress of the reaction?

  • Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting phenol, the product, and any potential byproducts. The spots can be visualized under a UV lamp.

Q5: What are the key considerations for scaling up this reaction?

  • Heat Management: The initial deprotonation with sodium hydride is exothermic. On a larger scale, the addition of NaH must be done slowly and with efficient cooling to control the temperature and the rate of hydrogen evolution.

  • Agitation: Ensure efficient stirring to maintain a homogeneous mixture, especially during the addition of the solid sodium hydride.

  • Quenching: The quenching of unreacted NaH with water is also highly exothermic. On a larger scale, this must be done very slowly and with robust cooling to prevent a runaway reaction.

  • Purification: Column chromatography may become impractical on a very large scale. Consider alternative purification methods such as distillation under reduced pressure or recrystallization if the product is a solid at room temperature.

V. References

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Edubirdie. (n.d.). Williamson Ether Synthesis Lab 3. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity. Retrieved from

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • YouTube. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-Dimethylformamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP1027316B1 - Synthesis of aryl ethers, methods and reagents related thereto. Retrieved from

  • Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE. Retrieved from [Link]

  • Taylor & Francis. (2024, August 16). Synthetic Methods for Alkyl Aryl Ethers. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols. Retrieved from

  • Taylor & Francis Online. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • Chemistry For Everyone. (2025, April 4). What Are The Limitations Of Williamson Ether Synthesis? Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Dimethylformamide - SAFETY DATA SHEET. Retrieved from [Link]

  • KSCL (KRISHNA). (n.d.). MATERIAL SAFETY DATA SHEET - SDS / MSDS - 2-bromopropane. Retrieved from [Link]

  • Loba Chemie. (2024, November 4). 111710 - Sodium hydride, 60% dispersion in mineral oil - Safety Data Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 18.2: Preparing Ethers. Retrieved from [Link]

  • Oreate AI Blog. (2026, January 8). Understanding Williamson Synthesis: The Art of Ether Creation. Retrieved from [Link]

  • Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]

  • Loba Chemie. (2016, May 12). 2-BROMOPROPANE FOR SYNTHESIS MSDS CAS-No.. Retrieved from [Link]

Sources

Technical Support Center: Stability and Reactivity of 2-Bromo-4-chloro-1-isopropoxybenzene Under Basic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromo-4-chloro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during its use in synthetic applications, particularly under basic conditions. This document will delve into the chemical stability of this reagent, potential side reactions, and strategies to ensure optimal experimental outcomes.

Introduction: Understanding the Reactivity Profile

This compound is a versatile building block in organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures. Its utility stems from the presence of two distinct halogen atoms (bromine and chlorine) and an isopropoxy group on the benzene ring. These substituents impart a unique reactivity profile that must be carefully considered, especially when subjected to basic reaction conditions common in many synthetic transformations.

The core of this molecule's reactivity revolves around three key aspects:

  • Nucleophilic Aromatic Substitution (SNAr): The potential for direct displacement of the halide leaving groups by a nucleophile.

  • Benzyne Formation (Elimination-Addition): The possibility of forming a highly reactive benzyne intermediate in the presence of very strong bases.

  • Chemoselectivity in Cross-Coupling Reactions: The preferential reaction of one halogen over the other in metal-catalyzed couplings.

  • Stability of the Isopropoxy Group: The robustness of the ether linkage under various basic environments.

This guide will address each of these areas in a practical, question-and-answer format to directly tackle the challenges you may face in the laboratory.

Troubleshooting Guide: Common Experimental Issues

Issue 1: Low Yield or No Reaction in a Cross-Coupling Protocol

Question: I am attempting a Suzuki-Miyaura cross-coupling reaction with this compound and an arylboronic acid using a standard palladium catalyst and a carbonate base, but I am observing very low conversion of my starting material. What could be the problem?

Answer: This is a common issue that often points to challenges with the oxidative addition step in the catalytic cycle. Here's a breakdown of potential causes and solutions:

  • Causality - The "Inertness" of the Aryl Halide: The benzene ring of this compound is rendered electron-rich by the isopropoxy group, which is an electron-donating group. This increased electron density can hinder the oxidative addition of the palladium(0) catalyst to the C-X bond, which is often the rate-limiting step in cross-coupling reactions.

  • Troubleshooting Steps:

    • Catalyst and Ligand Selection: Standard palladium catalysts may not be sufficiently active. Consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are known to facilitate the oxidative addition to electron-rich aryl halides.

    • Choice of Base: While carbonate bases are common, they are relatively weak. A stronger base, such as a phosphate (e.g., K₃PO₄) or a hydroxide (e.g., NaOH, KOH), can sometimes accelerate the reaction. However, be mindful of potential side reactions with stronger bases (see Issue 2).

    • Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. Monitor for potential degradation of your starting material or product at higher temperatures.

    • Solvent Choice: The choice of solvent can influence catalyst solubility and reactivity. Aprotic polar solvents like DMF, DMAc, or dioxane are often effective.

Issue 2: Formation of Unexpected Isomers or Byproducts

Question: I am using a strong base, such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu), with this compound and a nucleophile, and I am observing a mixture of products, including isomers where the nucleophile has added to a different position on the ring. What is happening?

Answer: The formation of isomeric products under these conditions is a strong indicator of a benzyne intermediate via an elimination-addition mechanism.[1][2]

  • Mechanistic Insight: Very strong, non-nucleophilic bases like NaNH₂ can abstract a proton from the aromatic ring ortho to one of the halogens.[3][4] This is followed by the elimination of the halide to form a highly reactive benzyne intermediate. The nucleophile can then attack either of the two carbons of the "triple bond" in the benzyne, leading to a mixture of regioisomers.

    benzyne_formation

  • Troubleshooting and Control:

    • Avoid Extremely Strong Bases: If your desired reaction is a direct substitution, avoid bases like NaNH₂, KNH₂, or organolithium reagents. Opt for weaker bases such as carbonates, phosphates, or hydroxides.

    • Temperature Control: Benzyne formation is often more favorable at higher temperatures. Running the reaction at a lower temperature may suppress this pathway.

    • Choice of Nucleophile: If the benzyne pathway is unavoidable for your desired transformation, the regioselectivity of the nucleophilic addition to the benzyne can sometimes be influenced by the steric and electronic properties of the substituents on the ring and the nucleophile itself.

Issue 3: Loss of the Isopropoxy Group

Question: After my reaction under basic conditions and workup, I am seeing a significant amount of a byproduct that appears to be a phenol derivative. Is the isopropoxy group being cleaved?

Answer: While aryl ethers are generally stable to basic conditions, cleavage of the isopropoxy group is possible under certain circumstances, although it is more common under acidic conditions.[5]

  • Plausible Scenarios for Basic Cleavage:

    • Harsh Conditions: Prolonged exposure to very strong bases at high temperatures can potentially lead to the cleavage of the aryl-oxygen bond, although this is generally a difficult reaction.

    • Nucleophilic Attack on the Isopropyl Group: A strong nucleophile could potentially attack the isopropyl group in an S_N2 fashion, with the phenoxide as the leaving group. This is more likely with less sterically hindered alkyl ethers but can occur with isopropyl ethers under forcing conditions.

    • Lewis Acid Contamination: If your reaction mixture is contaminated with Lewis acidic species (e.g., from certain salts or reagents), this can facilitate ether cleavage, even under overall basic conditions.

  • Preventative Measures:

    • Moderate Reaction Conditions: Use the mildest temperature and base strength that allow for your desired reaction to proceed.

    • Purify Reagents: Ensure all reagents and solvents are free from acidic or Lewis acidic impurities.

    • Protecting Group Strategy: If ether cleavage is a persistent issue under necessary harsh conditions, consider if a more robust protecting group for the phenol is a viable alternative for your synthetic route.

Frequently Asked Questions (FAQs)

Q1: Which halogen is more likely to react in a palladium-catalyzed cross-coupling reaction?

A1: The bromine atom is significantly more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings.[6] This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates the rate-determining oxidative addition step. This inherent chemoselectivity allows for sequential functionalization of the molecule.

BondBond Dissociation Energy (approx. kcal/mol)Relative Reactivity in Oxidative Addition
C-Br~71High
C-Cl~84Low

Q2: Can I achieve nucleophilic aromatic substitution (SNAr) on this molecule?

A2: Achieving a classic SNAr reaction on this compound is challenging but not impossible. The isopropoxy group is electron-donating, which deactivates the ring towards nucleophilic attack.[7] For a successful SNAr reaction, typically strong electron-withdrawing groups (like nitro groups) are required to be ortho or para to the leaving group.[8] To promote SNAr on this substrate, you would likely need:

  • A very strong nucleophile.

  • High reaction temperatures.

  • An aprotic polar solvent.

Under these conditions, you must also consider the competing benzyne pathway (see Issue 2).

Q3: Between bromide and chloride, which is a better leaving group in an SNAr reaction?

A3: Counterintuitively for those familiar with S_N1 and S_N2 reactions, the leaving group ability in SNAr reactions is not primarily determined by the stability of the halide anion. Instead, the rate-determining step is often the initial attack of the nucleophile on the aromatic ring. Highly electronegative atoms, like fluorine, can accelerate this step by increasing the electrophilicity of the carbon atom to which they are attached. For the heavier halogens, the difference in leaving group ability is often small. Therefore, there is not a strong preference for bromide over chloride as a leaving group in a potential SNAr reaction on this substrate.

Q4: How does the isopropoxy group influence the regioselectivity of potential nucleophilic attack?

A4: The isopropoxy group is an ortho-, para-director for electrophilic aromatic substitution due to its electron-donating resonance effect. In the context of nucleophilic attack (either direct SNAr or on a benzyne intermediate), its electronic and steric effects are key.

  • Electronic Effect: It increases the electron density of the ring, making it less susceptible to nucleophilic attack overall.

  • Steric Hindrance: The bulky isopropyl group will sterically hinder the approach of a nucleophile to the ortho position (the C2-bromo position).

  • In a Benzyne Intermediate: If a benzyne is formed, the isopropoxy group can influence the regioselectivity of the incoming nucleophile's attack through a combination of inductive and steric effects, often directing the nucleophile to the meta position.[9]

    regioselectivity

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution - The Benzyne Mechanism. [Link]

  • Quora. (2024). Which base is stronger, KOH or NaNH2? Why?. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ACS Publications. (2002). Selective Cleavage of Isopropyl Aryl Ethers by Aluminum Trichloride. The Journal of Organic Chemistry. [Link]

  • Master Organic Chemistry. (2014). Cleavage Of Ethers With Acid. [Link]

  • StackExchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. [Link]

  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Reaction Monitoring of 2-Bromo-4-chloro-1-isopropoxybenzene by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the thin-layer chromatography (TLC) analysis of reactions involving 2-bromo-4-chloro-1-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the TLC monitoring of reactions with this compound.

Q1: What is a good starting solvent system for TLC analysis of this compound?

A good starting point for developing a TLC solvent system for a relatively nonpolar compound like this compound is a mixture of a nonpolar solvent and a slightly more polar solvent.[1] A common choice is a mixture of hexanes and ethyl acetate. We recommend starting with a ratio of 9:1 or 4:1 hexane:ethyl acetate. The goal is to achieve a retention factor (Rƒ) for the starting material between 0.2 and 0.4, which allows for clear separation from both more polar products and less polar byproducts.[2]

Q2: My spots are not visible under the UV lamp. How can I visualize them?

While this compound, being an aromatic compound, should be UV active, high dilution or certain reaction conditions might make it difficult to see.[3][4] If you cannot see your spots under a UV lamp, there are several chemical staining options:

  • Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized.[5] It will appear as a yellow spot on a purple background.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[6] This is particularly effective for aromatic compounds.

Q3: How can I confirm the reaction is complete using TLC?

To confirm reaction completion, you should observe the complete disappearance of the starting material spot in the reaction mixture lane.[7] A well-run TLC for reaction monitoring should include three lanes: one for the starting material (SM), one for the reaction mixture (RM), and a "co-spot" lane containing both the SM and RM.[5][8] The reaction is considered complete when the spot corresponding to the starting material is no longer visible in the RM lane.[7]

Q4: What do I do if my starting material and product have very similar Rƒ values?

If the Rƒ values are very close, try changing the solvent system.[9] You can systematically vary the polarity of the mobile phase by adjusting the ratio of your solvents. If changing the solvent system doesn't provide adequate separation, consider using a different stationary phase, such as alumina instead of silica gel.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Probable Cause(s) Solution(s)
Streaky Spots - Sample is too concentrated.[2] - The compound is unstable on the silica plate.[9] - The solvent system is too polar.- Dilute your sample before spotting. - Perform a 2D TLC to check for decomposition.[9] - Decrease the polarity of your eluent.
Spots are at the Baseline - The eluent is not polar enough to move the compounds up the plate.[11]- Increase the polarity of the solvent system (e.g., increase the proportion of ethyl acetate in a hexane/ethyl acetate mixture).
Spots are at the Solvent Front - The eluent is too polar for the compounds.[11]- Decrease the polarity of the solvent system (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).
No Spots are Visible - The sample was not spotted, or the concentration is too low. - The compound is not UV active and requires a stain.[5]- Ensure you have spotted the sample correctly. - Use a visualization agent like potassium permanganate or an iodine chamber.[5][6]
Reaction Mixture Lane is a Smear - The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO).[9]- After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[9]

Experimental Protocols

Protocol 1: Preparation of TLC Plate and Chamber
  • Obtain a silica gel TLC plate.[10]

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the plate.[5]

  • Mark three lanes on the baseline for the starting material (SM), co-spot (C), and reaction mixture (RM).[5]

  • Prepare the developing chamber by pouring a small amount (0.5 cm depth) of the chosen eluent into the chamber.[2]

  • Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Cover the chamber.

Protocol 2: Spotting and Developing the TLC Plate
  • Prepare dilute solutions of your starting material and reaction mixture.[5]

  • Using a capillary tube, spot a small amount of the starting material solution on the SM lane.[5]

  • Spot the reaction mixture on the RM lane.

  • For the co-spot lane, first spot the starting material, then spot the reaction mixture on top of it.[8]

  • Place the spotted TLC plate in the developing chamber, ensuring the baseline is above the solvent level.[2]

  • Allow the solvent to travel up the plate until it is about 1 cm from the top.[2]

  • Remove the plate and immediately mark the solvent front with a pencil.[2]

Protocol 3: Visualization and Analysis
  • Allow the plate to dry completely.

  • Visualize the spots under a UV lamp and circle them with a pencil.[2][3]

  • If necessary, use a chemical stain for visualization. For a potassium permanganate stain, dip the plate in the solution and gently heat it.

  • Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).

Visual Workflows and Diagrams

TLC Reaction Monitoring Workflow

This diagram illustrates the standard workflow for monitoring a chemical reaction using TLC.

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate & Chamber spot_plate Spot Plate (SM, Co-spot, RM) prep_plate->spot_plate prep_samples Prepare Dilute Samples (SM & RM) prep_samples->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize (UV/Stain) dry_plate->visualize analyze Analyze Results visualize->analyze

Caption: Standard workflow for TLC reaction monitoring.

Interpreting TLC Results for Reaction Progression

This diagram shows how to interpret the TLC plate at different stages of a reaction.

TLC_Interpretation cluster_T0 TLC at T=0 cluster_TMid TLC at T=1 hr cluster_TEnd TLC at T=2 hr T0 Time = 0 (Start of Reaction) TMid Time = 1 hr (Mid-Reaction) TEnd Time = 2 hr (Reaction Complete) SM0 SM C0 C RM0 RM SM0_spot C0_spot RM0_spot SMMid SM CMid C RMMid RM SMMid_spot CMid_spot_sm CMid_spot_p RMMid_spot_sm RMMid_spot_p SMEnd SM CEnd C RMEnd RM SMEnd_spot CEnd_spot_sm CEnd_spot_p RMEnd_spot_p

Caption: Idealized TLC plates at different reaction times.

References

  • Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). Retrieved from [Link]

  • PubChem. 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved from [Link]

  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. Retrieved from [Link]

  • Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 21). 5.7: Visualizing TLC Plates. Retrieved from [Link]

  • Reddit. In thin layer chromatography....why mobile phase is always non-polar.and why mobile phase moves through the TLC plate?. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. TLC Visualization Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • ResearchGate. Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 11.4: The SN1 Reaction. Retrieved from [Link]

  • Scribd. TLC Solvent Selection for Separation. Retrieved from [Link]

  • Khan Academy. Thin-layer chromatography (TLC). Retrieved from [Link]

  • YouTube. How can TLC monitor the progress of a chemical reaction?. Retrieved from [Link]

  • ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • Rieke Metals. 2-bromo-4-chloro-1-(propan-2-yloxy)benzene. Retrieved from [Link]

  • PubChem. 2-Bromo-4-chloro-1-fluorobenzene. Retrieved from [Link]

  • Pearson+. a. Identify the substitution products that form when 2-bromo-2-me.... Retrieved from [Link]

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Validation & Comparative

A Technical Guide to the Suzuki Coupling of 2-Bromo-4-chloro-1-isopropoxybenzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals and functional materials.[1] The choice of aryl halide is a critical parameter that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an in-depth technical comparison of the Suzuki coupling of 2-Bromo-4-chloro-1-isopropoxybenzene with other aryl halides, supported by experimental data and detailed protocols to inform your research and development endeavors.

Understanding the Reactivity Landscape of Dihaloarenes

The Suzuki coupling of dihalogenated aromatic compounds presents a unique challenge and opportunity for selective functionalization. The inherent differences in the reactivity of carbon-halogen bonds (C-I > C-Br > C-OTf >> C-Cl) form the basis for achieving chemoselectivity.[2] In the case of this compound, the presence of both a bromine and a chlorine atom on the same aromatic ring allows for a sequential and controlled introduction of different aryl groups, a valuable strategy in the synthesis of complex molecules.

The preferential reactivity of the C-Br bond over the C-Cl bond in palladium-catalyzed cross-coupling reactions is a well-established principle. This selectivity is primarily governed by the bond dissociation energies of the carbon-halogen bonds and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-Br bond readily undergoes oxidative addition to the palladium(0) catalyst, while the stronger C-Cl bond typically requires more forcing conditions, such as the use of highly active, electron-rich, and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands.[3]

Comparative Analysis of this compound in Suzuki Coupling

To provide a clear comparison, the following table summarizes the expected reactivity and typical reaction conditions for the Suzuki coupling of this compound and other representative aryl halides. The data is compiled from various literature sources on structurally similar compounds to provide a robust comparative framework.

Aryl HalideRelative ReactivityTypical Catalyst SystemTypical BaseSolventTemperature (°C)Expected Yield (Monocoupling)
This compound High (at C-Br)Pd(PPh₃)₄, Pd(OAc)₂/SPhosK₂CO₃, K₃PO₄Toluene, Dioxane, DMF80-110Good to Excellent
1,4-DibromobenzeneHighPd(PPh₃)₄Na₂CO₃, K₂CO₃Toluene/Ethanol/H₂O80-100Good to Excellent
1-Bromo-4-chlorobenzeneModerate (at C-Br)Pd(PPh₃)₄, Pd(dppf)Cl₂K₂CO₃, Cs₂CO₃Dioxane, Toluene80-110Good
1,4-DichlorobenzeneLowPd₂(dba)₃/XPhos, NHC-PdK₃PO₄, CsFToluene, Dioxane100-120Moderate to Good
2,4-DibromoanisoleHigh (at C2 or C4)Pd(OAc)₂/JackiePhos/1,5-codK₃PO₄Dioxane80-100Good to Excellent (site-selective)
4-Bromo-2-fluoroanisoleHigh (at C-Br)Pd(PPh₃)₄Na₂CO₃Toluene/H₂O90Excellent

Key Insights from the Comparison:

  • Chemoselectivity: For this compound, the Suzuki coupling is expected to occur with high selectivity at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. This allows for a stepwise introduction of different functionalities.

  • Influence of Substituents: The electron-donating isopropoxy group can influence the electronic properties of the aromatic ring, potentially affecting the rate of oxidative addition.

  • Catalyst and Ligand Choice: While standard palladium catalysts like Pd(PPh₃)₄ are often sufficient for activating the C-Br bond, the use of more sophisticated ligands, such as bulky biarylphosphines (e.g., SPhos, XPhos) or NHCs, can enhance reaction rates and yields, and are crucial for the subsequent coupling at the less reactive C-Cl bond.[3][4]

  • Site Selectivity in Dibromoarenes: In cases like 2,4-dibromoanisole, where two identical halogens are present, site-selectivity can be achieved through the use of specific ligand systems. For instance, a cooperative phosphine/olefin ligand system has been shown to direct the coupling to the C2 position of 2,4-dibromoaryl ethers.[5][6][7]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-R L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-R RedElim->Product Byproducts X⁻, B(OH)₃ RedElim->Byproducts ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid R-B(OH)₂ BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation caption Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X) to form a Pd(II) intermediate. This is typically the rate-determining step, and its facility follows the trend C-I > C-Br > C-Cl.

  • Transmetalation: The organoboron species (R-B(OH)₂), activated by a base, transfers its organic group (R) to the palladium center, displacing the halide (X).

  • Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple and are eliminated from the metal, forming the desired C-C bond in the product (Ar-R) and regenerating the Pd(0) catalyst.[8]

Experimental Protocol: Selective Suzuki Coupling of this compound

The following protocol is a representative procedure for the selective Suzuki coupling at the C-Br position of this compound, adapted from methodologies reported for structurally similar compounds.[9][10][11] This protocol is designed to be a self-validating system, with clear steps and justifications for the choice of reagents and conditions.

Experimental_Workflow start Start reagents Combine Reactants: - this compound (1.0 eq) - Arylboronic acid (1.2 eq) - Pd(PPh₃)₄ (0.03 eq) - K₂CO₃ (2.0 eq) start->reagents solvent Add Degassed Solvent (e.g., Toluene/H₂O 4:1) reagents->solvent reaction Heat under Inert Atmosphere (e.g., N₂ or Ar) at 90°C for 6-12h solvent->reaction monitoring Monitor by TLC or GC/MS reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and brine monitoring->workup Complete purification Purification: - Dry over Na₂SO₄ - Concentrate in vacuo - Column Chromatography workup->purification product Isolated Product purification->product caption Figure 2: Experimental Workflow for Selective Suzuki Coupling.

Figure 2: Experimental Workflow for Selective Suzuki Coupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Toluene (degassed)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed toluene and water (typically in a 4:1 to 10:1 ratio). The use of a two-phase system with water often accelerates the transmetalation step.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 6-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable and commercially available catalyst that is effective for the coupling of aryl bromides.

  • Base: K₂CO₃ is a common and effective base for Suzuki couplings. It activates the boronic acid for transmetalation.

  • Solvent System: The use of a biphasic toluene/water system is a common practice that can enhance the reaction rate. Toluene solubilizes the organic reactants, while water helps to dissolve the inorganic base and facilitate the transmetalation process.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high yields.

Conclusion

The Suzuki coupling of this compound offers a strategic advantage for the synthesis of complex, differentially substituted biaryl compounds. The pronounced reactivity difference between the C-Br and C-Cl bonds allows for a highly chemoselective monocoupling at the bromine position under standard Suzuki conditions. For subsequent functionalization of the chlorine atom, more robust catalytic systems employing bulky, electron-rich ligands are generally required. This guide provides a comparative framework and a detailed experimental protocol to empower researchers in leveraging the unique reactivity of this versatile building block in their synthetic endeavors.

References

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ying, J. Y., et al. (2010). A Highly Active and Versatile Precatalyst for Suzuki-Miyaura Coupling Reactions of Deactivated Aryl and Alkyl Substrates. Chemistry – A European Journal, 16(29), 8794-8805.
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • MDPI. (2023). Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions. Molecules, 28(1), 336.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414–7421.
  • Khan, I., et al. (2022). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 27(20), 6959.
  • Doucet, H., & Santelli, M. (2005). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 61(49), 11635-11659.
  • Ito, H., et al. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 13(30), 8847-8854.
  • National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(3), 1759-1780.
  • YouTube. (2022, June 18). Suzuki Coupling Mechanism. [Link]

  • National Institutes of Health. (2011). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1555–1564.
  • ResearchGate. (2010). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 66(4), 939-946.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Royal Society of Chemistry. (2022). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 13(3), 643-662.
  • National Institutes of Health. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 13(30), 8847–8854.
  • Royal Society of Chemistry. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 15(42), 8969-8973.
  • ResearchGate. (2018). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Letters in Organic Chemistry, 15(1), 35-41.
  • Semantic Scholar. (2020). Palladium (II)–Salan Complexes as Catalysts for Suzuki–Miyaura C–C Cross-Coupling in Water and.
  • ResearchGate. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science, 13(30), 8847-8854.

Sources

Navigating the Bioactive Landscape: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-chloro-1-isopropoxybenzene Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule dictates its biological activity. This guide delves into the structure-activity relationship (SAR) of 2-bromo-4-chloro-1-isopropoxybenzene and its analogs, a class of compounds with latent potential in agrochemical and pharmaceutical research. While extensive biological data for this specific scaffold is not yet publicly available, this document serves as a predictive comparison, drawing upon established principles of medicinal chemistry and SAR data from structurally related halogenated aromatic compounds. By understanding the anticipated impact of structural modifications, researchers can strategically design and synthesize novel analogs with enhanced potency and selectivity.

The Core Scaffold: this compound

The parent molecule, this compound, presents a unique combination of features: a polysubstituted benzene ring with two different halogens (bromine and chlorine) and an isopropoxy ether linkage. This arrangement offers multiple avenues for structural modification to probe the SAR and optimize for desired biological activities, such as antimicrobial or cytotoxic effects.

Key Structural Features:

  • Benzene Ring: The aromatic core provides a rigid scaffold for the presentation of substituents.

  • Halogenation (Bromo and Chloro): The presence and position of halogens significantly influence the lipophilicity, electronic properties, and metabolic stability of the molecule. Halogens can engage in halogen bonding, a specific type of non-covalent interaction that can contribute to ligand-receptor binding.

  • Isopropoxy Group: This bulky ether group impacts the compound's steric profile and lipophilicity, which are critical for membrane permeability and interaction with hydrophobic pockets in biological targets.

Postulated Structure-Activity Relationships: A Comparative Analysis

Based on established SAR principles for halogenated aromatic compounds, we can hypothesize the following relationships for analogs of this compound. The following sections explore potential modifications at different positions of the scaffold and their likely impact on biological activity.

Modifications of the Halogen Substituents

The nature and position of the halogen atoms are critical determinants of activity. Strategic halogenation can enhance the therapeutic index of drug candidates.[1]

  • Varying Halogen Type: Replacing bromine or chlorine with other halogens (fluorine, iodine) would modulate the compound's size, electronegativity, and ability to form halogen bonds. For instance, iodine is a better halogen bond donor than bromine and chlorine.

  • Positional Isomerism: Shifting the positions of the bromo and chloro groups on the benzene ring would likely have a profound impact on activity by altering the molecule's dipole moment and its fit within a target binding site.

  • Polyhalogenation: The introduction of additional halogen atoms could further enhance lipophilicity and potentially increase activity, although this may also lead to increased toxicity. Studies on other halogenated phenols have shown that brominated phenols are promising candidates against resilient pathogens like MRSA.[2]

Alterations of the Isopropoxy Group

The ether linkage and the isopropyl moiety are key points for modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties.

  • Alkyl Chain Length: Varying the alkyl group of the ether (e.g., methoxy, ethoxy, butoxy) would alter the lipophilicity and steric bulk. A parabolic relationship often exists between alkyl chain length and biological activity, where an optimal length provides the best balance of properties.

  • Branching: Introducing branching in the alkyl chain can influence metabolic stability and receptor binding.

  • Replacement of the Ether Linkage: Replacing the ether oxygen with a sulfur (thioether) or a methylene group (alkyl) would significantly change the geometry and electronic properties of the molecule, likely leading to different biological activities.

Introduction of Other Substituents on the Aromatic Ring

Introducing other functional groups onto the benzene ring can explore additional interactions with a biological target.

  • Electron-Donating vs. Electron-Withdrawing Groups: The addition of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., nitro, cyano) can modulate the electronic environment of the aromatic ring, affecting its reactivity and binding affinity.

  • Hydrogen Bond Donors/Acceptors: The incorporation of groups capable of hydrogen bonding (e.g., hydroxyl, amino) could introduce new, specific interactions with a target protein, potentially increasing potency and selectivity. The replacement of a phenolic hydroxyl group with a methoxy group can help determine the importance of hydrogen bonding.[3]

Experimental Design for SAR Exploration

A systematic approach is crucial for elucidating the SAR of this compound class. The following experimental workflow outlines the key steps for synthesizing and evaluating a library of analogs.

Synthetic Strategy

The synthesis of this compound analogs can be approached through several established methods for forming substituted benzene rings and ether linkages. A plausible synthetic route for the parent compound could be adapted from the synthesis of 2-bromo-4-chloro-1-isopropylbenzene.[4]

Proposed Synthetic Workflow:

cluster_synthesis Synthesis of this compound Analogs Start Starting Materials (e.g., 4-chlorophenol) Intermediate1 Bromination Start->Intermediate1 Br2, Solvent Intermediate2 Alkylation (Williamson Ether Synthesis) Intermediate1->Intermediate2 Isopropyl halide, Base Analogs Purified Analogs Intermediate2->Analogs Purification (Chromatography) Characterization Structural Characterization (NMR, MS, etc.) Analogs->Characterization

Caption: A generalized synthetic workflow for producing a library of this compound analogs.

Detailed Protocol for Williamson Ether Synthesis (Hypothetical):

  • Dissolution: Dissolve 2-bromo-4-chlorophenol (1 equivalent) in a suitable polar aprotic solvent (e.g., DMF or acetone).

  • Deprotonation: Add a base (e.g., potassium carbonate or sodium hydride, 1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the phenoxide.

  • Alkylation: Add the appropriate alkyl halide (e.g., 2-bromopropane, 1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired analog.

Biological Evaluation

To establish the SAR, the synthesized analogs should be screened in a panel of relevant biological assays. Given the nature of halogenated aromatic compounds, initial screening could focus on antimicrobial and cytotoxic activities.

In Vitro Cytotoxicity Assay (MTT Assay):

The MTT assay is a widely used colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxicity.[5] In vitro cytotoxicity testing is a fundamental component of drug discovery for evaluating the toxic potential of new chemical entities.[6]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized analogs (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Susceptibility Testing (Broth Microdilution):

This assay determines the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and QSAR Modeling

The collected biological data, in conjunction with the structural information of the analogs, will be used to build a comprehensive SAR profile.

Data Summary Table (Hypothetical):

CompoundR1R2R3R4IC50 (µM) vs. MCF-7MIC (µg/mL) vs. S. aureus
Parent HBrHCl>100>128
Analog 1 FBrHCl50.564
Analog 2 HIHCl25.232
Analog 3 HBrOCH3Cl75.8128
Analog 4 HBrHF90.1>128

Quantitative Structure-Activity Relationship (QSAR) Modeling:

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity.[7] These models can be used to predict the activity of untested compounds and guide the design of new, more potent analogs.[8]

QSAR Workflow:

cluster_qsar QSAR Modeling Workflow Data Experimental Data (IC50, MIC) Descriptors Molecular Descriptors Calculation (e.g., LogP, Molar Refractivity) Data->Descriptors Model Model Development (e.g., Multiple Linear Regression) Descriptors->Model Validation Model Validation (Internal and External) Model->Validation Prediction Prediction of Activity for New Analogs Validation->Prediction

Sources

A Comparative Guide to Analytical Methods for the Validation of 2-Bromo-4-chloro-1-isopropoxybenzene Purity

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is not merely a matter of quality control; it is a fundamental prerequisite for the synthesis of safe and effective active pharmaceutical ingredients (APIs). 2-Bromo-4-chloro-1-isopropoxybenzene, a key building block in various synthetic pathways, is no exception. Ensuring its purity is paramount to avoid the introduction of potentially harmful impurities that could compromise the final drug product's efficacy and safety.

This guide provides an in-depth, objective comparison of the principal analytical methods for validating the purity of this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is critically evaluated, supported by experimental insights and data, to empower researchers in selecting the most appropriate technique for their specific analytical challenges.

The Criticality of Purity in Pharmaceutical Intermediates

The synthesis of complex molecules like this compound often involves multi-step reactions where the formation of by-products and the presence of unreacted starting materials are inevitable.[1][2] These impurities can be structurally similar to the target compound, making their detection and quantification a significant analytical challenge. The International Council for Harmonisation (ICH) guidelines underscore the importance of controlling impurities in new drug substances, making robust analytical validation a regulatory necessity.[3]

At a Glance: Comparison of Analytical Methods

The choice of an analytical method for purity determination is a balance between sensitivity, selectivity, speed, and the nature of the potential impurities. The following table summarizes the key performance characteristics of GC-MS, HPLC, and qNMR for the analysis of this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of volatile compounds followed by mass-based detection and identification.Separation based on differential partitioning between a mobile and stationary phase.Intrinsic quantitative relationship between signal intensity and the number of atomic nuclei.[4]
Primary Use Identification and quantification of volatile and semi-volatile impurities.Separation and quantification of non-volatile or thermally labile impurities and isomers.[5][6]Absolute purity determination and structural confirmation without a specific reference standard for each impurity.[7]
Limit of Detection (LOD) Very Low (pg to ng range)Low (ng to µg range)Higher (µg to mg range)
Limit of Quantitation (LOQ) Low (ng range)Moderate (ng to µg range)Higher (mg range)
Precision (RSD%) < 5%< 2%< 1%
Accuracy High, dependent on reference standards.High, dependent on reference standards.Very High, primary method.
Sample Throughput HighModerateLow to Moderate

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Expert

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the purity assessment of this compound.[5] Its high resolving power and the specificity of mass spectrometric detection allow for the separation and identification of closely related impurities.

The Rationale Behind GC-MS for this Application

The decision to employ GC-MS is driven by the anticipated volatility of the analyte and its potential impurities. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification of separated components by their mass-to-charge ratio and fragmentation patterns, which is invaluable for impurity profiling.

Experimental Protocol: GC-MS

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the solution to an appropriate concentration for GC-MS analysis (e.g., 100 µg/mL).

GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-450.

Data Interpretation and Validation

Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identity of the main peak and any significant impurities should be confirmed by comparing their mass spectra with a reference library or by fragmentation pattern analysis. The method should be validated for specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision as per ICH guidelines.[3]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Integrate Peaks detect->integrate identify Identify Impurities integrate->identify calculate Calculate Purity identify->calculate

GC-MS Experimental Workflow

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone technique in pharmaceutical analysis, particularly for compounds that are non-volatile or thermally labile.[5][6] For this compound, a reverse-phase HPLC method with UV detection is a robust approach for purity determination and impurity profiling.

The Rationale Behind HPLC for this Application

HPLC offers excellent resolution and sensitivity for a wide range of organic molecules.[2] The key advantage is its ability to analyze samples at ambient temperature, thus avoiding potential degradation of thermally sensitive impurities. The development of a stability-indicating HPLC method is crucial to separate the main compound from any degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).

Experimental Protocol: HPLC

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable diluent (e.g., acetonitrile/water, 50:50 v/v).

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm ID, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.

Data Interpretation and Validation

Purity is calculated based on the area percentage of the main peak. The PDA detector allows for peak purity analysis by comparing the UV spectra across a single peak. The method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[3]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Reverse-Phase Separation inject->separate detect UV/PDA Detection separate->detect integrate Integrate Peaks detect->integrate purity_check Peak Purity Analysis integrate->purity_check calculate Calculate Purity purity_check->calculate

HPLC Experimental Workflow

Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Standard

qNMR has emerged as a powerful primary ratio method for the accurate quantification and purity assessment of organic molecules.[4] Unlike chromatographic techniques that rely on reference standards for each analyte, qNMR provides a direct measurement of purity against a certified internal standard.[7]

The Rationale Behind qNMR for this Application

The fundamental principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[4] This allows for the determination of the absolute purity of this compound without the need for a specific reference standard of the compound itself, which may not be readily available in a highly pure form. This makes qNMR an invaluable tool for the certification of reference materials.

Experimental Protocol: qNMR

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) with a probe capable of delivering calibrated radiofrequency pulses.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a suitable, certified internal standard (e.g., maleic acid, dimethyl sulfone) and add it to the same NMR tube. The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.

  • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to completely dissolve both the sample and the internal standard.

  • Gently mix the solution to ensure homogeneity.

NMR Acquisition Parameters (¹H NMR):

  • Pulse Program: A single 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 8-16 scans).

  • Acquisition Time: At least 3 seconds.

  • Spectral Width: Sufficient to cover all signals of interest.

Data Processing and Purity Calculation
  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, non-overlapping signal from this compound and a signal from the internal standard.

  • Calculate the purity using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / W_analyte) * (W_std / MW_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Standard weigh_std->dissolve acquire Acquire Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Absolute Purity integrate->calculate

qNMR Experimental Workflow

Comparative Analysis and Method Selection

The choice of the optimal analytical method depends on the specific requirements of the analysis.

  • For routine quality control and impurity profiling , HPLC is often the method of choice due to its robustness, versatility, and excellent quantitative performance.[2] It can be readily automated for high-throughput analysis.

  • When volatile impurities are of primary concern or when definitive identification of unknown impurities is required , GC-MS is the superior technique. Its high sensitivity and the structural information provided by the mass spectrometer are invaluable in these scenarios.[5][8]

  • For the certification of reference materials or when the highest accuracy and an absolute purity value are needed without a specific standard for the analyte , qNMR is the gold standard.[4][7] It serves as a primary method that can be used to qualify reference standards for other techniques like HPLC and GC.

In a comprehensive quality control strategy, these techniques are often used in a complementary fashion. HPLC and GC-MS are employed for routine purity checks and impurity profiling, while qNMR is used to establish the purity of the primary reference standard.

Conclusion

The validation of this compound purity is a critical step in ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of three powerful analytical techniques: GC-MS, HPLC, and qNMR. Each method offers distinct advantages and is suited to different analytical challenges. A thorough understanding of the principles, experimental considerations, and data interpretation of each technique is essential for researchers and drug development professionals to select the most appropriate method and to ensure the integrity of their analytical results, ultimately contributing to the development of safer and more effective medicines.

References

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • International Council for Harmonisation. (2022). Validation of Analytical Procedures Q2(R2). Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR). Retrieved January 23, 2026, from [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. Retrieved January 23, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. Retrieved January 23, 2026, from [Link]

  • Patsnap. (2025). GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Retrieved January 23, 2026, from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved January 23, 2026, from [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved January 23, 2026, from [Link]

Sources

A Senior Application Scientist's Comparative Guide to Purity Analysis of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible science. The compound 2-Bromo-4-chloro-1-isopropoxybenzene, a halogenated aromatic ether, serves as a critical building block in various synthetic pathways. Its purity directly impacts the yield, impurity profile, and overall quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for the purity assessment of this compound, grounded in established scientific principles and regulatory expectations.

The objective of any analytical procedure for purity is to demonstrate that it is suitable for its intended purpose.[1] This guide will delve into the nuances of method selection, comparing High-Performance Liquid Chromatography (HPLC) with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), providing the data-driven insights necessary to make informed decisions in a laboratory setting.

Analytical Challenges and Strategic Method Selection

The analysis of this compound presents a typical set of challenges for the analytical chemist. Potential impurities can include:

  • Starting materials: Unreacted precursors from the synthesis.

  • Intermediates: Partially reacted species.

  • By-products: Resulting from side reactions, including positional isomers.

  • Degradation products: Formed during manufacturing or storage.

A successful analytical method must be able to separate the main compound from all these potential impurities. The choice between HPLC, GC, and UPLC depends on a variety of factors including the physicochemical properties of the analyte, the required sensitivity, desired analysis speed, and available instrumentation.

High-Performance Liquid Chromatography (HPLC): The Industry Workhorse

Reversed-phase HPLC is the most common technique for purity analysis in the pharmaceutical industry due to its wide applicability and robustness. For a moderately polar compound like this compound, a C18 stationary phase provides an excellent mechanism for separation based on hydrophobicity.

Causality Behind Experimental Choices in HPLC Method Development
  • Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its strong hydrophobic retention of the aromatic ring and isopropoxy group. The goal is to achieve a retention factor (k) between 2 and 10 for the main peak, ensuring it is well-retained and separated from the solvent front without excessive run times.

  • Mobile Phase Composition: A gradient of acetonitrile and water is employed. Acetonitrile is a common organic modifier with good UV transparency and is effective at eluting moderately non-polar compounds from a C18 column. The gradient elution is crucial for resolving early-eluting polar impurities and later-eluting non-polar impurities within a reasonable timeframe. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups on the analyte or impurities.

  • Detector Wavelength: A photodiode array (PDA) detector is ideal. Benzene derivatives typically exhibit strong UV absorbance.[2] A wavelength of around 225 nm is often a good choice for substituted benzenes, providing a good response for the main analyte and a broad range of potential aromatic impurities. A PDA detector also allows for peak purity analysis.

  • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) is critical for reproducible retention times and peak shapes.

Detailed HPLC Protocol
ParameterConditionRationale
HPLC System Standard HPLC with binary pump, autosampler, column oven, and PDA detector.Ensures precise gradient formation, reproducible injections, and stable retention times.
Column C18, 4.6 x 150 mm, 5 µm particle sizeA standard dimension column that provides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidified aqueous phase to control ionization and improve peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic modifier for elution.
Gradient 50% B to 90% B over 15 min, hold for 3 min, return to 50% B and equilibrate for 5 min.Ensures elution of all components and re-equilibration for the next injection.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CFor method robustness and reproducibility.
Detection PDA at 225 nmProvides good sensitivity for the analyte and related aromatic impurities.
Injection Vol. 10 µLA standard volume to avoid column overloading.
Sample Prep. Accurately weigh ~20 mg of sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.Creates a sample concentration of approximately 200 µg/mL in a diluent compatible with the mobile phase.

Alternative Analytical Techniques

While HPLC is a robust choice, other techniques offer distinct advantages and can be used as orthogonal methods for a more comprehensive purity assessment.

Gas Chromatography (GC): The Power of Volatility

For volatile and thermally stable compounds, gas chromatography offers high resolution and sensitivity.[3] Given its predicted boiling point of around 246°C, this compound is a suitable candidate for GC analysis.[4]

Applicability & Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase.[5] It can be particularly effective at separating closely related volatile isomers that may be challenging to resolve by HPLC. An Electron Capture Detector (ECD) is highly sensitive to halogenated compounds, making it an excellent choice for this analysis.[6]

Detailed GC Protocol
ParameterConditionRationale
GC System GC with split/splitless inlet, and ECD or Flame Ionization Detector (FID).Standard setup for volatile compound analysis.
Column DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, non-polar column suitable for a wide range of analytes.
Carrier Gas Helium or Nitrogen at a constant flow of 1.2 mL/min.Inert gases to carry the sample through the column.
Oven Program 100 °C (hold 1 min) to 250 °C at 10 °C/min, hold for 5 min.Temperature gradient to separate compounds with different boiling points.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the sample.
Detector Temp. 300 °C (for both ECD and FID)Prevents condensation of the analytes in the detector.
Injection Vol. 1 µL (with a split ratio of 50:1)Split injection prevents column overloading with a concentrated sample.
Sample Prep. Dissolve ~20 mg of the sample in 10 mL of a suitable solvent like Hexane or Ethyl Acetate.Simple dilution in a volatile, non-interfering solvent.
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) to achieve significantly faster analysis times and higher resolution compared to traditional HPLC.[7]

Applicability & Rationale: For high-throughput screening or when complex impurity profiles require maximum resolving power, UPLC is the superior choice. The principles are the same as HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. The benefit is a dramatic reduction in run time and solvent consumption.

Detailed UPLC Protocol
ParameterConditionRationale
UPLC System UPLC with binary solvent manager, sample manager, and PDA detector.Capable of handling high pressures and providing low dispersion for narrow peaks.
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle sizeA short column with small particles for rapid, high-efficiency separations.
Mobile Phase A 0.1% Formic Acid in WaterAs per HPLC method.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAs per HPLC method.
Gradient 50% B to 90% B over 3 min, hold for 0.5 min, return to 50% B and equilibrate for 1 min.A significantly compressed gradient reflecting the higher efficiency of the column.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column, scaled from the HPLC method.
Column Temp. 40 °CHigher temperature can reduce viscosity and improve efficiency.
Detection PDA at 225 nmAs per HPLC method.
Injection Vol. 1 µLSmaller injection volume to prevent overloading the smaller column.
Sample Prep. Same as HPLC method.No change needed.

Comparative Performance Analysis

The choice of analytical technique is a trade-off between various performance characteristics. The following table provides a comparative summary.

ParameterHPLCGas Chromatography (GC)UPLC
Resolution Good, sufficient for typical purity assays.Excellent for volatile isomers.Excellent, superior to HPLC for complex mixtures.
Analysis Time ~20-30 minutes~15-25 minutes~5-7 minutes
Sensitivity Good (ng level with UV)Excellent (pg-fg level with ECD for halogenated compounds)Very Good (improved S/N over HPLC)
Solvent Consumption ModerateVery Low (only for sample prep)Low
Method Robustness High, well-established technology.High, but sensitive to inlet and column activity.Good, but more sensitive to sample matrix effects.
Instrumentation Widely available.Widely available.Requires specialized high-pressure instrumentation.

Workflow Visualization

A well-defined workflow is essential for ensuring consistency and compliance in a regulated environment. The following diagram illustrates the logical flow from sample receipt to the final purity report.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Method Execution cluster_2 Data Analysis & Reporting SampleReceipt Sample Receipt & Logging Weighing Accurate Weighing SampleReceipt->Weighing Dissolution Dissolution & Dilution Weighing->Dissolution InstrumentSetup Instrument Setup (HPLC/GC/UPLC) Dissolution->InstrumentSetup Inject Sample SystemSuitability System Suitability Test (SST) InstrumentSetup->SystemSuitability SequenceRun Analytical Sequence Run SystemSuitability->SequenceRun DataProcessing Chromatogram Integration SequenceRun->DataProcessing Raw Data ImpurityID Peak Identification & Quantification DataProcessing->ImpurityID PurityCalc Purity Calculation (% Area) ImpurityID->PurityCalc FinalReport Generate Certificate of Analysis PurityCalc->FinalReport

Caption: Analytical workflow for purity determination.

Conclusion and Recommendations

The purity analysis of this compound can be effectively achieved using HPLC, GC, or UPLC. The optimal choice depends on the specific requirements of the analysis.

  • HPLC remains the recommended primary method for routine quality control. It is robust, reliable, and capable of providing the necessary data to meet regulatory requirements, such as those outlined by the ICH.[1][8]

  • Gas Chromatography serves as an excellent orthogonal method. Its different separation mechanism provides a valuable cross-validation of the purity results obtained by HPLC and is particularly powerful for detecting volatile impurities or isomers.

  • UPLC is the method of choice for high-throughput environments or when dealing with particularly complex impurity profiles that demand the highest resolution and speed. The significant reduction in analysis time can lead to substantial increases in laboratory productivity.

Ultimately, a comprehensive purity assessment may involve the use of HPLC as the primary release method, with GC or UPLC employed for method validation and as a complementary technique to ensure a complete picture of the compound's purity profile. This multi-faceted approach ensures the highest level of confidence in the quality of this critical synthetic intermediate.

References

  • Home Sunshine Pharma. 2-Bromo-4-chloro-1-(1-methylethyl) Benzene CAS 1369828-32-9. [Link]

  • Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • National Center for Biotechnology Information. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. [Link]

  • US Pharmacopeia (USP). <621> CHROMATOGRAPHY. [Link]

  • European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. [Link]

  • Testing Laboratory. UPLC Assay and Impurity Testing. [Link]

  • LCGC. What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • National Center for Biotechnology Information. 2-Bromo-4-chloro-1-fluorobenzene. PubChem. [Link]

  • LinkedIn. Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]

  • Chemistry LibreTexts. Gas Chromatography. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Scribd. USP-NF 621 Chromatography. [Link]

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY. [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-2-chloro- (CAS 694-80-4). [Link]

  • YouTube. Gas Chromatography. [Link]

  • National Center for Biotechnology Information. 2-Bromo-4-chloro-1-(1-methylethyl)benzene. PubChem. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • National Center for Biotechnology Information. 2-Bromo-4-t-butyl-1-isopropoxybenzene. PubChem. [Link]

  • ChemBK. 2-bromo-4-chloro-1-methylbenzene. [Link]

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A Senior Application Scientist's Guide to the GC-MS Analysis of 2-Bromo-4-chloro-1-isopropoxybenzene Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of substituted aryl ethers like 2-Bromo-4-chloro-1-isopropoxybenzene is a cornerstone in the development of novel pharmaceutical and agrochemical agents. However, the synthetic route, often a variation of the Williamson ether synthesis or Ullmann condensation, is susceptible to side reactions, leading to a complex mixture of impurities that can affect product efficacy, safety, and regulatory approval.[1][2][3] Consequently, a robust analytical methodology is paramount for reaction monitoring, quality control, and impurity profiling. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) techniques for the analysis of this compound and its potential reaction byproducts. We will explore the causality behind methodological choices, present a detailed experimental protocol, and compare the performance of various GC-MS platforms to empower researchers with the expertise to select and implement the most appropriate analytical strategy.

The Analytical Challenge: Understanding the Reaction Matrix

The target molecule, this compound, is a polysubstituted benzene derivative. Its synthesis typically involves the reaction of a di-halogenated phenol with an isopropylating agent or the coupling of a halogenated benzene with isopropanol.[1][4] This process can yield a variety of structurally similar products that pose a significant separation and identification challenge.

Potential Reaction Products and Impurities:

  • Isomeric Products: Migration of the isopropoxy group or incomplete halogenation of starting materials can lead to various isomers.

  • Starting Materials: Unreacted 2-bromo-4-chlorophenol, 1,2-dibromo-4-chlorobenzene, or isopropanol.

  • Dehalogenated Byproducts: Partial or complete removal of bromine and/or chlorine atoms.

  • Coupling Byproducts: Self-coupling of starting materials or other side reactions.[5]

The volatility and thermal stability of these halogenated aromatic compounds make Gas Chromatography (GC) an ideal separation technique.[6] When coupled with Mass Spectrometry (MS), it provides unparalleled identification capabilities based on mass-to-charge ratio and fragmentation patterns.

cluster_reactants Primary Reactants cluster_synthesis Synthetic Pathway cluster_products Reaction Mixture Components R1 2,4-Dihalophenol SP Williamson Ether Synthesis or Ullmann Condensation R1->SP R2 Isopropylating Agent (e.g., 2-bromopropane) R2->SP TP Target Product: This compound SP->TP Desired Reaction I1 Isomeric Byproducts SP->I1 Side Reaction I2 Dehalogenated Impurities SP->I2 Side Reaction I3 Unreacted Starting Materials SP->I3 Incomplete Reaction I4 Other Side Products SP->I4 Side Reaction

Caption: Potential reaction pathways in the synthesis of this compound.

Comparing GC-MS Platforms for Halogenated Compound Analysis

The choice of MS detector is critical and depends on the analytical objective, whether it's routine quality control, unknown impurity identification, or trace-level quantification. GC-MS is a highly sensitive method for monitoring halogenated compounds.[7][8]

FeatureSingle Quadrupole (GC-MS)Time-of-Flight (GC-HRMS)Tandem Quadrupole (GC-MS/MS)
Primary Use Routine QC, identification of knownsUnknown identification, formula determinationTrace quantification in complex matrices
Mass Resolution Unit Mass ResolutionHigh (ppm accuracy)Unit Mass Resolution
Sensitivity GoodGood to ExcellentExcellent (in MRM mode)
Selectivity ModerateGoodExcellent
Cost LowHighMedium to High
Expertise Level Low to MediumHighMedium to High

Expert Insights:

  • Single Quadrupole MS: This is the workhorse for most laboratories. It is robust, cost-effective, and provides reliable data for reaction monitoring and purity assessment when dealing with relatively simple mixtures and known analytes.

  • High-Resolution MS (HRMS): For drug development and impurity profiling, HRMS is invaluable. The ability to obtain an accurate mass measurement allows for the confident determination of the elemental composition of an unknown peak, which is a critical first step in its structural elucidation. This is particularly useful for distinguishing between byproducts with the same nominal mass.

  • Tandem MS (MS/MS): When the goal is to quantify a specific low-level impurity, especially in a complex matrix, GC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers unmatched sensitivity and selectivity.[9] It effectively filters out chemical noise, allowing for the detection of analytes at levels that would be impossible with a single quadrupole system.

A Validated Protocol for GC-MS Analysis

This protocol outlines a robust method for the analysis of a this compound reaction mixture using a standard single quadrupole GC-MS system. The causality for each parameter is explained to ensure adaptability and troubleshooting.

Experimental Workflow

Sample 1. Reaction Mixture Sampling (Quench reaction if necessary) Dilute 2. Dilution (Dilute aliquot in Ethyl Acetate) Sample->Dilute Inject 3. GC Injection (Split injection to avoid column overload) Dilute->Inject Separate 4. Chromatographic Separation (Capillary GC Column) Inject->Separate Ionize 5. Ionization (Electron Ionization - EI) Separate->Ionize Analyze 6. Mass Analysis (Quadrupole Mass Filter) Ionize->Analyze Detect 7. Detection (Electron Multiplier) Analyze->Detect Data 8. Data Interpretation (Chromatogram & Mass Spectra Analysis) Detect->Data

Caption: Standard workflow for GC-MS analysis of reaction products.

Step-by-Step Methodology

1. Sample Preparation:

  • Rationale: Proper dilution is crucial to ensure the concentration of analytes is within the linear range of the detector and to prevent overloading the GC column. Ethyl acetate is a suitable solvent due to its volatility and compatibility with common GC phases.

  • Protocol:

    • Homogenize the reaction mixture.

    • Transfer a 10 µL aliquot into a 2 mL autosampler vial.

    • Add 990 µL of high-purity Ethyl Acetate (a 1:100 dilution).

    • Cap the vial and vortex for 30 seconds to ensure homogeneity.

2. GC-MS Instrumentation and Parameters:

  • Rationale: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is chosen for its excellent separation of aromatic compounds. The temperature program is designed to first separate volatile components at a lower temperature before ramping up to elute the higher-boiling point analytes in a reasonable time.[10] A split injection prevents column overload and ensures sharp chromatographic peaks.

ParameterSettingRationale
GC System Agilent 8890 GC or equivalentProvides precise temperature and flow control.
MS System Agilent 5977B MSD or equivalentStandard, reliable single quadrupole detector.
Injector Split/SplitlessAllows for high- and low-concentration samples.
Injection Volume 1 µLStandard volume for capillary columns.
Split Ratio 50:1Prevents peak broadening and detector saturation.
Inlet Temp. 250 °CEnsures rapid vaporization of all analytes.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmIndustry-standard, non-polar column for general-purpose analysis.
Oven Program 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minSeparates a wide range of volatilities effectively.
MS Source Temp. 230 °COptimal temperature for Electron Ionization (EI).
MS Quad Temp. 150 °CEnsures stable mass filtering.
Ionization Mode Electron Ionization (EI), 70 eVStandard, reproducible fragmentation for library matching.
Mass Scan Range 40 - 400 amuCovers the expected mass range of products and fragments.

Data Interpretation: Decoding the Mass Spectra

The key to identifying products lies in interpreting the mass spectra, particularly the unique isotopic patterns created by bromine and chlorine.

  • Chlorine Isotopes: 35Cl (~75%) and 37Cl (~25%), leading to a characteristic M+2 peak that is about one-third the intensity of the molecular ion (M) peak.[11]

  • Bromine Isotopes: 79Br (~50%) and 81Br (~50%), resulting in M and M+2 peaks of nearly equal intensity.[12]

For a molecule containing one chlorine and one bromine atom , like our target analyte, the combination of these patterns produces a distinctive cluster of peaks at M, M+2, and M+4 with an approximate intensity ratio of 3:4:1.[13] This signature is a powerful tool for confirming the presence of bromo-chloro substituted compounds.

Predicted Mass Data for this compound (C9H10BrCl)

FeaturePredicted m/zInterpretation
Molecular Weight ~248.5 g/mol Based on isotopic abundance.
Molecular Ion (M) 248[C9H1079Br35Cl]+
M+2 Peak 250[C9H1081Br35Cl]+ and [C9H1079Br37Cl]+
M+4 Peak 252[C9H1081Br37Cl]+
Key Fragment M-43 (m/z 205/207/209)Loss of the isopropyl group (•C3H7).
Key Fragment M-79/81 (m/z 169/171)Loss of the bromine radical (•Br).

Trustworthiness through Self-Validation: The protocol is self-validating. The observation of the predicted 3:4:1 isotopic ratio for the molecular ion of the main product peak provides high confidence in its identification. The consistent retention time of this peak across multiple runs validates the stability of the chromatographic system.

Alternative and Complementary Analytical Techniques

While GC-MS is the primary tool, a comprehensive analysis may benefit from other techniques.

  • High-Performance Liquid Chromatography (HPLC-MS): Suitable for analyzing thermally unstable or non-volatile byproducts that are not amenable to GC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The definitive technique for unambiguous structure elucidation of unknown impurities, though it requires isolation and purification of the compound of interest.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for confirming the presence of key functional groups (e.g., C-O-C ether linkage, aromatic C-H bonds) in the final product.

Conclusion

The successful analysis of this compound reaction products hinges on a well-designed analytical strategy. For routine monitoring and purity assessment, a standard GC-MS with a single quadrupole detector provides a robust, reliable, and cost-effective solution. The detailed protocol in this guide serves as a validated starting point for method development. For more complex challenges, such as the identification of novel, low-level impurities critical in pharmaceutical development, advanced techniques like GC-HRMS or GC-MS/MS should be employed. By understanding the potential reaction pathways and the strengths of each analytical platform, researchers can confidently characterize their reaction products, ensuring the quality, safety, and efficacy of their final compounds.

References

  • PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Hashimoto, S., Fushimi, A., & Takazawa, Y. (2016). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Environmental Science and Pollution Research, 23(15), 15618–15627. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). Br and Cl. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Ghelli, F., Cima, S., & Violante, F. S. (2021). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. International Journal of Environmental Research and Public Health, 18(11), 5949. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Akyüz, M. (n.d.). Separation of Some Halogenated Phenols by GC-MS. B.U. Journal of Science. Retrieved from [Link]

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  • Wikipedia. (n.d.). Halogenated ether. Retrieved from [Link]

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  • Union College. (n.d.). Synthesis of Alkyl Aryl Ethers Using a Halogen Exchange Coupled to an Ullmann Etherification. Retrieved from [Link]

  • ResearchGate. (2021). Occupational Exposure to Halogenated Anaesthetic Gases in Hospitals: A Systematic Review of Methods and Techniques to Assess Air Concentration Levels. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]

  • MDPI. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Retrieved from [Link]

  • MDPI. (2022). Photochemical Degradation of Some Halogenated Anesthetics in Air. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis of aryl ethers, methods and reagents related thereto.
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  • Agilent Technologies. (2020). Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Retrieved from [Link]

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  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2022). Photochemical Degradation of Some Halogenated Anesthetics in Air. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Retrieved from [Link]

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  • Waters Corporation. (n.d.). UPLC and APGC Multi Residue Pesticide Analysis on a Single Tandem Quadrupole Mass Spectrometer Platform. Retrieved from [Link]

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A Comparative Guide to Catalyst Selection for the Cross-Coupling of 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, the strategic functionalization of halogenated aromatic compounds is a cornerstone of modern synthetic chemistry. Among these, 2-Bromo-4-chloro-1-isopropoxybenzene stands out as a versatile synthetic intermediate, prized for its dual reactive sites that allow for sequential and selective chemical modifications. The presence of two distinct halogen atoms—bromine and chlorine—at the C2 and C4 positions, respectively, offers a unique opportunity for regioselective cross-coupling reactions. This guide provides a comprehensive comparative analysis of various catalytic systems for the cross-coupling of this key building block, supported by experimental insights and detailed protocols.

The fundamental principle governing the selective functionalization of this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the general order of reactivity is C-I > C-Br > C-Cl.[1] This inherent disparity allows for the preferential activation and coupling at the more labile C-Br bond, while leaving the more robust C-Cl bond available for subsequent transformations. The choice of catalyst, ligand, base, and solvent are all critical parameters that must be carefully optimized to achieve high yields and exquisite selectivity.

This guide will delve into a comparative study of catalysts for the most prevalent cross-coupling reactions involving this compound: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. By understanding the nuances of each catalytic system, researchers can make informed decisions to best suit their synthetic goals.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[2][3] The reaction typically employs a palladium catalyst in the presence of a base to couple an organoboron species with an organohalide.[4] For this compound, the goal is to selectively couple a boronic acid or ester at the C-Br position.

Catalyst and Ligand Selection: A Balancing Act

The choice of the palladium source and the accompanying ligand is paramount for a successful and selective Suzuki-Miyaura coupling. While simple palladium sources like Pd(PPh₃)₄ can be effective, modern catalyst systems often utilize a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized phosphine ligand.

Bulky, electron-rich phosphine ligands are often favored as they promote the rate-determining oxidative addition step and facilitate the reductive elimination to furnish the desired product.[5] Ligands such as SPhos, XPhos, and RuPhos have demonstrated broad utility in the coupling of aryl bromides. For substrates prone to catalyst deactivation, N-heterocyclic carbene (NHC) ligands can offer a robust alternative due to their strong σ-donating properties.[4]

Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling
Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd(PPh₃)₄Phenylboronic acidK₂CO₃Toluene/H₂O80-10012-1685-95[1]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Dioxane90-1108-1290-98[5]
Pd₂(dba)₃ / XPhosHeteroarylboronic acidCs₂CO₃THF/H₂O80-10012-1888-96[5]
[Pd(IPr)Cl₂]₂ (NHC)Alkylboronic acidNaOt-BuToluene10012>90[4]

Note: Yields are based on analogous systems and may vary for this compound.

Experimental Protocol: Suzuki-Miyaura Coupling

An oven-dried Schlenk flask is charged with this compound (1.0 equiv.), the desired boronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.). The flask is evacuated and backfilled with argon three times. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and degassed solvent (e.g., a 4:1 mixture of Dioxane/H₂O) are then added. The reaction mixture is heated to 80-100 °C and stirred for 12-16 hours, with progress monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)-C(sp) bonds, reacting an aryl or vinyl halide with a terminal alkyne.[6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[7]

Catalyst Considerations for C-Br Alkynylation

For the selective Sonogashira coupling of this compound, the choice of catalyst and reaction conditions is crucial to favor reaction at the C-Br bond. Standard catalysts like PdCl₂(PPh₃)₂ in combination with CuI are often effective.[8] The amine base, typically triethylamine or diisopropylethylamine, often serves as both the base and a solvent.

In recent years, copper-free Sonogashira protocols have gained popularity to avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts. These systems often rely on more sophisticated palladium catalysts and ligands.

Comparative Performance of Catalyst Systems for Sonogashira Coupling
Catalyst System (Pd Source / Co-catalyst)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
PdCl₂(PPh₃)₂ / CuIPhenylacetyleneEt₃NTolueneRT - 506-2080-95[8]
Pd(PPh₃)₄ / CuITerminal Alkynei-Pr₂NEtTHFRT - 608-1685-92[7]
Pd(OAc)₂ / XPhos (Copper-free)Propiolic EsterCs₂CO₃Dioxane80-10012>90[9]

Note: Yields are based on analogous systems and may vary for this compound.

Experimental Protocol: Sonogashira Coupling (Copper-Catalyzed)

To a degassed solution of this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent (e.g., toluene and Et₃N, 2:1), are added the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%) and the copper(I) co-catalyst (e.g., CuI, 4 mol%). The reaction mixture is stirred at room temperature to 50 °C for 6-20 hours under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by column chromatography.

Sonogashira_Catalytic_Cycle cluster_copper Copper Co-catalyst Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_Ar_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_Ar_Alkyne Transmetalation Product Ar-C≡CR PdII_Ar_Alkyne->Product Reductive Elimination CuI Cu(I)X Alkyne H-C≡CR Cu_Alkyne Cu-C≡CR Cu_Alkyne->PdII_ArX Cu_Alkyne->CuI Transmetalation to Pd Alkyne->Cu_Alkyne Deprotonation (Base) Base Base

Caption: Catalytic cycle of the Sonogashira coupling.

Heck Coupling: Olefination of Aryl Halides

The Heck reaction provides a valuable route for the formation of carbon-carbon bonds by coupling an alkene with an aryl halide.[10] This reaction is catalyzed by a palladium species and requires a base to regenerate the active catalyst.[11]

Catalyst Selection for C-Br Vinylation

For the Heck reaction of this compound, the goal is to achieve selective vinylation at the C-Br position. Palladium acetate (Pd(OAc)₂) is a commonly used precatalyst, often in combination with a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) to enhance catalytic activity.[11] The choice of base is also critical, with inorganic bases like K₂CO₃ or organic bases like Et₃N being frequently employed.

Comparative Performance of Catalyst Systems for Heck Coupling
Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd(OAc)₂ / P(o-tol)₃StyreneEt₃NDMF100-12012-2470-85[11]
Pd/C (ligandless)AcrylateK₂CO₃NMP120-14016-2465-80[11]
Pd₂(dba)₃ / P(t-Bu)₃Electron-deficient olefinCy₂NMeDioxane10012>90[12]

Note: Yields are based on analogous systems and may vary for this compound.

Experimental Protocol: Heck Coupling

A reaction vessel is charged with this compound (1.0 equiv.), the olefin (1.2 equiv.), a base (e.g., Et₃N, 1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) with a suitable ligand (e.g., P(o-tol)₃, 4 mol%). A high-boiling polar aprotic solvent such as DMF or NMP is added, and the mixture is degassed and heated under an inert atmosphere to 100-140 °C. The reaction is monitored by GC-MS or LC-MS. After completion, the reaction is cooled, filtered to remove the catalyst and inorganic salts, and the solvent is removed in vacuo. The residue is then purified by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines.[13]

Catalyst Systems for Selective Amination

Achieving selective amination at the C-Br position of this compound requires a carefully chosen catalyst system. The combination of a palladium precursor, such as Pd₂(dba)₃ or Pd(OAc)₂, with a bulky, electron-rich phosphine ligand is typically employed. Ligands developed by the Buchwald and Hartwig groups, such as XPhos, SPhos, and RuPhos, are particularly effective for the amination of aryl bromides. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium hexamethyldisilazide (LHMDS) is essential for the catalytic cycle to proceed.

Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination
Catalyst System (Pd Source / Ligand)Coupling PartnerBaseSolventTemp. (°C)Time (h)Yield (%)Reference (Analogous System)
Pd₂(dba)₃ / XPhosMorpholineNaOt-BuToluene80-10012-1890-98[13]
Pd(OAc)₂ / SPhosAnilineCs₂CO₃Dioxane1001685-95[13]
Pd₂(dba)₃ / RuPhosPrimary AlkylamineLHMDSTHF8012>90[13]

Note: Yields are based on analogous systems and may vary for this compound.

Experimental Protocol: Buchwald-Hartwig Amination

An oven-dried Schlenk flask is charged with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv.). The flask is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the amine (1.2 equiv.). The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed, as monitored by LC-MS. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Conclusion: A Roadmap for Catalyst Selection

The selective functionalization of this compound via cross-coupling reactions is a highly valuable synthetic strategy. The key to success lies in the judicious selection of the catalyst system and reaction conditions to exploit the inherent reactivity difference between the C-Br and C-Cl bonds.

  • For C-C bond formation , the Suzuki-Miyaura coupling with a palladium catalyst and a bulky phosphine ligand such as SPhos or XPhos offers a robust and high-yielding approach.

  • For the introduction of alkynyl groups , the Sonogashira coupling , either in its traditional copper-co-catalyzed form or a modern copper-free variant, provides an efficient route.

  • For olefination , the Heck reaction using a palladium acetate catalyst with a suitable phosphine ligand is a reliable method.

  • For C-N bond formation , the Buchwald-Hartwig amination with specialized bulky phosphine ligands is the state-of-the-art method for synthesizing arylamines.

This guide provides a foundational framework for researchers to navigate the complexities of catalyst selection for the cross-coupling of this compound. While the provided protocols are based on analogous systems, they serve as excellent starting points for optimization. Careful screening of catalysts, ligands, bases, and solvents will ultimately lead to the development of a robust and efficient synthetic route tailored to the specific needs of the researcher.

References

  • Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011 , 50, 6722-6737. [Link]

  • Google Patents. Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene. CN111847144A.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95, 2457-2483. [Link]

  • Liu, S., et al. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.2023 , 14, 105. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Barluenga, J., et al. Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Molecules2012 , 17, 13495-13506. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. US20160280619A1.
  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107, 874-922. [Link]

  • Google Patents. Cross-coupling of unactivated secondary boronic acids. US20160280721A1.
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  • Reddy, V. P. et al. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chem. Rev.2022 , 122, 14149-14217. [Link]

  • Google Patents.
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  • de Vries, J. G. The Heck reaction in the production of fine chemicals. Can. J. Chem.2001 , 79, 1086-1092. [Link]

  • Reß, D., et al. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Tetrahedron2003 , 59, 7749-7758. [Link]

  • Eureka | Patsnap. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. [Link]

  • Doucet, H.; Hierso, J.-C. Recent Advances in Sonogashira Reactions. Angew. Chem. Int. Ed.2007 , 46, 834-871. [Link]

  • Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100, 3009-3066. [Link]

  • Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. WO2015063726A1.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-4-chloro-1-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the synthesis of novel compounds is a daily reality. With this innovation comes the inherent responsibility of ensuring the safety of the scientists at the bench. This guide provides an in-depth, experience-driven protocol for the safe handling of 2-Bromo-4-chloro-1-isopropoxybenzene, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist and instill a deep understanding of why these safety measures are critical, fostering a culture of proactive safety and scientific excellence.

Hazard Assessment: Understanding the Risks of this compound

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, a critical analysis of its chemical structure and data from analogous compounds allows for a robust presumptive hazard assessment. The presence of halogenated aromatic functionalities suggests a potential for skin, eye, and respiratory irritation.

Safety Data Sheets (SDS) for structurally similar compounds provide valuable insights. For instance, 2-Bromo-1-chloro-4-fluorobenzene is categorized as causing skin and serious eye irritation, and may cause respiratory irritation[1]. Similarly, 2-Bromo-4-isopropoxy-1-nitro-benzene is also listed as a skin, eye, and respiratory irritant[2]. Furthermore, the PubChem database entry for 2-Bromo-4-chloro-1-(1-methylethyl)benzene (an alternative name for the target compound) highlights its significant environmental hazard, being very toxic to aquatic life with long-lasting effects[3].

Therefore, we must operate under the assumption that this compound is, at a minimum, a skin and eye irritant, a potential respiratory tract irritant, and an environmental hazard.

Personal Protective Equipment (PPE) Specification

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risks of exposure. The following table outlines the minimum PPE requirements for handling this compound.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting Safety glasses with side shieldsNitrile or neoprene glovesLaboratory coatRecommended, especially if not in a ventilated enclosure
Solution Preparation and Transfers Chemical splash gogglesNitrile or neoprene glovesLaboratory coat, Chemical-resistant apronRequired if not performed in a fume hood
Running Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coat, Chemical-resistant apronRequired if not performed in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesLaboratory coat, Chemical-resistant apronRequired if not performed in a certified chemical fume hood
Spill Clean-up Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or coverallsAir-purifying respirator (APR) with organic vapor cartridges

Rationale and Causality:

  • Eye and Face Protection : Due to its irritant nature, protecting the eyes from splashes and vapors is paramount[1][2]. Safety glasses offer minimal protection, while chemical splash goggles provide a seal around the eyes. A face shield should be used in conjunction with goggles during procedures with a higher risk of splashing, such as when transferring large volumes or working with reactions under pressure[4].

  • Hand Protection : Gloves are the primary barrier against skin contact. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound[5][6].

  • Body Protection : A standard laboratory coat is sufficient for minor tasks. However, for procedures involving larger quantities or a higher risk of splashes, a chemical-resistant apron or coverall is necessary to protect underlying clothing and skin[6][7].

  • Respiratory Protection : Given the potential for respiratory irritation, all work with this compound should ideally be conducted within a certified chemical fume hood[1]. If this is not feasible, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory[1].

Standard Operating Procedure (SOP) for Safe Handling

The following step-by-step procedure is designed to minimize exposure and ensure safe handling of this compound.

Preparation:

  • Designate a Workspace: All work with this compound must be conducted in a designated area, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary chemicals, equipment, and PPE before starting the experiment.

  • Verify Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[8].

Execution:

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: If weighing the solid, do so in a ventilated enclosure or a fume hood to avoid inhalation of any dust particles.

  • Transfers: When transferring the compound, either as a solid or in solution, use appropriate tools (e.g., spatulas, cannulas) to minimize the risk of spills.

  • Reaction Monitoring: Monitor the reaction from outside the fume hood sash as much as possible.

Post-Procedure:

  • Quenching and Work-up: All quenching and work-up steps should be performed in the fume hood.

  • Decontamination: Decontaminate all surfaces and equipment that may have come into contact with the compound.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves[1].

Safe_Handling_Workflow cluster_prep Preparation cluster_exec Execution cluster_post Post-Procedure Prep1 Designate Workspace (Fume Hood) Prep2 Assemble Materials & PPE Prep1->Prep2 Prep3 Verify Emergency Equipment Prep2->Prep3 Exec1 Don PPE Prep3->Exec1 Proceed to Execution Exec2 Weighing/Transfer Exec1->Exec2 Exec3 Reaction & Monitoring Exec2->Exec3 Post1 Quench & Work-up Exec3->Post1 Reaction Complete Post2 Decontaminate Post1->Post2 Post3 Doff PPE Post2->Post3 Post4 Wash Hands Post3->Post4

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate the hazard.

  • Minor Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the laboratory immediately.

    • Alert others and contact the institution's emergency response team.

    • Do not attempt to clean up a major spill without proper training and equipment.

In case of personal exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[1]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[1].

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention[9].

Waste Disposal

Due to its high toxicity to aquatic life, this compound and any materials contaminated with it must be disposed of as hazardous waste[3].

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed hazardous waste container. Do not pour any waste down the drain[9].

All waste disposal must be in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By adhering to these rigorous safety protocols, we can ensure that our pursuit of scientific advancement does not come at the cost of personal or environmental well-being. This guide serves as a living document, and it is the responsibility of every researcher to remain vigilant and informed about the potential hazards in the laboratory.

References

  • 2-Bromo-4-chloro-1-(1-methylethyl)benzene. PubChem, National Center for Biotechnology Information. [Link]

  • Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.
  • Recommendations for Chemical Protective Clothing. CDC Stacks, National Institute for Occupational Safety and Health. [Link]

  • A Chemists' Guide to PPE. Brigham Young University. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

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